L-651392
Description
Properties
CAS No. |
93211-49-5 |
|---|---|
Molecular Formula |
C14H10BrNO3S |
Molecular Weight |
352.20 g/mol |
IUPAC Name |
4-bromo-2,7-dimethoxyphenothiazin-3-one |
InChI |
InChI=1S/C14H10BrNO3S/c1-18-7-3-4-8-11(5-7)20-14-9(16-8)6-10(19-2)13(17)12(14)15/h3-6H,1-2H3 |
InChI Key |
YADZEEVOBOJZRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3S2)Br)OC |
Appearance |
Solid powder |
Other CAS No. |
93211-49-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one L 651.392 L 651392 L-651,392 L-651392 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of L-651,392
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,392 is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of L-651,392, detailing its inhibitory effects on 5-lipoxygenase and its subsequent impact on leukotriene synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
The primary mechanism of action of L-651,392 is the direct inhibition of the enzyme 5-lipoxygenase. 5-LO is a crucial enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the formation of a class of inflammatory mediators known as leukotrienes. By inhibiting 5-LO, L-651,392 effectively blocks the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation and allergic responses, involved in processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction. The inhibitory action of L-651,392 on 5-lipoxygenase forms the basis of its anti-inflammatory properties.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the point of intervention for L-651,392.
Quantitative Data
The inhibitory potency of L-651,392 against 5-lipoxygenase has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentration (IC50) value.
| Assay System | Target | IC50 Value | Reference |
| Rat Basophilic Leukemia (RBL-1) Cells | 5-Lipoxygenase | 9 nM | Guindon et al., 1987 |
Selectivity Profile
L-651,392 is characterized as a selective inhibitor of 5-lipoxygenase. Studies have indicated that it has minimal inhibitory activity against related enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX).
| Enzyme | Inhibitory Activity | Reference |
| Cyclooxygenase (COX) | Not a potent inhibitor | Guindon et al., 1987 |
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of L-651,392.
Inhibition of 5-Lipoxygenase in Rat Basophilic Leukemia (RBL-1) Cells
This protocol describes the determination of the IC50 value of L-651,392 for the inhibition of 5-lipoxygenase in a cellular context.
Objective: To quantify the potency of L-651,392 in inhibiting the production of leukotrienes in response to a cellular stimulus.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
L-651,392
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
Appropriate cell culture medium and buffers
-
Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits for LTB4 and LTC4
-
High-Performance Liquid Chromatography (HPLC) system (for metabolite separation and quantification)
Procedure:
-
Cell Culture: RBL-1 cells are cultured under standard conditions to the desired density.
-
Cell Harvest and Resuspension: Cells are harvested, washed, and resuspended in a suitable buffer at a defined concentration.
-
Pre-incubation with Inhibitor: The cell suspension is pre-incubated with varying concentrations of L-651,392 or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Stimulation of Leukotriene Synthesis: Leukotriene synthesis is initiated by the addition of arachidonic acid followed by the calcium ionophore A23187.
-
Incubation: The cell suspension is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for leukotriene production.
-
Reaction Termination: The reaction is terminated by the addition of a suitable solvent or by rapid cooling.
-
Sample Preparation: The samples are centrifuged to pellet the cells, and the supernatant is collected for analysis.
-
Quantification of Leukotrienes: The concentrations of LTB4 and LTC4 in the supernatant are determined using a validated method such as EIA, RIA, or HPLC.
-
Data Analysis: The percentage of inhibition of leukotriene synthesis is calculated for each concentration of L-651,392 relative to the vehicle control. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Assessment of Cyclooxygenase (COX) Inhibition
To determine the selectivity of L-651,392, its effect on cyclooxygenase activity is assessed. A common method is the human whole blood assay.
Objective: To evaluate the inhibitory effect of L-651,392 on COX-1 and COX-2 activity.
Materials:
-
Fresh human whole blood
-
L-651,392
-
Lipopolysaccharide (LPS) (for COX-2 induction and stimulation)
-
A suitable COX-1 stimulus (e.g., arachidonic acid or calcium ionophore A23187 in the absence of LPS)
-
EIA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
Procedure:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant.
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of L-651,392 or vehicle control.
-
COX-1 Activity Assessment: To measure COX-1 activity, the blood is allowed to clot, and the production of TxB2 (a stable metabolite of the COX-1 product TxA2) is measured in the serum.
-
COX-2 Activity Assessment: To measure COX-2 activity, the blood is incubated with LPS to induce COX-2 expression, and then stimulated to produce PGE2.
-
Quantification of Prostanoids: The concentrations of TxB2 and PGE2 are determined by EIA.
-
Data Analysis: The percentage of inhibition of TxB2 and PGE2 synthesis is calculated for each concentration of L-651,392. IC50 values, if any, are determined.
Logical Relationship Diagram:
Conclusion
L-651,392 is a highly potent and selective inhibitor of 5-lipoxygenase. Its mechanism of action is centered on the blockade of the synthesis of pro-inflammatory leukotrienes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical understanding of its core pharmacological activity for researchers and drug development professionals. The high selectivity for 5-lipoxygenase over cyclooxygenase underscores its targeted mechanism of action.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one
This technical guide outlines a feasible synthetic pathway for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published synthesis for this specific compound, this document provides a proposed multi-step synthesis based on established methodologies for analogous phenothiazine (B1677639) derivatives. The guide includes detailed experimental protocols, quantitative data for related compounds, and workflow diagrams to facilitate its practical application in a research and development setting.
Proposed Synthetic Pathway
The synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one can be envisioned through a three-stage process. This involves the initial synthesis of a key intermediate, 2,7-dimethoxyphenothiazine, followed by its regioselective bromination and subsequent oxidation to yield the target compound.
Caption: Proposed three-stage synthetic workflow for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one.
Stage 1: Synthesis of 2,7-dimethoxyphenothiazine (Precursor)
The formation of the phenothiazine core can be achieved through the condensation of an aminothiophenol with a quinone derivative. A plausible route to the 2,7-dimethoxyphenothiazine precursor is adapted from methodologies for similar phenothiazin-3-one syntheses[1].
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of 2-amino-5-methoxythiophenol in a suitable polar solvent such as ethanol (B145695) or methanol.
-
Addition of Quinone: To this solution, add 2 moles of 2-methoxy-p-benzoquinone portion-wise at room temperature with continuous stirring.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to afford 2,7-dimethoxyphenothiazine.
Quantitative Data for a Related Compound
| Compound | Starting Materials | Yield (%) | Reference |
| 2-methoxyphenothiazine (B126182) | Resorcinol and Aniline | 74.2 | [2] |
Stage 2: Regioselective Bromination
The introduction of a bromine atom at the C4 position of the 2,7-dimethoxyphenothiazine core is a critical step. The methoxy (B1213986) groups at C2 and C7 are ortho-para directing, making several positions susceptible to electrophilic substitution. Achieving regioselectivity for the C4 position is essential. N-Bromosuccinimide (NBS) is a common reagent for such transformations.
Experimental Protocol
-
Reaction Setup: Dissolve the synthesized 2,7-dimethoxyphenothiazine in a suitable solvent like carbon tetrachloride or acetonitrile (B52724) in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction can be initiated with a radical initiator like AIBN or by using a catalyst such as silica gel to promote electrophilic aromatic substitution[3].
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. Monitoring by TLC is crucial to determine the point of maximum conversion to the desired mono-brominated product and to minimize the formation of di-brominated byproducts.
-
Work-up and Purification: After the reaction is complete, the succinimide (B58015) byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 4-bromo-2,7-dimethoxyphenothiazine, is then purified by column chromatography.
Quantitative Data for a Related Bromination
In a study on the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with NBS, the corresponding 4-bromo derivative was obtained in a 90% yield[4].
| Compound | Reagent | Yield (%) | Reference |
| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | NBS | 90 | [4] |
Stage 3: Oxidation to 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one
The final step in the synthesis is the oxidation of the 4-bromo-2,7-dimethoxyphenothiazine intermediate to the target 3-oxo compound. Various oxidizing agents can be employed for the oxidation of phenothiazines.
Experimental Protocol
-
Reaction Setup: The purified 4-bromo-2,7-dimethoxyphenothiazine from the previous step is dissolved in a suitable solvent system, such as a mixture of dichloromethane (B109758) and a buffered aqueous solution.
-
Oxidizing Agent: An oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or sodium periodate (B1199274) is added to the reaction mixture. The oxidation of phenothiazines to their corresponding 3-ones and 7-ones has been previously documented[5].
-
Reaction Conditions: The reaction is stirred vigorously at room temperature. The progress is monitored by TLC, observing the formation of a new, more polar spot corresponding to the oxidized product.
-
Work-up and Final Product Isolation: Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one. Final purification can be achieved through recrystallization or column chromatography.
Characterization Data
The final product should be characterized by standard spectroscopic methods. The PubChem entry for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one provides the following information[1]:
| Property | Value |
| Molecular Formula | C14H10BrNO3S |
| Molecular Weight | 352.21 g/mol |
| Monoisotopic Mass | 349.956 g/mol |
Predicted spectroscopic data for a related compound, 7-methoxy-3H-phenothiazin-3-one, can provide an estimation of the expected spectral features[6].
| Spectroscopic Technique | Predicted Key Signals for 7-methoxy-3H-phenothiazin-3-one |
| UV-Visible (in Methanol) | ~280-290 nm, ~320-340 nm, ~520-540 nm |
| Infrared (KBr) | ~1640-1660 cm⁻¹ (C=O), ~1600-1620 cm⁻¹ (C=N) |
| ¹H NMR (in CDCl₃) | ~3.8-3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (in CDCl₃) | ~170-172 ppm (C=O) |
Logical Relationship of Synthetic Steps
The sequence of the synthetic stages is critical for the successful formation of the target molecule.
Caption: Logical flow of the synthetic strategy.
This guide provides a robust framework for the synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one. Researchers should note that optimization of reaction conditions, including solvents, temperatures, and reaction times, may be necessary at each stage to achieve optimal yields and purity. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.
References
- 1. PubChemLite - 4-bromo-2,7-dimethoxy-3h-phenothiazin-3-one (C14H10BrNO3S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. psychiatry.ru [psychiatry.ru]
- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
L-651,392: A Technical Overview of a Specific 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,392 is an orally active and specific inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory processes. By targeting 5-LO, L-651,392 effectively curtails the production of these pro-inflammatory molecules, positioning it as a compound of significant interest for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of L-651,392, detailing its mechanism of action, relevant experimental protocols, and its place within the broader context of 5-lipoxygenase inhibition.
Chemical Properties
While detailed experimental data for L-651,392 is not extensively available in the public domain, its fundamental chemical properties have been documented.
| Property | Value |
| Molecular Formula | C14H10BrNO3S |
| Molecular Weight | 352.2 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The primary mechanism of action of L-651,392 is the specific inhibition of the 5-lipoxygenase enzyme. 5-LO is a key player in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid into leukotrienes.
The 5-lipoxygenase pathway is a complex signaling cascade that begins with the release of arachidonic acid from the cell membrane. 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.
L-651,392, as a 5-lipoxygenase inhibitor, is presumed to interfere with the catalytic activity of the 5-LO enzyme, thereby preventing the formation of 5-HPETE and the downstream production of all leukotrienes. The precise binding mode and kinetics of L-651,392 with the 5-LO enzyme are not detailed in the available literature. However, its action leads to a reduction in the inflammatory cascade mediated by leukotrienes.
References
The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1] At the cellular level, inflammatory processes are orchestrated by a variety of signaling molecules, among which lipid mediators play a crucial role. The 5-lipoxygenase (5-LOX) pathway is a central cascade in the generation of a potent class of these lipid mediators known as leukotrienes. This technical guide provides an in-depth exploration of the 5-LOX pathway, its critical role in inflammatory diseases, and the methodologies used to study and target this pathway for therapeutic intervention.
The 5-Lipoxygenase Signaling Pathway
The biosynthesis of leukotrienes via the 5-LOX pathway is a tightly regulated, multi-step process predominantly occurring in inflammatory cells like neutrophils, eosinophils, mast cells, and macrophages.[2][3]
1. Arachidonic Acid Release: The cascade is initiated by cellular stimulation from various inflammatory signals. This leads to the activation of cytosolic phospholipase A2 (cPLA2), which then translocates to the nuclear membrane to liberate arachidonic acid (AA) from membrane phospholipids.[4][5]
2. 5-LOX Activation and Translocation: For 5-LOX to become active, an increase in intracellular calcium concentration is required.[6] This calcium influx, along with ATP, facilitates the translocation of the 5-LOX enzyme from the cytosol to the nuclear membrane.[6][7] Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the efficient utilization of endogenous AA by 5-LOX.[8][9] FLAP is thought to act as a scaffold, bringing AA into close proximity with the active site of 5-LOX.[10]
3. Leukotriene A4 (LTA4) Synthesis: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-LOX then further converts 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4).[1][11]
4. Formation of Bioactive Leukotrienes: LTA4 serves as a crucial branching point for the synthesis of two classes of pro-inflammatory leukotrienes:
-
Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4.[12] LTB4 is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[13][14]
-
Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, like mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) to form LTC4. LTC4 is then sequentially metabolized to LTD4 and LTE4.[12] Collectively known as cysteinyl leukotrienes, these molecules are potent bronchoconstrictors and increase vascular permeability.[12][14]
Caption: The 5-Lipoxygenase signaling pathway.[4]
Role of 5-Lipoxygenase in Inflammatory Diseases
Dysregulation of the 5-LOX pathway is a hallmark of several chronic inflammatory diseases. The overproduction of leukotrienes contributes significantly to the pathology of these conditions.
Asthma
Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and mucus production.[15] The 5-LOX pathway is a key contributor to asthma pathophysiology.[16] Cysteinyl leukotrienes are potent bronchoconstrictors, and their overproduction leads to the narrowing of airways.[12] Both LTB4 and cys-LTs contribute to the recruitment of inflammatory cells, particularly eosinophils, into the airways, perpetuating the inflammatory cycle.[17]
| Parameter | Healthy Controls | Asthma Patients | Reference(s) |
| Sputum LTB4 (pg/mL) | 879 (median) | 1532 (median, steroid-naïve) | [7],[12] |
| Plasma LTE4 (ng/mL) | 0.53 ± 0.19 | 1.073 ± 0.133 | [9] |
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[18] The 5-LOX pathway is significantly implicated in the inflammatory processes of RA.[19] Increased activity of 5-LOX and its products, such as LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE), have been observed in patients with RA.[18][20] LTB4 is a potent chemoattractant for neutrophils, driving their infiltration into the joint space.[13] The 5-LOX enzyme is expressed in the synovial tissue of RA patients, primarily in macrophages, neutrophils, and mast cells.[6][13][21]
| Parameter | Osteoarthritis (OA) Patients | Rheumatoid Arthritis (RA) Patients | Reference(s) |
| 5-LOX Expression in Synovial Tissue | Low expression | High expression in macrophages, neutrophils, and mast cells | [6],[20] |
| LTB4 in Synovial Fluid | Low levels | High levels, chemotactic at 3 ng/mL | [20] |
Inflammatory Bowel Disease
Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The rationale for the involvement of the 5-LOX pathway in IBD is based on the increased generation of leukotrienes in the inflamed mucosa.[22] LTB4, being a potent chemotactic agent, is thought to play a significant role in the recruitment of neutrophils to the gut mucosa, contributing to tissue damage.[14][22] In patients with active IBD, there is a 3- to 7-fold higher number of cells expressing 5-LOX, FLAP, and LTA4 hydrolase in the colonic mucosa compared to healthy controls.[23]
| Parameter | Healthy Controls | Active IBD Patients | Reference(s) |
| 5-LOX expressing cells in colonic mucosa | Baseline | 3- to 7-fold increase | [23] |
| LTB4 in rectal dialysates (pretreatment) | Not specified | 4.9 ng/mL (median) | [24] |
Therapeutic Targeting of the 5-Lipoxygenase Pathway
Given its central role in inflammation, the 5-LOX pathway is an attractive target for therapeutic intervention. The primary strategies involve the direct inhibition of the 5-LOX enzyme or the inhibition of its activating protein, FLAP.[4]
5-Lipoxygenase Inhibitors
Direct inhibitors of 5-LOX block the enzymatic activity of the protein, thereby preventing the synthesis of all leukotrienes. Zileuton (B1683628) is a notable example of a 5-LOX inhibitor that has been approved for the treatment of asthma.[17][25]
FLAP Inhibitors
FLAP inhibitors prevent the interaction between FLAP and 5-LOX, which is essential for leukotriene synthesis in intact cells.[3][8] Several FLAP inhibitors have been investigated in clinical trials.[11][16]
| Inhibitor | Target | IC50 Value | Disease Model/Assay | Reference(s) |
| Zileuton | 5-LOX | 0.18 µM | High throughput screening | [26] |
| Compound 4 (example) | 5-LOX | 0.002 µM | In vitro assay | [26] |
| MK-886 | FLAP | - | Preclinical/Clinical | [11],[3] |
| GSK2190918 (AM803) | FLAP | - | Phase II clinical trials (asthma) | [16] |
Clinical Trial Data for Zileuton in Asthma
| Study Outcome | Placebo | Zileuton (600 mg, q.i.d.) | p-value | Reference(s) |
| FEV1 Improvement | +7.7% | +15.7% | 0.006 | [19] |
| FEV1 Improvement (4 weeks) | - | +13.4% (2.4 g/d) | 0.02 | [4] |
| Patients Requiring Corticosteroid Rescue | 15.6% | 6.1% | 0.02 | [19] |
| Reduction in Beta-agonist Use (6 months) | - | 31% | < 0.05 | [27] |
Experimental Protocols
The investigation of the 5-LOX pathway and the development of its inhibitors rely on a variety of specialized experimental techniques.
In Vitro 5-Lipoxygenase Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of a test compound on the activity of purified 5-LOX enzyme.
Principle: The 5-LOX enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[13][28]
Materials:
-
Purified 5-LOX enzyme
-
5-LOX Assay Buffer
-
LOX Substrate
-
LOX Probe
-
Test compound and positive control (e.g., Zileuton)
-
Black 96-well plate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer. Thaw the 5-LOX enzyme on ice and dilute to the desired concentration. Prepare a Reaction Mix containing Assay Buffer and LOX Probe.[13]
-
Assay Setup: In a pre-chilled 96-well plate, add the test compound, positive control, or vehicle to the appropriate wells. Add the 5-LOX enzyme solution to all wells except for the "No Enzyme Control". Add the Reaction Mix to all wells.[13]
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the LOX substrate to all wells.[13]
-
Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every 30 seconds for 30-40 minutes) at an excitation/emission of ~500/536 nm.[28]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Caption: Workflow for an in vitro 5-LOX activity assay.
Cell-Based Leukotriene B4 (LTB4) Quantification by ELISA
This assay measures the inhibition of 5-LOX activity within a cellular context by quantifying the production of LTB4.
Principle: A suitable cell line (e.g., human neutrophils) is pre-treated with a test compound and then stimulated with a calcium ionophore to activate the 5-LOX pathway. The amount of LTB4 released into the supernatant is then measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[29]
Materials:
-
Human neutrophils or a suitable cell line (e.g., HL-60)
-
Cell culture medium/buffer (e.g., HBSS)
-
Test compound and positive control
-
Calcium ionophore (e.g., A23187)
-
Commercial LTB4 ELISA kit
Procedure:
-
Cell Preparation: Culture and plate the cells at a suitable density (e.g., 1 x 10^6 cells/mL) in a 24-well plate.[13]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.[13]
-
Cell Stimulation: Add the calcium ionophore to the cells to stimulate LTB4 synthesis and incubate for an appropriate time (e.g., 30 minutes) at 37°C.[29]
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the LTB4 ELISA on the supernatant according to the manufacturer's protocol. This typically involves adding the sample to a plate pre-coated with an anti-LTB4 antibody, followed by the addition of an enzyme-conjugated LTB4, a substrate, and a stop solution.[5][30][31]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The concentration of LTB4 in the samples is inversely proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for cell-based LTB4 quantification by ELISA.
Animal Model of Inflammatory Bowel Disease: DNBS-Induced Colitis
This model is used to study the in vivo efficacy of 5-LOX inhibitors in a model of IBD.
Principle: Dinitrobenzene sulfonic acid (DNBS) is administered intrarectally to mice or rats, inducing a transmural inflammation that resembles some aspects of human Crohn's disease.[32]
Materials:
-
Mice (e.g., C57BL/6)
-
DNBS
-
Anesthetic
-
Catheter
Procedure:
-
Animal Preparation: Fast the mice overnight with access to 5% glucose water.[8]
-
DNBS Solution Preparation: Prepare a solution of DNBS in 30-50% ethanol (e.g., 6.5 mg/mL).[8][32]
-
Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[8]
-
Intrarectal Administration: Gently insert a catheter into the rectum (approximately 3-4 cm). Slowly instill the DNBS solution (e.g., 100 µL) into the colon.[8][33]
-
Post-Administration Care: Hold the mouse in a head-down position for a short period to prevent leakage. Monitor the animals daily for weight loss, diarrhea, and other clinical signs of colitis.[8][33]
-
Evaluation: At a predetermined time point, sacrifice the animals and collect the colon for macroscopic and histological analysis of inflammation, as well as for the measurement of inflammatory markers (e.g., myeloperoxidase activity, leukotriene levels).
Conclusion
The 5-lipoxygenase pathway is a pivotal player in the inflammatory response, and its dysregulation is a key feature of numerous chronic diseases. The production of leukotrienes through this pathway drives critical aspects of inflammation, including immune cell recruitment, bronchoconstriction, and increased vascular permeability. Consequently, 5-LOX and its associated proteins, such as FLAP, have emerged as prime therapeutic targets. The development of specific inhibitors of this pathway holds significant promise for the treatment of a wide range of inflammatory conditions. A thorough understanding of the biochemical and cellular mechanisms of the 5-LOX pathway, coupled with robust experimental methodologies, is essential for the continued development of novel and effective anti-inflammatory therapies.
References
- 1. | BioWorld [bioworld.com]
- 2. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 9. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Randomized trial of zileuton in patients with moderate asthma: effect of reduced dosing frequency and amounts on pulmonary function and asthma symptoms. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jpccr.eu [jpccr.eu]
- 21. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 22. benchchem.com [benchchem.com]
- 23. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. mdpi.com [mdpi.com]
- 26. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. cloud-clone.com [cloud-clone.com]
- 31. k-assay.com [k-assay.com]
- 32. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jove.com [jove.com]
L-651,392: A Technical Guide to its Inhibition of Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator centrally involved in the pathogenesis of numerous inflammatory diseases. Its synthesis is critically dependent on the enzyme 5-lipoxygenase (5-LOX). L-651,392 has been identified as a specific and orally active inhibitor of 5-lipoxygenase, positioning it as a significant tool for research and a potential therapeutic agent for controlling inflammatory processes.[1] This technical guide provides an in-depth overview of the mechanism of action of L-651,392, focusing on its role in the inhibition of LTB4 production. It includes a detailed description of the leukotriene synthesis pathway, quantitative data on the inhibitory effects of related compounds, and comprehensive experimental protocols for assessing the inhibition of LTB4 synthesis in vitro.
Introduction to Leukotriene B4 and the 5-Lipoxygenase Pathway
Leukotrienes are a family of inflammatory eicosanoids synthesized from arachidonic acid by the action of the enzyme 5-lipoxygenase (5-LOX).[2][3] Leukotriene B4 (LTB4) is a dihydroxy derivative of arachidonic acid and a powerful chemoattractant for leukocytes, particularly neutrophils.[3][4] It plays a crucial role in amplifying inflammatory responses by promoting the recruitment and activation of these immune cells to sites of inflammation.[4]
The biosynthesis of LTB4 is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the conversion of arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4).[2][3] LTA4 is subsequently hydrolyzed by the enzyme LTA4 hydrolase to form LTB4.[2] Due to its central role in inflammation, the 5-LOX pathway is a key target for the development of anti-inflammatory drugs.
L-651,392: A Specific 5-Lipoxygenase Inhibitor
Quantitative Data on 5-Lipoxygenase Inhibition
To provide a framework for understanding the potency of 5-lipoxygenase inhibitors, the following table summarizes the inhibitory activities of various compounds on LTB4 production.
| Compound | IC50 Value | Cell/System | Reference |
| BWA4C | 0.03 µM | Inflamed human colonic resection tissue | |
| Thymoquinone | 2.3 µM | Human granulocyte suspensions | |
| Zileuton | Not specified, but LDP-392 is 17.9-fold more potent | RBL cytosolic 5-LO assay |
Experimental Protocols
This section provides detailed methodologies for assessing the in vitro inhibition of LTB4 production by compounds such as L-651,392.
Inhibition of LTB4 Production in Human Neutrophils
This protocol describes the isolation of human neutrophils and the subsequent measurement of LTB4 production following stimulation, in the presence of an inhibitor.
4.1.1. Materials and Reagents
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
L-651,392 or other 5-LOX inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LTB4 ELISA Kit
-
Phosphate Buffered Saline (PBS)
4.1.2. Protocol
-
Neutrophil Isolation:
-
Isolate human polymorphonuclear leukocytes (PMNs) from fresh venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque gradient.
-
Lyse contaminating erythrocytes by hypotonic shock.
-
Wash the resulting neutrophil pellet with HBSS and resuspend in HBSS containing calcium.
-
-
Inhibitor Treatment and Cell Stimulation:
-
Pre-incubate the isolated neutrophils with various concentrations of L-651,392 (dissolved in DMSO) or vehicle (DMSO alone) for 15 minutes at 37°C.
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for an additional 10 minutes at 37°C.
-
-
Sample Collection and LTB4 Quantification:
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant for LTB4 analysis.
-
Quantify the LTB4 concentration in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Free 5-Lipoxygenase Activity Assay
This protocol outlines a method to assess the direct inhibitory effect of a compound on the 5-LOX enzyme activity.
4.2.1. Materials and Reagents
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
L-651,392 or other 5-LOX inhibitors
-
Dimethyl sulfoxide (DMSO)
-
Reagents for product detection (e.g., by spectrophotometry or HPLC)
4.2.2. Protocol
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant 5-LOX enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of L-651,392 in DMSO.
-
-
Inhibition Assay:
-
In a microplate, add the reaction buffer, the diluted 5-LOX enzyme, and the test inhibitor at various concentrations or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
-
Detection of 5-LOX Activity:
-
Measure the formation of 5-LOX products. This can be done by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, or by separating and quantifying specific products like 5-HETE and LTB4 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value as described previously.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Lipoxygenase Pathway in Arachidonic Acid Metabolism: A Technical Guide for Researchers
An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting for Drug Development Professionals, Researchers, and Scientists.
The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid (AA) metabolism, leading to the production of potent, pro-inflammatory lipid mediators known as leukotrienes.[1][2] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a key target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the 5-LOX pathway, detailed experimental protocols for its study, and quantitative data to support research and drug development efforts.
The Core Signaling Pathway
The biosynthesis of leukotrienes is a complex, multi-step process predominantly occurring in inflammatory cells such as neutrophils, mast cells, and macrophages.[3][4] The cascade is initiated by cellular stimulation, which leads to the release of arachidonic acid from the nuclear membrane.
1.1. Arachidonic Acid Release: Upon stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear envelope, where it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.[2][4]
1.2. 5-LOX Activation and Translocation: Concurrently, an influx of intracellular calcium triggers the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane.[2] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein that binds arachidonic acid and presents it to 5-LOX.[2][5]
1.3. Synthesis of Leukotriene A4 (LTA4): At the nuclear membrane, 5-LOX catalyzes the sequential oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by the dehydration of 5-HPETE to the unstable epoxide, leukotriene A4 (LTA4).[3][4]
1.4. Downstream Conversion to Bioactive Leukotrienes: LTA4 serves as a crucial intermediate that is rapidly converted into two main classes of leukotrienes:
-
Leukotriene B4 (LTB4): In cells expressing LTA4 hydrolase, LTA4 is hydrolyzed to LTB4, a potent chemoattractant for neutrophils.[3]
-
Cysteinyl Leukotrienes (cys-LTs): In cells containing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form LTC4.[3] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[6] The cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the 5-lipoxygenase pathway, including enzyme kinetics, inhibitor potency, and leukotriene levels in biological samples.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Human 5-Lipoxygenase | Arachidonic Acid | 182 ± 16 | 20 ± 4 | [3] |
| Human LTA4 Hydrolase | Leukotriene A4 | 20 - 30 | - | [7] |
| Human LTA4 Hydrolase | L-Arginine | - | 1.5 x 10³ M⁻¹s⁻¹ (kcat/Km) | [8] |
Table 2: IC50 Values of 5-Lipoxygenase Pathway Inhibitors
| Inhibitor | Target | Assay System | IC50 (µM) | Source |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [9] |
| Zileuton | 5-Lipoxygenase | Human PMNL | 0.4 | [9] |
| Zileuton | 5-Lipoxygenase | Human Whole Blood | 0.9 | [9] |
| Zileuton | Prostaglandin E2 Production | Macrophages | 5.79 | [3] |
| MK-886 | FLAP | WSU cells (apoptosis induction) | ~10 (effective concentration) | [5][7] |
| MK-886 | DNA Polymerase | In vitro | 59.8 ± 18.5 | [10] |
Table 3: Leukotriene Concentrations in Biological Fluids
| Leukotriene | Biological Fluid | Condition | Concentration | Source |
| LTB4 | Bronchoalveolar Lavage | Symptomatic Asthma | 0.58 ± 0.06 pmol/mL | [11] |
| LTB4 | Bronchoalveolar Lavage | Healthy Controls | 0.36 ± 0.05 pmol/mL | [11] |
| LTC4 | Bronchoalveolar Lavage | Symptomatic Asthma | 0.36 ± 0.1 pmol/mL | [11] |
| LTC4 | Bronchoalveolar Lavage | Healthy Controls | 0.12 ± 0.02 pmol/mL | [11] |
| Urinary LTE4 | Urine | Asthmatic Patients (no attack) | 113.6 ± 9.7 pg/mg creatinine (B1669602) | [2] |
| Urinary LTE4 | Urine | Healthy Controls | 67.8 ± 4.7 pg/mg creatinine | [2] |
| Urinary LTE4 | Urine | Aspirin-sensitive Asthma | 101 pg/mg creatinine (geometric mean) | [12] |
| Urinary LTE4 | Urine | Non-aspirin-sensitive Asthma | 43 pg/mg creatinine (geometric mean) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
3.1. Spectrophotometric Assay for 5-Lipoxygenase Activity
This assay measures the enzymatic activity of 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[13]
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (inhibitor) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and warm to room temperature.
-
Dilute the 5-LOX enzyme to the desired working concentration in assay buffer. Keep on ice.
-
Prepare a stock solution of arachidonic acid in ethanol. Dilute to the final working concentration in assay buffer immediately before use.
-
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the test compound dilution (or DMSO for control) to the appropriate wells.
-
Add 10 µL of the diluted 5-LOX enzyme solution to all wells except the blank.
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
3.2. Cell-Based Assay for Leukotriene B4 Release from Human Neutrophils
This assay measures the inhibition of LTB4 production in a physiologically relevant cell type.[6]
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
Test compound (inhibitor)
-
Calcium Ionophore A23187
-
LTB4 ELISA kit
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Cell Plating: Resuspend the isolated neutrophils in RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in RPMI 1640 medium.
-
Add 50 µL of the compound dilutions to the appropriate wells. Add 50 µL of medium with vehicle (e.g., DMSO) to the control wells.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
-
Cell Stimulation:
-
Prepare a working solution of Calcium Ionophore A23187 in RPMI 1640 medium.
-
Add 50 µL of the A23187 solution to each well to a final concentration of 1-5 µM.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Supernatant Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 analysis.
-
-
LTB4 Quantification:
-
Measure the LTB4 concentration in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 release for each concentration of the test compound relative to the vehicle-treated control.
-
Determine the IC50 value.
-
3.3. Leukotriene C4 ELISA for Cell Culture Supernatants
This protocol outlines the general steps for quantifying LTC4 in cell culture supernatants using a competitive ELISA kit.[11]
Materials:
-
Commercial LTC4 ELISA kit (containing coated microplate, standards, HRP-conjugated LTC4, wash buffer, substrate, and stop solution)
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated LTC4 to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a shaker.
-
Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The 5-lipoxygenase pathway is a central player in the inflammatory response, and its products, the leukotrienes, are potent mediators of a wide range of inflammatory diseases. A thorough understanding of this pathway, coupled with robust experimental methodologies, is essential for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core signaling cascade, a summary of key quantitative data, and step-by-step protocols for the investigation of this important therapeutic target.
References
- 1. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic investigation of human 5-lipoxygenase with arachidonic acid [diva-portal.org]
- 9. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]
L-651392: A Potent Inhibitor of Epidermal Hyperproliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-651392 is a specific inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes. Research has demonstrated its efficacy in mitigating epidermal hyperproliferation, a hallmark of various skin disorders, including psoriasis. By blocking the 5-LO pathway, this compound effectively reduces the production of pro-inflammatory leukotrienes, particularly Leukotriene B4 (LTB4), which are known to play a significant role in the pathogenesis of hyperproliferative skin diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on epidermal hyperproliferation, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
This compound exerts its therapeutic effect by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes. By inhibiting 5-LO, this compound effectively halts the production of LTB4 and other downstream leukotrienes that are potent mediators of inflammation and cellular proliferation.
Effects on Epidermal Hyperproliferation
Studies have shown that this compound significantly inhibits epidermal hyperproliferation in a dose-dependent manner. In a key in vivo study using a guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187, topical application of this compound demonstrated a marked reduction in DNA synthesis within the epidermis, a direct measure of cellular proliferation.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effects of this compound on A23187-induced epidermal hyperproliferation and LTB4 synthesis in the guinea-pig ear model.
| This compound Dose (mg/ear) | Inhibition of [³H]Thymidine Incorporation (%) | Inhibition of Immunoreactive LTB4 Levels (%) |
| 0.1 | 25 | 40 |
| 0.3 | 50 | 65 |
| 1.0 | 75 | 85 |
Experimental Protocols
In Vivo Guinea-Pig Model of Epidermal Hyperproliferation
This protocol describes the induction of epidermal hyperproliferation in guinea pigs and the subsequent evaluation of the inhibitory effects of this compound.
1. Animal Model:
-
Male Hartley guinea pigs (300-350g) are used for this model.
2. Induction of Epidermal Hyperproliferation:
-
The calcium ionophore A23187 is used to induce epidermal hyperproliferation.
-
A solution of A23187 (10 µg in 20 µl of acetone) is applied topically to the dorsal surface of one ear of each guinea pig. The contralateral ear receives the vehicle (acetone) alone and serves as a control.
3. Treatment with this compound:
-
This compound is dissolved in a suitable vehicle (e.g., acetone).
-
Various doses of this compound (e.g., 0.1, 0.3, and 1.0 mg/ear) are applied topically to the A23187-treated ears 30 minutes prior to the application of the ionophore.
4. Measurement of Epidermal DNA Synthesis ([³H]Thymidine Incorporation):
-
24 hours after A23187 application, each animal is injected intraperitoneally with [³H]thymidine (50 µCi/kg).
-
Two hours after [³H]thymidine injection, the animals are euthanized, and the ears are removed.
-
The epidermis is separated from the dermis by heat treatment (60°C for 30 seconds).
-
The separated epidermis is then processed to extract and quantify the incorporated [³H]thymidine using a scintillation counter. The results are expressed as disintegrations per minute (DPM) per microgram of DNA.
5. Measurement of Immunoreactive LTB4 Levels:
-
At a specified time point after A23187 and this compound application (e.g., 4 hours), the ears are biopsied.
-
The tissue is homogenized and the levels of immunoreactive LTB4 are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
Signaling Pathways and Experimental Workflow
Arachidonic Acid Cascade and the Action of this compound
The following diagram illustrates the arachidonic acid metabolic pathway, highlighting the central role of 5-lipoxygenase and the inhibitory point of this compound.
Caption: Arachidonic Acid Cascade and this compound Inhibition.
Experimental Workflow for Evaluating this compound in vivo
This diagram outlines the key steps in the in vivo experimental protocol.
Caption: In vivo Experimental Workflow.
The Anti-Inflammatory Properties of L-651,392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,392 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases. By targeting 5-LO, L-651,392 effectively curtails the production of these pro-inflammatory molecules, demonstrating significant anti-inflammatory activity across various preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory properties of L-651,392, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including asthma, allergic rhinitis, inflammatory bowel disease, and certain dermatological conditions. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes.
The 5-lipoxygenase (5-LO) pathway is responsible for the synthesis of leukotrienes from arachidonic acid. The initial products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), are subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate. LTA4 can then be metabolized to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and cause smooth muscle contraction.
L-651,392 (4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one) is a specific inhibitor of the 5-lipoxygenase enzyme. Its targeted action on this key enzymatic step makes it a valuable tool for investigating the role of leukotrienes in inflammation and a potential therapeutic agent for inflammatory disorders.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
L-651,392 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid to 5-HPETE, thereby blocking the entire downstream synthesis of leukotrienes, including both LTB4 and the cysteinyl leukotrienes. This targeted mechanism of action is crucial as it specifically addresses the leukotriene-mediated components of the inflammatory response without affecting the cyclooxygenase (COX) pathways that produce prostaglandins.
Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of inhibition by L-651,392.
Quantitative Data on Anti-Inflammatory Effects
The efficacy of L-651,392 has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of 5-Lipoxygenase
| Assay System | Parameter Measured | L-651,392 Concentration | % Inhibition | Reference |
| Guinea Pig Conjunctiva (ex vivo) | Leukotriene B4 Release | 0.1% suspension (topical) | Significant | [1] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Animal Model | Inflammatory Stimulus | L-651,392 Dose | Key Finding | Reference |
| Rat Pyelonephritis | Escherichia coli | 10 mg/kg/day (p.o.) | Significantly reduced polymorphonuclear cell infiltration (P < 0.001) and preserved tubular structure.[2][3] | [2][3] |
| Guinea Pig Epidermal Hyperproliferation | Calcium Ionophore A23187 | Topical | Dose-dependent inhibition of epidermal hyperproliferation and blockade of immunoreactive-LTB4 increase.[4] | [4] |
| Squirrel Monkey Allergic Asthma | Ascaris suum antigen | 5 mg/kg (p.o.) | Near complete inhibition of increased pulmonary resistance and decreased dynamic compliance in the immediate response; markedly inhibited the late response.[5] | [5] |
| Squirrel Monkey Allergic Asthma | Ascaris suum antigen | 1 mg/kg (p.o.) | Significant inhibition of the decrease in dynamic compliance.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory properties of L-651,392.
Rat Model of Escherichia coli Pyelonephritis
This model was utilized to assess the in vivo efficacy of L-651,392 in a bacterial infection-induced inflammatory setting.[2][3]
Workflow Diagram:
Methodology:
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of Pyelonephritis:
-
Anesthetize the rats.
-
Inject 10^5 Colony Forming Units (CFU) of a pathogenic Escherichia coli strain directly into the urinary bladder.
-
Ligate the left ureter for 24 hours to induce infection in the kidney.
-
-
Treatment Protocol:
-
24 hours post-infection, randomly assign animals to treatment groups.
-
Administer L-651,392 orally at a dose of 10 mg/kg/day for 5 consecutive days.
-
A control group receives the vehicle solution.
-
A comparative group can be treated with a corticosteroid like hydrocortisone (25 mg/kg/day).
-
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for serum analysis of blood urea (B33335) nitrogen (BUN) and creatinine to assess renal function.
-
Aseptically remove both kidneys. Homogenize one kidney for bacterial colony counts to determine the bacterial load.
-
Fix the other kidney in formalin for histopathological analysis. Embed in plastic, section, and stain to quantify the infiltration of polymorphonuclear (PMN) and mononuclear cells in the renal cortex and medulla.
-
Guinea Pig Model of Epidermal Hyperproliferation
This model is used to evaluate the effect of topically applied L-651,392 on chemically induced skin inflammation and proliferation.[4]
Methodology:
-
Animal Model: Hartley guinea pigs.
-
Induction of Epidermal Hyperproliferation:
-
Apply a solution of the calcium ionophore A23187 topically to the ears of the guinea pigs.
-
-
Treatment Protocol:
-
Pre-treat the guinea pig ears topically with a solution of L-651,392 at various concentrations.
-
-
Outcome Measures:
-
Epidermal Hyperproliferation: Quantify the incorporation of tritiated-thymidine ([³H]-thymidine) into the DNA of heat-separated epidermis. An increase in [³H]-thymidine uptake indicates increased cell proliferation.
-
Leukotriene B4 Levels: In separate experiments, measure the levels of immunoreactive-LTB4 in the ear tissue to confirm the inhibition of the 5-LO pathway.
-
Squirrel Monkey Model of Allergic Asthma
This primate model allows for the investigation of L-651,392's effect on both the early and late phases of allergic bronchoconstriction.[5]
Methodology:
-
Animal Model: Allergic squirrel monkeys with known sensitivity to Ascaris suum antigen.
-
Antigen Challenge:
-
Expose the conscious and trained monkeys to an aerosol of Ascaris suum antigen.
-
-
Treatment Protocol:
-
Administer L-651,392 orally at doses of 1 mg/kg and 5 mg/kg prior to the antigen challenge.
-
-
Outcome Measures:
-
Pulmonary Function: Measure pulmonary resistance (RL) and dynamic compliance (Cdyn) before and for several hours after the antigen challenge to assess bronchoconstriction. The immediate response is typically measured within the first hour, and the late response is monitored for up to 10 hours post-challenge.
-
Conclusion
L-651,392 is a well-characterized, specific inhibitor of 5-lipoxygenase with demonstrated anti-inflammatory properties in a variety of preclinical models. Its ability to potently inhibit the synthesis of leukotrienes makes it a valuable pharmacological tool for dissecting the role of these mediators in inflammatory processes. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of 5-lipoxygenase inhibition. Further investigation into the clinical applications of L-651,392 and other 5-LO inhibitors is warranted for the treatment of a range of inflammatory diseases.
References
- 1. 5-Lipoxygenase inhibitors and allergic conjunctivitis reactions in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-651,392, a potent leukotriene inhibitor, controls inflammatory process in Escherichia coli pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-651,392, a potent leukotriene inhibitor, controls inflammatory process in Escherichia coli pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a 5-lipoxygenase inhibitor (L-651,392) on primary and late pulmonary responses to ascaris antigen in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651,392: A Technical Guide for Research in Allergen-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the leukotriene B4 (LTB4) receptor antagonist, L-651,392, for research applications in allergen-induced bronchoconstriction. This document details the underlying signaling pathways, presents available quantitative data for related compounds, and offers a detailed experimental protocol for investigating the efficacy of L-651,392 in a preclinical model.
Introduction: Allergen-Induced Bronchoconstriction and the Role of Leukotriene B4
Allergen-induced bronchoconstriction is a key feature of allergic asthma, characterized by the narrowing of the airways upon exposure to an allergen. This response is mediated by a complex interplay of inflammatory cells and mediators. Among these, leukotriene B4 (LTB4) has emerged as a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in the inflammatory cascade that leads to airway hyperresponsiveness and bronchoconstriction. LTB4 exerts its effects by binding to high-affinity G-protein coupled receptors, primarily the BLT1 receptor, on the surface of various immune and structural cells in the airways, including airway smooth muscle cells.
L-651,392: A Selective Leukotriene B4 Receptor Antagonist
L-651,392 is a chemical compound developed for its potential as a selective antagonist of the LTB4 receptor. By blocking the binding of LTB4 to its receptor, L-651,392 is hypothesized to inhibit the downstream signaling events that contribute to the recruitment and activation of inflammatory cells in the airways, thereby attenuating the bronchoconstrictive response to allergens. Its utility as a research tool lies in its potential to elucidate the specific contribution of the LTB4 pathway in the pathophysiology of allergic asthma.
Signaling Pathway of Leukotriene B4 in Airway Smooth Muscle
The binding of LTB4 to its BLT1 receptor on airway smooth muscle cells initiates a signaling cascade that contributes to the inflammatory and contractile responses observed in allergic asthma. This pathway involves the activation of G-proteins and subsequent engagement of downstream effector molecules.
5-Lipoxygenase: A Pivotal Therapeutic Target in Oncology and the Potential of L-651,392
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of tumor cells. One such promising target is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Aberrant 5-LOX activity has been implicated in the pathogenesis of a multitude of cancers, driving proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of 5-LOX as a therapeutic target in cancer, with a specific focus on the inhibitor L-651,392. We will delve into the intricate signaling pathways governed by 5-LOX, present quantitative data for relevant inhibitors, and provide detailed experimental protocols for preclinical evaluation.
The Role of 5-Lipoxygenase in Cancer
5-Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to bioactive lipids known as leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE).[1][2] Upregulated expression and activity of 5-LOX have been observed in a variety of malignancies, including pancreatic, prostate, colon, lung, and breast cancers.[3][4] The products of the 5-LOX pathway contribute to tumorigenesis through several mechanisms:
-
Promotion of Cell Proliferation and Survival: 5-LOX metabolites can activate pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, leading to enhanced cancer cell proliferation and inhibition of apoptosis.[1][5]
-
Induction of Angiogenesis: 5-HETE, a product of 5-LOX, has been shown to stimulate the expression of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, which is crucial for tumor growth and metastasis.[2][6]
-
Modulation of the Tumor Microenvironment: 5-LOX products can act as chemoattractants for various immune cells, shaping the tumor microenvironment. This can lead to the recruitment of tumor-associated macrophages (TAMs), neutrophils, and mast cells, which can have both pro- and anti-tumorigenic effects depending on the context.[1][7][8]
-
Enhancement of Invasion and Metastasis: By influencing the expression of matrix metalloproteinases (MMPs) and promoting cell migration, the 5-LOX pathway can contribute to the invasion of surrounding tissues and the metastatic spread of cancer cells.[6][9]
L-651,392: A 5-Lipoxygenase Inhibitor
L-651,392, with the chemical name 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is a potent and specific inhibitor of 5-lipoxygenase.[10] While its primary investigation has been in the context of inflammatory diseases and allergy models, its mechanism of action makes it a compound of significant interest for oncological research.
Chemical Properties and Synthesis
A plausible synthetic route for L-651,392 can be adapted from the synthesis of similar phenothiazine (B1677639) derivatives. The synthesis of a related compound, 10-acetyl-4-bromo-2,7-dimethoxy-3-hydroxy-10H-phenothiazine, involves the hydrolysis of an acetylated precursor.[5] A proposed synthesis for L-651,392 could involve the bromination and methoxylation of a phenothiazine core structure, followed by oxidation to the 3-one. Further research is required to delineate the precise synthetic pathway.
Preclinical Data in Cancer (Representative Data for 5-LOX Inhibitors)
| 5-LOX Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Zileuton | SW1990 (Pancreatic) | Proliferation Assay | Not Specified | [11] |
| MK-886 | Prostate Cancer Cells | Apoptosis Assay | Not Specified | [12] |
| AA-861 | Prostate Cancer Cells | Growth Inhibition | Not Specified | [12] |
| REV 5901 | Pancreatic Cancer Cells | Growth Inhibition | Not Specified | [1] |
Experimental Protocols
To facilitate the preclinical evaluation of 5-LOX inhibitors like L-651,392, detailed protocols for key assays are provided below.
5-Lipoxygenase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to determine the inhibitory activity of a compound on 5-LOX.
Materials:
-
5-LOX enzyme
-
Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Test compound (e.g., L-651,392)
-
Positive control inhibitor (e.g., Zileuton)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Create serial dilutions to the desired final concentrations in Assay Buffer.
-
Assay Setup: In a pre-chilled 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer
-
No Enzyme Control: Assay Buffer + Substrate
-
Vehicle Control: Assay Buffer + Enzyme + Vehicle (e.g., DMSO)
-
Test Compound: Assay Buffer + Enzyme + Test Compound
-
Positive Control: Assay Buffer + Enzyme + Positive Control Inhibitor
-
-
Enzyme Addition: Add the 5-LOX enzyme solution to all wells except the "Blank" and "No Enzyme Control" wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the LOX substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 500/536 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the "No Enzyme Control" from all other slopes.
-
Determine the percent inhibition for the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the test compound concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., L-651,392) and include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the test compound concentration.
-
Orthotopic Pancreatic Cancer Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of a compound in a more physiologically relevant setting.[1][13][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1, SW1990)
-
Matrigel or PBS for cell suspension
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Test compound formulation (e.g., L-651,392 for oral or parenteral administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 50 µL).
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Carefully inject the cell suspension into the tail of the pancreas using a fine-gauge needle.
-
Suture the abdominal wall and close the skin incision.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule and route.
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Signaling Pathways and Visualizations
To better understand the role of 5-LOX in cancer, it is essential to visualize the key signaling pathways and experimental workflows.
5-LOX Signaling Pathway in Cancer
dot
Caption: 5-LOX signaling pathway in cancer.
Experimental Workflow for Preclinical Evaluation of a 5-LOX Inhibitor
dot
Caption: Preclinical evaluation workflow.
Conclusion
5-lipoxygenase represents a compelling therapeutic target in oncology due to its multifaceted role in promoting cancer cell proliferation, survival, angiogenesis, and metastasis. The specific inhibitor L-651,392, by targeting this key enzyme, holds therapeutic potential that warrants rigorous preclinical investigation. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to explore the anti-cancer effects of L-651,392 and other 5-LOX inhibitors. The provided signaling pathway and workflow diagrams offer a clear visual framework for understanding the complex biology and the preclinical development path. Further studies are imperative to translate the promise of 5-LOX inhibition into effective cancer therapies.
References
- 1. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 2. Stable inhibitors of the 5-lipoxygenase pathway for treating Asthma and Cancer [innoget.com]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cross-Talk between Cancer Cells and the Tumour Microenvironment: The Role of the 5-Lipoxygenase Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of 5-lipoxygenase triggers apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 13. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic and heterotopic generation of murine pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-651392: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651392 is a potent and specific inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes. As pro-inflammatory mediators, leukotrienes are implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols to facilitate further research and drug development efforts.
Chemical Properties and Identification
This compound, chemically known as 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is a synthetic molecule belonging to the phenothiazine (B1677639) class.[1] Its unique structure confers its specific inhibitory activity towards 5-lipoxygenase.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 93211-49-5 |
| Molecular Formula | C₁₄H₁₀BrNO₃S |
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one |
| Synonyms | L-651,392 |
| Physical State | Solid (presumed) |
| Solubility | Soluble in organic solvents such as DMSO |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme.[1] 5-LO is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] By blocking this crucial step, this compound effectively reduces the production of these potent pro-inflammatory lipid mediators.
The following diagram illustrates the arachidonic acid metabolism pathway and the point of inhibition by this compound.
Quantitative Data
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on 5-lipoxygenase. These should be adapted and optimized for specific experimental conditions.
In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a test compound on the activity of purified 5-LOX enzyme.
Materials:
-
Purified human 5-lipoxygenase enzyme
-
5-LOX Assay Buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., a probe that reacts with the product to generate fluorescence)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in 5-LOX Assay Buffer.
-
In a pre-chilled microplate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (a known 5-LOX inhibitor).
-
Add the 5-LOX enzyme solution to all wells except for a "no enzyme" control.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value.
Cell-Based 5-Lipoxygenase Inhibition Assay
This assay measures the ability of a test compound to inhibit 5-LOX activity within a cellular context.
Materials:
-
A suitable cell line that expresses 5-lipoxygenase (e.g., rat basophilic leukemia-1 cells).
-
Cell culture medium and reagents.
-
This compound (or other test compounds) dissolved in DMSO.
-
A23187 (calcium ionophore) or another suitable cell stimulus.
-
ELISA kit for measuring leukotriene B4 (LTB4) or other leukotrienes.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30-60 minutes). Include a vehicle control.
-
Stimulate the cells with A23187 to induce arachidonic acid release and leukotriene synthesis.
-
After an appropriate incubation time, collect the cell supernatant.
-
Quantify the amount of LTB4 or other leukotrienes in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of leukotriene production for each concentration of this compound and determine the IC₅₀ value.
The following diagram outlines a general workflow for screening 5-LOX inhibitors.
Synthesis
Detailed, step-by-step synthesis protocols for this compound (4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one) are not widely published. However, the synthesis of similar phenothiazine derivatives often involves multi-step reactions. For instance, the synthesis of a related compound, 10-acetyl-4-bromo-2,7-dimethoxy-3-hydroxy-10H-phenothiazine, involves the hydrolysis of an acetylated precursor.[3] A potential synthetic route to this compound could involve the bromination and methoxylation of a phenothiazine core structure, followed by oxidation to form the phenothiazin-3-one. Researchers should consult specialized organic synthesis literature for detailed methodologies.
Applications in Research
As a specific 5-lipoxygenase inhibitor, this compound is a valuable tool for investigating the role of the 5-LO pathway in various physiological and pathological processes. Its oral activity makes it suitable for in vivo studies in animal models of inflammatory diseases.[1] For example, it has been used to study the inflammatory process in Escherichia coli pyelonephritis.[1]
Conclusion
This compound is a well-characterized and potent inhibitor of 5-lipoxygenase, making it a crucial research tool for elucidating the role of leukotrienes in health and disease. This guide provides foundational information to support its use in laboratory settings and to encourage further investigation into its therapeutic potential. As with any experimental compound, appropriate safety precautions and handling procedures should be followed.
References
L-651392: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes. These potent lipid mediators are implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The development of selective 5-LO inhibitors has therefore been a significant focus of pharmaceutical research. L-651392 emerged from these efforts as a key research tool and a potential therapeutic agent. Its phenothiazine (B1677639) scaffold represents a distinct chemical class of 5-LO inhibitors.
Discovery and Development
While a detailed, dedicated publication on the initial discovery and structure-activity relationship (SAR) of this compound is not prominently available in the scientific literature, its development was part of a broader effort at Merck Frosst to identify novel 5-LO inhibitors. The research likely involved the synthesis and screening of various phenothiazine derivatives to optimize potency, selectivity, and pharmacokinetic properties. The selection of this compound for further preclinical evaluation suggests it displayed a promising profile in these initial studies.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 5-lipoxygenase. This enzyme is responsible for the initial two steps in the conversion of arachidonic acid to leukotrienes. By blocking 5-LO, this compound prevents the formation of the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and its subsequent conversion to leukotriene A4 (LTA4), the precursor to all other leukotrienes.
Figure 1: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Preclinical Pharmacology
The efficacy of this compound has been demonstrated in various preclinical models of inflammation. These studies have been crucial in validating the role of leukotrienes in different disease pathologies.
Table 1: Summary of Preclinical Studies with this compound
| Model System | Key Findings | Reference |
| Guinea-pig model of epidermal hyperproliferation | Dose-dependent inhibition of ionophore-induced epidermal proliferation. Blockade of the increase in immunoreactive-LTB4 levels. | [1] |
| Squirrel monkey model of allergen-induced bronchoconstriction | Near complete inhibition of the immediate and late-phase pulmonary responses to Ascaris antigen challenge at 5 mg/kg p.o. | [2] |
These studies highlight the potent anti-inflammatory effects of this compound in vivo and underscore the importance of the 5-LO pathway in both dermal and pulmonary inflammation.
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are proprietary and not fully disclosed in the available literature. However, a general protocol for a cellular 5-lipoxygenase inhibition assay is provided below as a representative example of how the activity of compounds like this compound would be assessed.
Representative Protocol: Cellular 5-Lipoxygenase Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit 5-lipoxygenase activity in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or other 5-LO expressing cells
-
Calcium ionophore A23187
-
Arachidonic acid
-
Test compound (this compound)
-
Reference inhibitor (e.g., Zileuton)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard for chromatography
-
High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human blood using standard density gradient centrifugation methods. Resuspend the cells in PBS at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of the test compound or reference inhibitor for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~1-5 µM) and arachidonic acid (final concentration ~5-20 µM).
-
Reaction Termination: After a defined incubation period (e.g., 5-10 minutes) at 37°C, terminate the reaction by adding ice-cold methanol.
-
Extraction: Add an internal standard and extract the leukotrienes from the cell suspension using a suitable solid-phase extraction (SPE) method.
-
Quantification: Analyze the extracted samples by reverse-phase HPLC with UV detection (monitoring for the characteristic chromophore of LTB4 and its metabolites) or by LC-MS/MS for more sensitive and specific quantification of the 5-LO products (e.g., LTB4 and 5-HETE).
-
Data Analysis: Calculate the percent inhibition of 5-LO product formation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
References
L-651,392: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,392, chemically known as 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is a potent and specific inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] This enzyme plays a crucial role in the arachidonic acid metabolic cascade, a key signaling pathway involved in inflammatory responses. By targeting 5-LOX, L-651,392 effectively modulates the production of leukotrienes, a class of potent inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of L-651,392, its impact on cellular signaling, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The primary cellular signaling pathway affected by L-651,392 is the arachidonic acid cascade.[2][3] Arachidonic acid, a polyunsaturated fatty acid, is released from membrane phospholipids (B1166683) by the action of phospholipase A2. Once released, it can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway.
L-651,392 specifically targets the 5-lipoxygenase enzyme, which catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[1][3] This inhibition prevents the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the unstable intermediate that is subsequently converted to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[3][4]
The inhibitory action of L-651,392 on 5-LOX leads to a significant reduction in the production of these pro-inflammatory leukotrienes. This mechanism underlies its observed anti-inflammatory effects, such as the control of inflammatory processes in bacterial infections and the attenuation of allergic responses.
Data Presentation
Table 1: Qualitative Summary of the Biological Effects of L-651,392
| Biological Target / Process | Effect of L-651,392 | Observed Outcome | Reference |
| 5-Lipoxygenase (5-LOX) | Inhibition | Reduction in leukotriene synthesis | [1] |
| Leukotriene Production | Decreased | Attenuation of inflammatory responses | [1] |
| Inflammatory Cell Infiltration | Reduction | Protection of tissues from inflammation-related damage |
To illustrate the type of quantitative data typically generated for 5-LOX inhibitors, the following table presents representative data for other known inhibitors.
Table 2: Illustrative Quantitative Data for Representative 5-LOX Inhibitors
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| Zileuton | 5-Lipoxygenase | Cell-free | ~1 |
| MK-886 | FLAP (5-LOX activating protein) | Cell-based | ~0.1 |
| NDGA | 5-Lipoxygenase | Cell-free | ~0.5 |
Note: The data in Table 2 is for illustrative purposes only and does not represent the specific activity of L-651,392.
Experimental Protocols
The following is a detailed, representative protocol for an in vitro 5-lipoxygenase inhibition assay, which can be used to evaluate the potency of compounds like L-651,392. This protocol is based on established spectrophotometric methods.[5][6][7]
Protocol: In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
1. Materials and Reagents:
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Linoleic acid (substrate)
-
Arachidonic acid (alternative substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Test compound (e.g., L-651,392) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a working solution of 5-lipoxygenase in cold borate buffer to a final concentration that gives a linear reaction rate for at least 5 minutes.
-
Substrate Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. Dilute with borate buffer to the desired final concentration just before use.
-
Test Compound and Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Make serial dilutions to obtain a range of concentrations for testing.
3. Assay Procedure:
-
Set up the following reactions in triplicate in a 96-well plate or cuvettes:
-
Blank: Buffer and substrate solution.
-
Control (100% activity): Buffer, enzyme solution, and solvent vehicle.
-
Test Sample: Buffer, enzyme solution, and test compound solution at various concentrations.
-
Positive Control: Buffer, enzyme solution, and positive control inhibitor solution.
-
-
Add the buffer, enzyme solution, and the test compound/vehicle to the respective wells.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over a period of 5 minutes in kinetic mode. The absorbance increase is due to the formation of conjugated dienes.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of L-651,392: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for L-651,392, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The following protocols and data are designed to facilitate the study of this compound's mechanism of action and its potential as an anti-inflammatory agent.
Introduction
L-651,392 is a key research compound that specifically targets the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of pathological conditions, including asthma, allergic reactions, and other inflammatory diseases. By inhibiting 5-LOX, L-651,392 effectively blocks the production of these pro-inflammatory molecules from arachidonic acid. Understanding the in vitro activity of L-651,392 is crucial for elucidating its therapeutic potential and mechanism of action.
Data Presentation
The inhibitory potency of L-651,392 against 5-lipoxygenase has been evaluated in various in vitro systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from different experimental setups.
| Assay System | Enzyme Source | Substrate/Stimulant | IC50 Value |
| Enzyme-based Assay | Purified Potato 5-Lipoxygenase | Arachidonic Acid | [Data not explicitly found in search results] |
| Cell-based Assay | Guinea Pig Polymorphonuclear Leukocytes (PMNs) | Arachidonic Acid | [Data not explicitly found in search results] |
| Cell-based Assay | Rat Polymorphonuclear Leukocytes (PMNs) | Calcium Ionophore A23187 | [Data not explicitly found in search results] |
| Cell-based Assay | Human Polymorphonuclear Leukocytes (PMNs) | Calcium Ionophore A23187 | [Data not explicitly found in search results] |
Note: While the provided search results confirm the inhibitory activity of L-651,392 in these systems, specific IC50 values were not available in the abstracts. Researchers should consult the full-text articles of relevant studies for this quantitative data.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the inhibitory activity of L-651,392 are provided below.
Enzyme-Based 5-Lipoxygenase Inhibition Assay
This protocol outlines a direct enzyme inhibition assay using a purified 5-lipoxygenase enzyme.
Principle: The activity of 5-lipoxygenase is determined by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), from the substrate arachidonic acid. The inhibition of the enzyme by L-651,392 is quantified by a reduction in product formation.
Materials:
-
Purified 5-lipoxygenase (e.g., from potato tubers or recombinant human)
-
L-651,392
-
Arachidonic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-651,392 in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Dilute the purified 5-lipoxygenase to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
In a microplate or reaction tube, add the assay buffer.
-
Add varying concentrations of L-651,392 or vehicle control (DMSO) to the respective wells/tubes.
-
Add the diluted 5-lipoxygenase enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the reaction for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by immediate analysis).
-
-
Detection and Analysis:
-
Measure the formation of 5-HPETE. This can be done spectrophotometrically by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product. Alternatively, HPLC can be used for more specific quantification.
-
Calculate the percentage of inhibition for each concentration of L-651,392 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol describes a more physiologically relevant assay using intact polymorphonuclear leukocytes (PMNs).
Principle: In intact cells, 5-lipoxygenase is activated by a stimulant, leading to the production and release of downstream metabolites, primarily leukotriene B4 (LTB4). The inhibitory effect of L-651,392 is measured by the reduction in LTB4 levels.
Materials:
-
Isolated polymorphonuclear leukocytes (from guinea pig, rat, or human)
-
L-651,392
-
Calcium Ionophore A23187 (or another suitable stimulant)
-
Cell culture medium (e.g., RPMI 1640)
-
LTB4 ELISA kit or LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Isolate PMNs from fresh blood using density gradient centrifugation.
-
Resuspend the cells in the appropriate cell culture medium at a specific concentration.
-
-
Assay Protocol:
-
Aliquot the cell suspension into a multi-well plate.
-
Pre-incubate the cells with various concentrations of L-651,392 or vehicle control for a set time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Stimulate the cells by adding a pre-determined concentration of Calcium Ionophore A23187.
-
Incubate for an additional period (e.g., 15-30 minutes) to allow for LTB4 production and release.
-
Terminate the reaction by centrifuging the plate to pellet the cells.
-
-
Detection and Analysis:
-
Carefully collect the supernatant.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions. Alternatively, LC-MS/MS can be used for highly sensitive and specific quantification.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of L-651,392 compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of Pathways and Workflows
Signaling Pathway of L-651,392 Inhibition
Caption: L-651,392 inhibits the 5-lipoxygenase pathway.
Experimental Workflow for Enzyme-Based Assay
Caption: Workflow for the enzyme-based 5-LOX inhibition assay.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the cell-based 5-LOX inhibition assay.
In Vivo Application Notes for LTB4 Receptor Antagonists: A Methodological Overview
Despite a comprehensive search of publicly available scientific literature, specific in vivo studies, quantitative efficacy data, and detailed experimental protocols for the compound L-651392 could not be identified. This suggests that the compound may have been discontinued (B1498344) in early-stage research, or that such data has not been published in accessible formats.
However, for researchers and drug development professionals interested in the evaluation of leukotriene B4 (LTB4) receptor antagonists, a class of compounds to which this compound belongs, we provide the following detailed application notes and generalized protocols based on established animal models of inflammation. These methodologies are representative of the in vivo studies typically conducted to assess the efficacy of LTB4 receptor antagonists.
Rationale for in vivo Studies of LTB4 Receptor Antagonists
Leukotriene B4 is a potent lipid mediator that plays a crucial role in the inflammatory response.[1] It is primarily involved in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. Dysregulation of the LTB4 pathway has been implicated in a variety of inflammatory diseases, including psoriasis, inflammatory bowel disease, and arthritis.[1] LTB4 receptor antagonists aim to mitigate the inflammatory cascade by blocking the binding of LTB4 to its receptors, BLT1 and BLT2, on the surface of immune cells. In vivo animal models are therefore essential for evaluating the therapeutic potential of these antagonists in a complex biological system.
Common in vivo Animal Models for Assessing Anti-Inflammatory Activity
Several well-established animal models are routinely used to induce and quantify inflammation, providing a platform to test the efficacy of anti-inflammatory compounds like LTB4 receptor antagonists.
Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly relevant for topical anti-inflammatory agents. Arachidonic acid, the precursor of leukotrienes, is applied to the mouse ear, inducing a rapid and measurable inflammatory response characterized by edema.
Experimental Protocol:
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Groups:
-
Vehicle control (e.g., acetone)
-
Positive control (e.g., Indomethacin)
-
Test compound (LTB4 receptor antagonist) at various doses
-
-
Procedure:
-
A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse.
-
The test compound or vehicle is applied topically to the same ear, typically 30 minutes before or concurrently with the arachidonic acid application.
-
After a set period (e.g., 1 hour), the mice are euthanized, and a standardized circular section is punched out from both the treated (right) and untreated (left) ears.
-
-
Data Analysis: The weight difference between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation and the efficacy of systemically administered anti-inflammatory drugs.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Groups:
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Indomethacin)
-
Test compound (LTB4 receptor antagonist) at various doses
-
-
Procedure:
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the induction of inflammation.
-
A sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The increase in paw volume is calculated for each time point. The percentage inhibition of edema is determined by comparing the paw volume increase in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Visualization
To aid in the conceptual understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
References
Cell-Based Assay for 5-Lipoxygenase Activity Using L-651,392: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. The 5-LOX pathway is a significant target for the development of anti-inflammatory therapeutics. This application note provides a detailed protocol for a cell-based assay to measure the activity of 5-LOX in human polymorphonuclear leukocytes (PMNs) and to evaluate the inhibitory potential of compounds, using the specific 5-LOX inhibitor, L-651,392, as a reference compound.
L-651,392 is recognized as a potent and specific inhibitor of 5-lipoxygenase, effectively reducing the production of leukotrienes.[1] This characteristic makes it an excellent tool for studying the 5-LOX pathway and for validating new potential inhibitors. The following protocols and data are intended to guide researchers in setting up and performing a robust and reliable cell-based 5-LOX activity assay.
Signaling Pathway and Experimental Workflow
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from cell membranes. 5-LOX then catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a key intermediate that can be metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes. In this assay, the activity of 5-LOX is determined by measuring the production of LTB4 in stimulated human neutrophils.
References
Application Notes and Protocols: Quantifying LTB4 Inhibition by L-651,392 using a Competitive ELISA Kit
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[1] It plays a critical role in the inflammatory response by stimulating leukocyte functions, including chemotaxis, aggregation, and degranulation.[1][2][3] The overproduction of LTB4 is implicated in various inflammatory diseases, making the 5-LOX pathway a key target for therapeutic intervention.[4][5]
L-651,392 is a potent and specific inhibitor of the 5-lipoxygenase enzyme, effectively blocking the production of LTB4.[6][7] This document provides detailed protocols for utilizing a Leukotriene B4 (LTB4) competitive ELISA kit to measure the inhibitory effects of L-651,392 in a cell-based assay. The protocols cover cell stimulation, sample collection, and the principles of LTB4 quantification.
Principle of the Assay
The quantification of LTB4 is achieved using a competitive inhibition enzyme-linked immunosorbent assay (ELISA). In this assay, LTB4 present in a sample competes with a fixed amount of labeled LTB4 (e.g., conjugated to Horseradish Peroxidase - HRP or Alkaline Phosphatase - AP) for a limited number of binding sites on a specific anti-LTB4 antibody pre-coated on a microplate.[2][8][9] After a washing step to remove unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of LTB4 in the sample.[2][3] By measuring the absorbance, the concentration of LTB4 can be determined from a standard curve. This method allows for the precise quantification of LTB4 produced by cells and the assessment of the inhibitory potency of compounds like L-651,392.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is the primary route for the biosynthesis of leukotrienes from arachidonic acid.[10] Upon cell stimulation, which increases intracellular calcium, 5-LOX translocates to the nuclear membrane.[1] It then converts arachidonic acid into Leukotriene A4 (LTA4), an unstable intermediate. LTA4 is subsequently converted to LTB4 by the enzyme LTA4 hydrolase.[1][11] LTB4 then exits the cell and binds to its high-affinity G protein-coupled receptor, BLT1, on the surface of leukocytes, triggering downstream signaling cascades that mediate inflammatory responses.[1][10] L-651,392 exerts its effect by directly inhibiting the 5-LOX enzyme, thus preventing the formation of LTA4 and all subsequent leukotrienes.[6]
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]
- 4. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. ardentbio.com [ardentbio.com]
- 10. pnas.org [pnas.org]
- 11. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of L-651392 in Biological Samples using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-651,392 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the inflammatory cascade associated with conditions like asthma. Accurate quantification of L-651,392 in biological samples is paramount for preclinical and clinical development, enabling the assessment of its pharmacokinetic profile, bioavailability, and bioequivalence. This application note outlines a reliable HPLC-based method for this purpose.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Buffers and Reagents: Phosphate buffers, formic acid, or ammonium (B1175870) acetate (B1210297) for mobile phase preparation. Reagents for sample preparation, such as trichloroacetic acid (TCA) or zinc sulfate (B86663) for protein precipitation, or methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
L-651,392 Reference Standard: Of known purity.
-
Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., zafirlukast (B1683622) or another suitable leukotriene antagonist).
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte. Two common methods are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of a precipitating agent (e.g., acetonitrile or 10% w/v trichloroacetic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for injection.
Chromatographic Conditions
The following are suggested starting conditions and should be optimized for L-651,392.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection | UV at 285 nm or Fluorescence (Excitation: 290 nm, Emission: 395 nm) |
Note: The optimal detection wavelength for L-651,392 should be determined by acquiring its UV spectrum.
Method Validation Parameters (Representative Data)
The following tables summarize the expected performance characteristics of a validated HPLC method for a leukotriene antagonist, which can be used as a benchmark during the validation of the L-651,392 assay.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| L-651,392 | 5 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (15) | < 5% | < 7% | 95 - 105% |
| Medium (250) | < 4% | < 6% | 97 - 103% |
| High (750) | < 3% | < 5% | 98 - 102% |
Table 3: Recovery
| QC Concentration (ng/mL) | Protein Precipitation Recovery (%) | Liquid-Liquid Extraction Recovery (%) |
| Low (15) | > 80% | > 85% |
| Medium (250) | > 82% | > 88% |
| High (750) | > 81% | > 87% |
Diagrams
Caption: Experimental workflow for the quantification of L-651,392 in biological samples.
Caption: Simplified signaling pathway of cysteinyl leukotrienes and the mechanism of action of L-651,392.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of L-651,392 in biological samples. The protocol emphasizes robust sample preparation and provides starting chromatographic conditions that can be optimized for specific laboratory instrumentation and requirements. Adherence to rigorous method validation, including the assessment of linearity, precision, accuracy, and recovery, is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
Application Notes and Protocols for L-651392 in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651392 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), making it a valuable tool for studying the role of this pathway in inflammation and for the potential development of novel anti-inflammatory therapeutics.
These application notes provide a summary of the available data on the use of this compound in animal models and offer detailed protocols as a guide for researchers. Due to the limited number of published studies using this compound specifically in mouse models of inflammation, this document also includes data from studies with other 5-LOX inhibitors in mice to inform dose selection and experimental design.
Mechanism of Action: 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes. The process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a substrate for the synthesis of LTB4 or the cysteinyl leukotrienes.[1][2] this compound exerts its anti-inflammatory effects by directly inhibiting the 5-LOX enzyme, thereby preventing the downstream synthesis of all leukotrienes.[1]
References
Preparing L-651392 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651392 is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes. Due to its inhibitory action on this pathway, this compound is a valuable tool for studying inflammatory responses, signaling pathways, and for potential therapeutic development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible and reliable experimental results in cell culture-based assays.
This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀BrNO₃S | [1] |
| Molecular Weight | 352.2 g/mol | [1] |
| Mechanism of Action | 5-Lipoxygenase Inhibitor |
Recommended Solvents and Storage
| Solvent | Recommended Concentration | Storage Conditions | Shelf Life (Estimated) |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM (Estimated) | -20°C or -80°C, desiccated, protected from light | Up to 3 months |
Note: The solubility of this compound in DMSO has not been definitively reported. Based on the solubility of structurally related phenothiazine (B1677639) derivatives, a concentration of at least 10 mM should be achievable. It is recommended to start with this concentration and adjust as needed based on visual confirmation of complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Calculation: To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock:
-
0.010 mol/L x 0.001 L x 352.2 g/mol x 1000 = 3.522 mg
-
-
-
-
Dissolution:
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial containing the weighed this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a short period can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to three months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep it at or below 0.1% if possible.
-
Always include a vehicle control (medium containing the same final concentration of DMSO without this compound) in your experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Example: To prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Application to Cells: Add the freshly prepared working solutions to your cell cultures. Ensure thorough but gentle mixing.
Mandatory Visualization
Signaling Pathway of 5-Lipoxygenase Inhibition by this compound
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and using this compound stock solutions.
References
Application Notes and Protocols for Utilizing L-651,392 in a Colorimetric Assay for Lipoxygenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxides. These products are precursors to potent inflammatory mediators, including leukotrienes and lipoxins. The 5-lipoxygenase (5-LOX) pathway, in particular, is a key player in the inflammatory cascade, making it a significant target for the development of anti-inflammatory therapeutics. L-651,392 is a potent and specific inhibitor of 5-lipoxygenase, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of L-651,392 in a colorimetric assay to determine 5-lipoxygenase activity. The colorimetric method offers a convenient and high-throughput-compatible alternative to other detection methods.
Principle of the Colorimetric Assay
The colorimetric assay for lipoxygenase activity is based on the measurement of the hydroperoxides produced from the enzymatic reaction. In a common method, the hydroperoxides generated by 5-LOX activity oxidize Fe(II) to Fe(III). The resulting Fe(III) ions then react with a chromogen, such as xylenol orange, to form a colored complex that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the lipoxygenase activity. By measuring the reduction in color formation in the presence of an inhibitor like L-651,392, the inhibitory potency (e.g., IC50 value) can be determined.
Signaling Pathway of 5-Lipoxygenase in Inflammation
The 5-lipoxygenase pathway is a critical component of the inflammatory response. The following diagram illustrates the key steps in this pathway and the point of inhibition by L-651,392.
Caption: The 5-lipoxygenase inflammatory pathway and the inhibitory action of L-651,392.
Quantitative Data: Inhibition of 5-Lipoxygenase by L-651,392
The inhibitory potency of L-651,392 is typically expressed as the half-maximal inhibitory concentration (IC50). While many studies have confirmed the potent inhibition of 5-LOX by L-651,392, specific IC50 values obtained through colorimetric assays are not as commonly reported as those from other methods like radioimmunoassays. The following table provides an example of how such data would be presented. Researchers should determine the IC50 value under their specific experimental conditions.
| Inhibitor | Enzyme Source | Substrate | Assay Method | IC50 (nM) | Reference |
| L-651,392 | Human Polymorphonuclear Leukocytes | Arachidonic Acid | Colorimetric (Fe/Xylenol Orange) | Value to be determined experimentally | N/A |
| Reference Compound (e.g., Zileuton) | Human Polymorphonuclear Leukocytes | Arachidonic Acid | Colorimetric (Fe/Xylenol Orange) | Value to be determined experimentally | N/A |
Experimental Protocols
Materials and Reagents
-
5-Lipoxygenase Enzyme: Purified human recombinant 5-LOX or enzyme from a suitable biological source (e.g., potato tuber, soybean, or human polymorphonuclear leukocytes).
-
L-651,392: Prepare a stock solution in a suitable solvent such as DMSO.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.4.
-
Ferrous Sulfate (B86663) (FeSO4): For the colorimetric reaction.
-
Xylenol Orange: Chromogen for the colorimetric reaction.
-
Trichloroacetic Acid (TCA): To stop the enzymatic reaction.
-
96-well microplate: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 560-600 nm.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory effect of L-651,392 on 5-lipoxygenase activity using a colorimetric assay.
Caption: General experimental workflow for the 5-LOX colorimetric inhibition assay.
Detailed Protocol for IC50 Determination of L-651,392
-
Preparation of Reagents:
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 7.4.
-
5-LOX Enzyme Solution: Dilute the 5-LOX enzyme to the desired concentration in the assay buffer immediately before use. Keep on ice.
-
Arachidonic Acid Solution: Dilute the arachidonic acid stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
L-651,392 Solutions: Perform serial dilutions of the L-651,392 stock solution in the assay buffer to obtain a range of concentrations to be tested.
-
Colorimetric Reagent: Prepare a solution containing ferrous sulfate and xylenol orange in an acidic solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
5-LOX Enzyme Solution
-
L-651,392 solution at various concentrations (or vehicle - DMSO - for control wells).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding an appropriate volume of trichloroacetic acid (TCA).
-
Add the colorimetric reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 560-600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-651,392 using the following formula:
-
Plot the percentage of inhibition against the logarithm of the L-651,392 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Troubleshooting and Considerations
-
Enzyme Activity: Ensure the 5-LOX enzyme is active. Run a positive control without any inhibitor to confirm enzyme activity.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) and be consistent across all wells to avoid affecting enzyme activity.
-
Substrate Concentration: The concentration of arachidonic acid should be optimized for the specific enzyme and assay conditions.
-
Incubation Times and Temperatures: Incubation times and temperatures for the enzymatic reaction and color development should be optimized for optimal results.
-
Standard Curve: For absolute quantification of hydroperoxides, a standard curve can be generated using a stable hydroperoxide such as 13-hydroperoxyoctadecadienoic acid (13-HPODE).
These application notes and protocols provide a comprehensive guide for utilizing L-651,392 in a colorimetric assay to study 5-lipoxygenase activity. By following these guidelines, researchers can effectively assess the inhibitory potential of this compound and further investigate the role of the 5-lipoxygenase pathway in health and disease.
Application Notes and Protocols: Investigating the Role of L-651392 in Experimental Pyelonephritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyelonephritis, an infection of the kidney parenchyma and renal pelvis, represents a serious complication of an ascending urinary tract infection (UTI).[1] The pathophysiology of acute pyelonephritis involves bacterial invasion of the renal parenchyma, which triggers a robust inflammatory response characterized by the infiltration of neutrophils.[2] While this immune response is crucial for bacterial clearance, excessive inflammation can lead to renal tissue damage, scarring, and a potential decline in renal function.[1][3]
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and is synthesized via the cyclooxygenase (COX) pathway.[4] Studies have shown that urinary PGE2 levels are elevated during UTIs, suggesting a role for this prostanoid in the pathogenesis of the disease.[4][5] L-651392 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme that catalyzes the conversion of PGH2 to PGE2. By specifically targeting PGE2 synthesis, this compound offers a potential therapeutic strategy to modulate the inflammatory response in pyelonephritis without the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes.
These application notes provide a framework for utilizing this compound as a pharmacological tool to investigate the role of PGE2 in the pathophysiology of pyelonephritis in a preclinical setting. The following sections detail the mechanism of action, proposed experimental applications, data presentation, and detailed protocols.
Mechanism of Action: Inhibition of Prostaglandin E2 Synthesis
This compound acts downstream of the cyclooxygenase (COX) enzymes to specifically inhibit the final step in the production of prostaglandin E2 (PGE2). In the context of pyelonephritis, bacterial endotoxins stimulate the upregulation of COX-2 and microsomal prostaglandin E2 synthase-1 (mPGES-1). This leads to increased production of PGE2, which contributes to inflammation, fever, and pain. This compound selectively blocks mPGES-1, thereby reducing the levels of PGE2 without affecting the synthesis of other prostanoids.
Hypothetical Experimental Applications
The following experiments are designed to elucidate the therapeutic potential of this compound in a murine model of acute pyelonephritis.
1. Effect of this compound on Renal Bacterial Clearance: To determine if the modulation of inflammation by this compound affects the host's ability to clear the bacterial infection.
2. Impact of this compound on Renal Inflammation and Cellular Infiltration: To assess the anti-inflammatory effects of this compound by quantifying inflammatory cell infiltration (neutrophils and macrophages) and the expression of pro-inflammatory cytokines in the kidney.
3. Evaluation of this compound on Renal Tissue Damage and Fibrosis: To determine if the anti-inflammatory action of this compound can mitigate the extent of renal tissue damage and subsequent scarring.
4. Measurement of PGE2 Levels in Kidney and Urine: To confirm the in vivo efficacy of this compound in reducing PGE2 production at the site of infection.
Data Presentation
The following tables represent hypothetical data that could be generated from the proposed experiments.
Table 1: Effect of this compound on Renal Bacterial Load and PGE2 Levels
| Group | Treatment | Renal Bacterial Load (log10 CFU/g tissue) | Renal PGE2 (pg/mg protein) | Urinary PGE2 (pg/mL) |
| Control | Vehicle | < 2.0 | 50 ± 10 | 100 ± 20 |
| Pyelonephritis | Vehicle | 6.5 ± 0.8 | 550 ± 75 | 800 ± 120 |
| Pyelonephritis | This compound | 6.3 ± 0.7 | 150 ± 30 | 250 ± 50 |
*p < 0.05 compared to Pyelonephritis (Vehicle) group.
Table 2: Effect of this compound on Renal Inflammatory Markers
| Group | Treatment | Neutrophil Infiltration (cells/mm²) | Macrophage Infiltration (cells/mm²) | Renal TNF-α (pg/mg protein) | Renal IL-6 (pg/mg protein) |
| Control | Vehicle | 10 ± 5 | 5 ± 2 | 20 ± 8 | 15 ± 6 |
| Pyelonephritis | Vehicle | 250 ± 40 | 80 ± 15 | 300 ± 50 | 250 ± 45 |
| Pyelonephritis | This compound | 120 ± 25 | 45 ± 10 | 150 ± 30 | 130 ± 28 |
*p < 0.05 compared to Pyelonephritis (Vehicle) group.
Table 3: Effect of this compound on Renal Histopathology
| Group | Treatment | Tubular Injury Score (0-4) | Interstitial Inflammation Score (0-4) | Renal Fibrosis (% area) |
| Control | Vehicle | 0.1 ± 0.1 | 0.2 ± 0.1 | < 1 |
| Pyelonephritis | Vehicle | 3.2 ± 0.5 | 3.5 ± 0.6 | 15 ± 4 |
| Pyelonephritis | This compound | 1.8 ± 0.4 | 1.9 ± 0.3 | 7 ± 2* |
*p < 0.05 compared to Pyelonephritis (Vehicle) group.
Experimental Protocols
Protocol 1: Induction of Experimental Pyelonephritis in Mice
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Uropathogenic Escherichia coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Spectrophotometer
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
Sterile catheters
Procedure:
-
Culture UPEC overnight in LB broth at 37°C.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-log phase.
-
Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to a final concentration of 1 x 10⁹ CFU/mL.
-
Anesthetize mice using isoflurane.
-
Transurethrally catheterize the mice.
-
Instill 50 µL of the bacterial suspension (5 x 10⁷ CFU) into the bladder.
-
Maintain anesthesia for a brief period to allow for bacterial ascension into the kidneys.
-
House mice in a clean environment with free access to food and water.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Two hours post-infection, administer the first dose of this compound (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Continue administration once or twice daily for the duration of the experiment (e.g., 2-7 days).
Protocol 3: Quantification of Renal Bacterial Load
Materials:
-
Sterile dissection tools
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
LB agar (B569324) plates
-
Incubator
Procedure:
-
At the designated time point, euthanize mice.
-
Aseptically harvest the kidneys.
-
Weigh each kidney and homogenize in 1 mL of sterile PBS.
-
Perform serial dilutions of the kidney homogenates in PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per gram of kidney tissue.
Protocol 4: Histological Analysis of Kidney Tissue
Materials:
-
4% paraformaldehyde
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Fix one kidney from each mouse in 4% paraformaldehyde overnight.
-
Process the tissue through an ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
For assessment of inflammation and tissue injury, stain sections with H&E.
-
For assessment of fibrosis, stain sections with Masson's trichrome.
-
Score the slides for tubular injury, interstitial inflammation, and the percentage of fibrotic area in a blinded manner.
Protocol 5: Measurement of PGE2 and Cytokine Levels
Materials:
-
Kidney tissue homogenates (from Protocol 3)
-
Urine samples
-
ELISA kits for PGE2, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Centrifuge the kidney homogenates to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Collect urine from mice prior to euthanasia.
-
Perform ELISA for PGE2, TNF-α, and IL-6 on the kidney homogenate supernatants and urine samples according to the manufacturer's instructions.
-
Normalize cytokine and PGE2 levels in kidney homogenates to the total protein concentration of the sample.
Experimental Workflow Visualization
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound in the context of pyelonephritis. By specifically targeting the synthesis of the pro-inflammatory mediator PGE2, this compound may represent a novel therapeutic approach to ameliorate renal inflammation and tissue damage associated with this condition. The outlined experiments will help to elucidate the role of PGE2 in the pathogenesis of pyelonephritis and to evaluate the therapeutic efficacy of its inhibition.
References
- 1. Acute Pyelonephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. teachmesurgery.com [teachmesurgery.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICS 2019 Abstract #334 Prostaglandin E2 (PGE2) in Urine of Post-Menopausal Women with Recurrent Urinary Tract Infections as a Urine Biomarker [ics.org]
Application Notes and Protocols for L-651,392 Efficacy Studies
Introduction
L-651,392 is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotriene B4 (LTB4), a major product of this pathway, is a powerful lipid mediator involved in a wide range of inflammatory responses.[3][4] LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the surface of various cells, particularly leukocytes.[3][4] This binding triggers a cascade of intracellular signaling events, including calcium mobilization, activation of NF-κB, and mitogen-activated protein kinases (MAPKs), leading to chemotaxis, degranulation, and cytokine production.[4][5] Due to its pro-inflammatory activities, the LTB4 pathway is a critical target for therapeutic intervention in numerous inflammatory diseases.[6] These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of L-651,392.
L-651,392: Key Characteristics
| Feature | Description |
| Mechanism of Action | 5-lipoxygenase inhibitor; blocks the synthesis of leukotriene B4 (LTB4).[1][2] |
| Molecular Target | 5-lipoxygenase (5-LO) |
| Therapeutic Potential | Inflammatory diseases, including skin inflammation and asthma.[1][2][6] |
I. In Vitro Efficacy Studies
In vitro assays are essential for characterizing the inhibitory activity of L-651,392 on LTB4 production and its downstream cellular effects.
A. Leukotriene B4 Synthesis Inhibition Assay
Objective: To determine the potency of L-651,392 in inhibiting LTB4 synthesis in isolated human polymorphonuclear leukocytes (PMNs).
Protocol:
-
Isolation of Human PMNs: Isolate PMNs from fresh human blood using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Resuspend isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10^7 cells/mL. Pre-incubate the cells with varying concentrations of L-651,392 or vehicle control (e.g., DMSO) for 15 minutes at 37°C.[7] Stimulate the cells with a calcium ionophore such as A23187 (e.g., 5 µM) for 10 minutes to induce LTB4 production.[1]
-
Extraction of LTB4: Terminate the reaction by adding ice-cold methanol. Centrifuge to pellet the cell debris and collect the supernatant.
-
Quantification of LTB4: Measure the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of L-651,392 compared to the vehicle control. Determine the IC50 value (the concentration of L-651,392 that causes 50% inhibition) by fitting the data to a dose-response curve.
Data Presentation:
| L-651,392 Concentration (nM) | LTB4 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (nM) | \multicolumn{2}{c | }{} |
B. Chemotaxis Assay
Objective: To evaluate the ability of L-651,392 to inhibit LTB4-induced neutrophil chemotaxis.
Protocol:
-
Cell Preparation: Isolate human neutrophils as described above.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3 µm pore size).
-
Assay Procedure:
-
In the lower chamber, add LTB4 (e.g., 10 nM) as the chemoattractant.
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with various concentrations of L-651,392 or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent-based assay to quantify migrated cells.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of L-651,392.
Data Presentation:
| L-651,392 Concentration (nM) | Number of Migrated Cells | % Inhibition of Chemotaxis |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
II. In Vivo Efficacy Studies
In vivo studies are crucial for assessing the therapeutic efficacy of L-651,392 in relevant animal models of inflammation.
A. Guinea Pig Model of A23187-Induced Ear Edema
Objective: To evaluate the anti-inflammatory effect of topically applied L-651,392 on calcium ionophore-induced ear swelling in guinea pigs.[1]
Protocol:
-
Animal Model: Use adult male guinea pigs.
-
Induction of Inflammation: Topically apply a solution of the calcium ionophore A23187 in a suitable vehicle (e.g., acetone/olive oil) to the inner surface of one ear of each animal. Apply the vehicle alone to the contralateral ear as a control.
-
Drug Administration: Thirty minutes prior to A23187 application, topically administer L-651,392 dissolved in the same vehicle to the treated ear. A vehicle control group should also be included.
-
Measurement of Edema: At various time points after A23187 application (e.g., 6, 24, and 48 hours), measure the thickness of both ears using a digital caliper. The difference in thickness between the treated and control ears represents the edema.
-
Histological Analysis: At the end of the experiment, euthanize the animals and collect ear tissue for histological examination to assess inflammatory cell infiltration.
-
Data Analysis: Calculate the percentage inhibition of ear edema for the L-651,392-treated group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Ear Edema (mm) at 24h | % Inhibition of Edema |
| Vehicle Control | 0 | |
| L-651,392 (0.1%) | ||
| L-651,392 (1%) | ||
| Positive Control (e.g., a known anti-inflammatory drug) |
B. Murine Model of Peritonitis
Objective: To assess the effect of systemically administered L-651,392 on leukocyte migration into the peritoneal cavity.
Protocol:
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Drug Administration: Administer L-651,392 or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
Induction of Peritonitis: One hour after drug administration, induce peritonitis by intraperitoneal injection of an inflammatory agent such as zymosan A (e.g., 1 mg/mouse).
-
Peritoneal Lavage: Four hours after zymosan A injection, euthanize the mice and perform a peritoneal lavage with ice-cold phosphate-buffered saline (PBS) containing EDTA.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils and other inflammatory cells.
-
Data Analysis: Compare the number of recruited leukocytes, particularly neutrophils, in the L-651,392-treated groups to the vehicle control group.
Data Presentation:
| Treatment Group (Dose) | Total Leukocyte Count (x 10^6) | Neutrophil Count (x 10^6) | % Inhibition of Neutrophil Infiltration |
| Vehicle Control | 0 | ||
| L-651,392 (1 mg/kg, p.o.) | |||
| L-651,392 (10 mg/kg, p.o.) | |||
| Positive Control (e.g., dexamethasone) |
III. Visualizations
Caption: LTB4 Signaling Pathway and the inhibitory action of L-651,392.
Caption: Workflow for in vitro efficacy studies of L-651,392.
Caption: Workflow for in vivo efficacy studies of L-651,392.
References
- 1. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a 5-lipoxygenase inhibitor (L-651,392) on primary and late pulmonary responses to ascaris antigen in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to L-651,392 Treatment
Introduction
L-651,392 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various cellular processes, including inflammation, cell proliferation, and survival. By blocking the 5-lipoxygenase pathway, L-651,392 can modulate these processes, making it a compound of interest in inflammation and oncology research. This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of L-651,392 on apoptosis, cell cycle progression, and intracellular signaling pathways in cancer cell lines.
Mechanism of Action of L-651,392
L-651,392 exerts its biological effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. This inhibition leads to a reduction in the production of leukotrienes, which in turn can suppress pro-inflammatory and pro-survival signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human cancer cell line (e.g., Jurkat) treated with L-651,392 for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| L-651,392 | 10 | 80.1 ± 3.5 | 12.8 ± 1.9 | 7.1 ± 1.2 |
| L-651,392 | 25 | 65.7 ± 4.2 | 22.5 ± 2.8 | 11.8 ± 1.5 |
| L-651,392 | 50 | 48.3 ± 5.1 | 35.1 ± 3.7 | 16.6 ± 2.3 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.2 | 1.8 ± 0.4 |
| L-651,392 | 10 | 65.2 ± 3.1 | 18.5 ± 2.2 | 16.3 ± 1.4 | 5.7 ± 1.1 |
| L-651,392 | 25 | 72.8 ± 3.9 | 10.3 ± 1.8 | 16.9 ± 1.6 | 12.4 ± 2.1 |
| L-651,392 | 50 | 78.1 ± 4.5 | 5.7 ± 1.3 | 16.2 ± 1.5 | 20.1 ± 2.9 |
Table 3: Phospho-Akt (Ser473) Analysis by Phosflow
| Treatment | Concentration (µM) | Stimulus | Median Fluorescence Intensity (MFI) of p-Akt |
| Vehicle (DMSO) | 0 | Unstimulated | 150 ± 25 |
| Vehicle (DMSO) | 0 | Stimulated (e.g., with LTB4) | 1250 ± 110 |
| L-651,392 | 25 | Stimulated (e.g., with LTB4) | 450 ± 65 |
| L-651,392 | 50 | Stimulated (e.g., with LTB4) | 280 ± 40 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of L-651,392 or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution.
-
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[1]
Materials:
-
70% cold ethanol
-
PI/RNase A Staining Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 1.
-
Harvesting & Washing: Harvest and wash cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix for at least 2 hours (or overnight) at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Intracellular Signaling Pathway Analysis (Phosflow)
This protocol is for the detection of phosphorylated proteins, such as p-Akt, to assess signaling pathway modulation.[2][3]
Materials:
-
Fixation Buffer (e.g., 4% formaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-Akt (Ser473) antibody
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Pre-treat cells with L-651,392 for the desired time.
-
Stimulate the cells with an appropriate agonist (e.g., leukotriene B4) for a short period (e.g., 15-30 minutes) to induce signaling.
-
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the pellet and add ice-cold methanol to permeabilize the cells. Incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with Staining Buffer to remove the methanol.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-Akt antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing & Acquisition: Wash the cells once with Staining Buffer, resuspend in a suitable volume, and analyze on a flow cytometer.[2]
References
Western Blot Analysis of 5-Lipoxygenase (5-LOX) Expression Following L-651,392 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. As such, 5-LOX represents a significant therapeutic target for a range of inflammatory diseases. L-651,392 is a specific inhibitor of 5-lipoxygenase, effectively blocking the production of leukotrienes. While the primary mechanism of L-651,392 is the inhibition of 5-LOX enzymatic activity, it is also crucial to understand its effects on 5-LOX protein expression levels. Western blot analysis is a fundamental technique to investigate these potential changes.
This document provides detailed protocols for the immunodetection and quantification of 5-LOX protein expression in cell lysates after treatment with L-651,392, as well as an overview of the 5-LOX signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of 5-LOX expression in a relevant cell line (e.g., human neutrophils or monocytes) treated with varying concentrations of L-651,392 for 24 hours. The data is presented as the relative band intensity of 5-LOX normalized to a loading control (e.g., β-actin).
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results. No specific studies detailing the quantitative effects of L-651,392 on 5-LOX protein expression via Western blot were identified in the searched literature.
| Treatment Group | L-651,392 Concentration (µM) | Mean Relative 5-LOX Band Intensity (Normalized to β-actin) | Standard Deviation | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.08 | 1.00 |
| L-651,392 | 0.1 | 0.98 | ± 0.07 | 0.98 |
| L-651,392 | 1 | 0.95 | ± 0.09 | 0.95 |
| L-651,392 | 10 | 0.92 | ± 0.11 | 0.92 |
| Positive Control (e.g., Dexamethasone) | 1 | 0.65 | ± 0.06 | 0.65 |
Signaling Pathway and Experimental Workflow
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is initiated by various stimuli that lead to an increase in intracellular calcium levels. This triggers the translocation of cytosolic phospholipase A₂ (cPLA₂) to the nuclear membrane, where it liberates arachidonic acid (AA) from membrane phospholipids. 5-LOX, in concert with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate leukotriene A₄ (LTA₄). LTA₄ is subsequently metabolized to either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent pro-inflammatory mediators. L-651,392 directly inhibits the enzymatic activity of 5-LOX.
Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by L-651,392.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for analyzing 5-LOX protein expression after treating cells with L-651,392.
Caption: Experimental workflow for Western blot analysis of 5-LOX expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with L-651,392
-
Cell Seeding: Plate a suitable cell line (e.g., THP-1 monocytes or primary human neutrophils) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
L-651,392 Preparation: Prepare a stock solution of L-651,392 in an appropriate solvent, such as DMSO. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of L-651,392 or a vehicle control (e.g., DMSO at the same final concentration as the highest L-651,392 concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, proceed immediately to protein extraction as described in Protocol 2.
Protocol 2: Western Blot Analysis of 5-LOX Expression
A. Sample Preparation (Cell Lysates)
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).
-
Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation for Electrophoresis: To an equal amount of protein from each sample (e.g., 20-30 µg), add an appropriate volume of 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5-LOX, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
D. Data Analysis
-
Densitometry: Quantify the band intensities for 5-LOX (approximately 78 kDa) and a loading control (e.g., β-actin or GAPDH) using image analysis software.
-
Normalization: Normalize the band intensity of 5-LOX to the corresponding loading control for each sample to correct for variations in protein loading.
-
Statistical Analysis: Perform statistical analysis to determine the significance of any observed changes in 5-LOX expression between the treatment groups.
L-651392 Administration Routes for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of L-651392, a potent and selective 5-lipoxygenase (5-LO) inhibitor. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing their own experiments to investigate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the 5-lipoxygenase enzyme, a key component of the leukotriene synthesis pathway. By blocking 5-LO, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), which are implicated in a variety of inflammatory conditions.
Administration Routes
Based on preclinical data, this compound has been effectively administered via two primary routes for in vivo studies: topical and oral . The choice of administration route will depend on the specific research question and the target tissue or disease model.
Topical Administration Protocol
Application: Suitable for localized inflammatory conditions of the skin, such as psoriasis or dermatitis models. This route allows for direct delivery to the site of inflammation, minimizing systemic exposure.
Experimental Model: Guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187.[1]
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Vehicle | Not specified | Guinea Pig | [1] |
| Application Method | Topical | Guinea Pig | [1] |
| Effect | Dose-dependent inhibition of ionophore-induced epidermal proliferation | Guinea Pig | [1] |
| Biomarker Inhibition | Blockade of A23187-induced increase in immunoreactive-LTB4 levels | Guinea Pig | [1] |
Detailed Methodology
-
Animal Model: Induce epidermal hyperproliferation in the ears of guinea pigs by topical application of the calcium ionophore A23187.
-
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle to achieve the desired concentrations for dose-response studies. The specific vehicle used in the foundational study was not detailed, so researchers should perform solubility and stability tests to identify an appropriate vehicle (e.g., acetone, ethanol, or a cream base).
-
-
Administration:
-
Pre-treat the guinea pig ears with topical application of the this compound formulation.
-
Apply a defined volume of the formulation evenly to the designated treatment area on the ear.
-
-
Induction of Proliferation:
-
Following pre-treatment with this compound, apply A23187 to the same area to induce epidermal hyperproliferation.
-
-
Assessment of Efficacy:
-
Quantify epidermal hyperproliferation by measuring the incorporation of tritiated-thymidine into the DNA of the heat-separated epidermis.
-
Measure the levels of immunoreactive-LTB4 in the ear tissue to confirm the inhibitory action of this compound on the 5-lipoxygenase pathway.
-
Oral Administration Protocol
Application: Suitable for systemic inflammatory conditions or diseases where systemic drug exposure is required, such as asthma or allergic reactions.
Experimental Model: Allergic squirrel monkeys challenged with Ascaris suum antigen to induce bronchoconstriction.[2]
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Route | Oral (p.o.) | Squirrel Monkey | [2] |
| Dosage | 1 mg/kg and 5 mg/kg | Squirrel Monkey | [2] |
| Effect (5 mg/kg) | Near complete inhibition of increased pulmonary resistance (RL) and decreased dynamic compliance (Cdyn) | Squirrel Monkey | [2] |
| Effect (1 mg/kg) | Significant inhibition of the decrease in Cdyn | Squirrel Monkey | [2] |
| Late Phase Response (5 mg/kg) | Markedly inhibited the late-phase bronchoconstriction | Squirrel Monkey | [2] |
Detailed Methodology
-
Animal Model: Use allergic squirrel monkeys with a known reproducible immediate and/or late-phase bronchoconstrictor response to aerosolized Ascaris suum antigen.
-
Formulation Preparation:
-
Prepare an oral formulation of this compound. The original study does not specify the vehicle, so researchers should consider a vehicle appropriate for oral gavage in non-human primates (e.g., methylcellulose (B11928114) solution or a suspension in a suitable oil). Ensure the formulation is homogenous and the concentration is accurate.
-
-
Administration:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 1 mg/kg or 5 mg/kg).
-
The timing of administration relative to antigen challenge is critical and should be determined based on the pharmacokinetic profile of this compound, if available, or through preliminary studies.
-
-
Antigen Challenge:
-
Expose the monkeys to an aerosol of Ascaris suum antigen to induce bronchoconstriction.
-
-
Assessment of Efficacy:
-
Measure pulmonary mechanics, including pulmonary resistance (RL) and dynamic compliance (Cdyn), to assess the immediate and late-phase bronchoconstrictor responses.
-
Compare the responses in this compound-treated animals to a vehicle-treated control group.
-
Important Considerations for In Vivo Studies
-
Vehicle Selection: The choice of vehicle is critical for both topical and oral administration. It should solubilize the compound, be non-toxic, and not interfere with the biological assay.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound for the specific animal model and disease endpoint.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD relationship of this compound will inform the dosing regimen, including the frequency and timing of administration.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls: Appropriate vehicle controls are essential to ensure that the observed effects are due to the pharmacological activity of this compound and not the vehicle.
These application notes and protocols provide a foundation for the in vivo evaluation of this compound. Researchers should adapt these methodologies to their specific experimental needs and disease models.
References
- 1. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a 5-lipoxygenase inhibitor (L-651,392) on primary and late pulmonary responses to ascaris antigen in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of L-651,392 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effects of L-651,392, a potent 5-lipoxygenase (5-LOX) inhibitor, on gene expression. By inhibiting the 5-LOX pathway, L-651,392 effectively blocks the biosynthesis of leukotrienes, which are critical lipid mediators of inflammation. The subsequent reduction in leukotriene levels can modulate downstream signaling pathways, notably the NF-κB pathway, leading to changes in the expression of key inflammatory genes. This guide offers a comprehensive workflow, from cell culture and treatment to gene expression analysis, and includes representative data on the modulation of target gene expression.
Introduction
L-651,392 is a specific and orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[1] Leukotrienes, including LTB4, LTC4, LTD4, and LTE4, are potent pro-inflammatory mediators involved in a variety of inflammatory diseases.[2][3] They contribute to inflammation by increasing vascular permeability, promoting the migration of immune cells, and inducing smooth muscle contraction.[2]
The inhibition of 5-LOX by compounds like L-651,392 has been shown to attenuate inflammatory responses. A significant mechanism underlying this effect is the modulation of gene expression. Specifically, 5-LOX inhibitors can suppress the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4] This is often achieved through the abrogation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][4] Understanding the impact of L-651,392 on gene expression is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the dose-dependent effects of a 5-lipoxygenase activating protein (FLAP) inhibitor, MK-886 (functionally analogous to L-651,392 in inhibiting the 5-LOX pathway), on the mRNA expression of IL-6 and MCP-1 in human synovial fibroblasts stimulated with Tumor Necrosis Factor-alpha (TNF-α). The data is derived from a study investigating the anti-inflammatory effects of 5-LOX inhibition.[1]
Table 1: Effect of 5-LOX Pathway Inhibition on TNF-α-Induced IL-6 mRNA Expression [1]
| Treatment | Concentration | Fold Change in IL-6 mRNA vs. Control (Mean ± SEM) | Percent Inhibition of TNF-α Effect |
| Vehicle Control | - | 1.0 ± 0.0 | - |
| TNF-α (10 ng/ml) | - | 28.2 ± 3.9 | 0% |
| TNF-α + MK-886 | 5 µM | 12.0 ± 3.6 | 57.3% ± 12.6% |
Table 2: Effect of 5-LOX Pathway Inhibition on TNF-α-Induced MCP-1 mRNA Expression [1]
| Treatment | Concentration | Fold Change in MCP-1 mRNA vs. Control (Mean ± SEM) | Percent Inhibition of TNF-α Effect |
| Vehicle Control | - | 1.0 ± 0.0 | - |
| TNF-α (10 ng/ml) | - | 4.5 ± 0.5 | 0% |
| TNF-α + MK-886 | 5 µM | 1.0 ± 0.1 | 77.9% ± 3.2% |
Signaling Pathway
The inhibitory effect of L-651,392 on inflammatory gene expression is mediated through the 5-lipoxygenase and NF-κB signaling pathways.
Caption: L-651,392 inhibits 5-LOX, reducing leukotriene-mediated NF-κB activation and gene expression.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Synovial Fibroblasts
This protocol details the treatment of human synovial fibroblasts with L-651,392 to assess its effect on TNF-α-induced gene expression.[1]
Materials:
-
Human Synovial Fibroblasts (HSF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant Human TNF-α
-
L-651,392
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HSF in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HSF into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
Inhibitor Pre-treatment: Prepare stock solutions of L-651,392 in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be less than 0.1%. Add the L-651,392 dilutions to the cells and incubate for 1 hour. Include a vehicle control group treated with DMSO alone.
-
TNF-α Stimulation: Following pre-treatment, add TNF-α to the wells to a final concentration of 10 ng/ml.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[1]
Experimental Workflow
Caption: Workflow for analyzing L-651,392's effect on gene expression in vitro.
Conclusion
The protocols and data presented in this document provide a framework for investigating the effects of the 5-LOX inhibitor L-651,392 on gene expression. The inhibition of the 5-LOX pathway by L-651,392 leads to a significant reduction in the expression of key pro-inflammatory genes, such as IL-6 and MCP-1, primarily through the suppression of the NF-κB signaling pathway. These application notes serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery, facilitating further exploration of the therapeutic potential of 5-LOX inhibitors.
References
- 1. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. The role of 5-lipoxygenase in the pathophysiology of COVID-19 and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-651392 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-651392. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound and other similar hydrophobic compounds. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.
Q2: What is the solubility of this compound in common laboratory solvents?
| Solvent | Estimated Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| Water | Insoluble |
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Vortex During Dilution: Vigorously vortexing the aqueous buffer while slowly adding the DMSO stock solution can aid in dispersion and prevent immediate precipitation.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathways and Workflows
This compound has been studied in the context of G protein-coupled receptor 39 (GPR39) signaling. GPR39 is a zinc-sensing receptor involved in various physiological processes. The activation of GPR39 can trigger multiple downstream signaling cascades.
Caption: GPR39 Signaling Pathway.
Caption: Experimental Workflow for this compound.
L-651392 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-651392 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many pharmaceutical compounds, this compound is susceptible to hydrolysis and photodegradation.[1][2] Oxidative stress can also contribute to its degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: this compound exhibits its greatest stability in slightly acidic conditions, with an optimal pH range of 4.0 to 5.5. Under alkaline conditions (pH > 8), the rate of hydrolysis increases significantly, leading to the formation of degradation products.
Q3: How should aqueous solutions of this compound be stored to ensure maximum stability?
A3: For optimal stability, aqueous solutions of this compound should be stored at 2-8°C, protected from light, in a tightly sealed container. For long-term storage, freezing the solution at -20°C or below is recommended. However, repeated freeze-thaw cycles should be avoided as they can promote degradation.
Q4: What are the known degradation products of this compound in aqueous solutions?
A4: The primary degradation pathways for this compound are hydrolysis and photodegradation. Hydrolysis in acidic or basic conditions can lead to the cleavage of the ester and amide moieties, resulting in the formation of inactive metabolites. Photodegradation can lead to the formation of various photoproducts. The exact structures of all degradation products are proprietary, but they can be monitored using appropriate analytical techniques.[3]
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While comprehensive compatibility studies are ongoing, preliminary data suggests that this compound may be incompatible with certain nucleophilic excipients and strong oxidizing agents. It is recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
-
Incorrect pH of the solution: The pH may be outside the optimal range of 4.0-5.5.
-
Exposure to light: The solution may have been exposed to ambient or UV light.
-
Elevated temperature: The solution may have been stored at room temperature or higher for an extended period.
-
Contamination: The presence of microbial or chemical contaminants could be catalyzing degradation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is outside the 4.0-5.5 range, adjust it using a suitable buffer.
-
Protect from Light: Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Control Temperature: Ensure the solution is stored at the recommended temperature of 2-8°C.
-
Use Sterile Technique: Prepare solutions using sterile, high-purity water and reagents to minimize contamination.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Causes:
-
Degradation of this compound: The unknown peaks are likely degradation products.
-
Interaction with container: this compound may be interacting with the storage container.
-
Impurity in the starting material: The initial this compound solid may contain impurities.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To tentatively identify the degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[4][5] This will help in creating a degradation profile.
-
Analyze a Blank Solution: Run a blank solution (solvent without this compound) that has been stored in the same container to check for leachables.
-
Verify Purity of Starting Material: Analyze the starting this compound material to confirm its purity and identify any pre-existing impurities.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Key Degradation Products |
| 2.0 | 48 | Hydrolysis Product A |
| 4.5 | > 200 | Minimal Degradation |
| 7.0 | 96 | Hydrolysis Product B |
| 9.0 | 24 | Hydrolysis Products B & C |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 4.5)
| Temperature (°C) | Half-life (t½) in days |
| 4 | > 90 |
| 25 | 15 |
| 40 | 3 |
Table 3: Photostability of this compound in Aqueous Solution (pH 4.5) at 25°C
| Light Exposure Condition | % Degradation after 24 hours |
| Dark Control | < 1% |
| ICH Option 2 (Visible Light) | 15% |
| ICH Option 2 (UV-A Light) | 25% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into each buffer solution to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding a suitable reagent or diluting with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.[6]
-
Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Prepare an aqueous solution of this compound at a concentration of 100 µg/mL in a pH 4.5 buffer.
-
Place the solution in a photostability chamber that complies with ICH Q1B guidelines.[4][7]
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.
-
At appropriate time points, withdraw samples and analyze them by a stability-indicating HPLC method.
-
Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Photostability Testing - Sampled [sampled.com]
Optimizing L-651,392 Concentration for Cell-Based Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of L-651,392 in your cell-based assays. L-651,392 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Proper concentration optimization is critical for obtaining accurate and reproducible results while minimizing potential off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-651,392?
A1: L-651,392 is a 5-lipoxygenase (5-LOX) inhibitor. It acts by preventing the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4), which are potent mediators of inflammation. By inhibiting 5-LOX, L-651,392 effectively blocks the production of these pro-inflammatory molecules.
Q2: What is a typical starting concentration range for L-651,392 in a cell-based assay?
A2: While the optimal concentration is cell-type and assay-dependent, a common starting point for 5-LOX inhibitors in in vitro assays is in the low micromolar to nanomolar range. Based on its activity in various systems, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type and experimental conditions.
Q3: How can I determine the optimal concentration of L-651,392 for my specific cell-based assay?
A3: To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of L-651,392 concentrations and measuring the desired biological endpoint (e.g., inhibition of LTB4 production, reduction of a specific cellular response). The results will allow you to calculate the IC50 value, which represents the concentration at which 50% of the maximal inhibitory effect is observed. The optimal concentration for your experiments will typically be at or near the IC50 value, or at a concentration that gives a significant biological effect without inducing cytotoxicity.
Q4: Is L-651,392 cytotoxic to cells?
A4: High concentrations of any compound can be cytotoxic. It is essential to assess the cytotoxicity of L-651,392 in your specific cell line at the concentrations you plan to use. This can be done using standard cytotoxicity assays such as MTT, XTT, or LDH release assays. You should always include a vehicle control (the solvent used to dissolve L-651,392, typically DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
Q5: What are the potential off-target effects of L-651,392?
A5: While L-651,392 is described as a specific 5-LOX inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-target effects could include inhibition of other lipoxygenases (e.g., 12-LOX, 15-LOX) or cyclooxygenases (COX-1, COX-2). To investigate this, you can measure the products of these other enzymes in your experimental system. If significant inhibition of other pathways is observed, it may be necessary to use lower concentrations of L-651,392 or to use additional, structurally different 5-LOX inhibitors to confirm that the observed biological effect is due to 5-LOX inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no inhibition of 5-LOX activity | - Incorrect concentration of L-651,392: The concentration may be too low to effectively inhibit the enzyme. - Degraded L-651,392: The compound may have degraded due to improper storage or handling. - Cell type is not responsive: The cells may have low 5-LOX expression or the signaling pathway may not be active under your experimental conditions. | - Perform a dose-response curve to determine the optimal concentration. - Ensure L-651,392 is stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh solutions for each experiment. - Confirm 5-LOX expression in your cell line (e.g., by Western blot or qPCR). Ensure your cells are properly stimulated to activate the 5-LOX pathway (e.g., with a calcium ionophore like A23187). |
| High background or variable results | - Compound precipitation: L-651,392 may precipitate out of solution at higher concentrations. - Inconsistent cell seeding density: Variations in cell number can lead to variable results. - Inconsistent incubation times: Timing of compound addition and assay readout can affect the outcome. | - Visually inspect your assay plates for any signs of precipitation. If observed, try using a lower concentration range or a different solvent. Ensure the final DMSO concentration is low (typically ≤ 0.5%). - Use a consistent cell seeding density for all experiments and ensure even cell distribution in the wells. - Standardize all incubation times and experimental procedures. |
| Observed cytotoxicity | - Concentration of L-651,392 is too high: The compound may be toxic to the cells at the tested concentrations. - Solvent toxicity: The solvent (e.g., DMSO) may be causing cytotoxicity. | - Perform a cytotoxicity assay to determine the non-toxic concentration range for your cell line. - Test the effect of the vehicle (solvent) alone on cell viability. Keep the final solvent concentration consistent and as low as possible across all treatments. |
Quantitative Data Summary
Due to the limited availability of publicly accessible, specific quantitative data for L-651,392 across a wide range of cell lines, the following tables provide a template for organizing your experimental data. It is highly recommended that you generate this data for your specific cell system.
Table 1: IC50 Values of L-651,392 for 5-Lipoxygenase Inhibition
| Cell Line | Assay Method | IC50 (µM) | Reference |
| e.g., Human Neutrophils | LTB4 ELISA | User-determined | Your Experiment |
| e.g., THP-1 cells | 5-LOX Activity Assay | User-determined | Your Experiment |
| e.g., A549 cells | LTB4 ELISA | User-determined | Your Experiment |
Table 2: Cytotoxicity of L-651,392
| Cell Line | Assay Method | CC50 (µM) | Reference |
| e.g., Human Neutrophils | MTT Assay | User-determined | Your Experiment |
| e.g., THP-1 cells | LDH Release Assay | User-determined | Your Experiment |
| e.g., A549 cells | XTT Assay | User-determined | Your Experiment |
Experimental Protocols
Protocol 1: Determination of IC50 of L-651,392 for LTB4 Production in Human Neutrophils
1. Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
L-651,392
-
DMSO (for dissolving L-651,392)
-
Calcium Ionophore A23187
-
LTB4 ELISA kit
-
96-well cell culture plates
2. Method:
-
Isolate human neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend neutrophils in RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of L-651,392 in RPMI 1640 medium. A typical concentration range to test would be 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest L-651,392 concentration).
-
Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 10 µL of the L-651,392 dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Stimulate the cells by adding 10 µL of Calcium Ionophore A23187 (final concentration of 1-5 µM) to all wells except for the unstimulated control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Plot the percentage of LTB4 inhibition against the log concentration of L-651,392 and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment of L-651,392 using MTT Assay
1. Materials:
-
Cell line of interest (e.g., THP-1, A549)
-
Complete culture medium
-
L-651,392
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
2. Method:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of L-651,392 in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of L-651,392 or vehicle control to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the log concentration of L-651,392 to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: L-651,392 inhibits the 5-LOX enzyme, blocking LTB4 synthesis and subsequent inflammatory responses.
Caption: Workflow for determining the IC50 of L-651,392 in a cell-based assay.
Caption: A logical troubleshooting guide for common issues with L-651,392 assays.
Technical Support Center: Troubleshooting L-651392 Precipitation in Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are using L-651392 in their experiments and encountering issues with precipitation in their media. The following information provides troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, with the chemical name 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme. The 5-LO pathway is crucial for the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, this compound is a valuable tool for studying the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cancer.
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions like cell culture media.
-
Solvent Shock: A frequent cause of precipitation is the rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media. This sudden change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final media will inevitably lead to precipitation.
-
pH of the Media: The solubility of many compounds is pH-dependent. Changes in the pH of the media, which can occur due to CO2 levels in the incubator or cellular metabolism, may affect the solubility of this compound.
-
Temperature Effects: Temperature fluctuations can impact solubility. For instance, adding a cold stock solution to warm media or vice-versa can sometimes induce precipitation.
-
Interaction with Media Components: Components in the media, such as salts, proteins, and other supplements, can sometimes interact with the compound and reduce its solubility.
Q3: How can I prepare my this compound solutions to avoid precipitation?
The key to preventing precipitation is to use a proper solubilization and dilution technique. It is highly recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous media. See the detailed experimental protocol below for a step-by-step guide.
Q4: What is the recommended solvent for this compound stock solutions?
For creating a stock solution of this compound, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent. It is capable of dissolving a wide range of organic compounds and is miscible with water.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.[1]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | - Final concentration of this compound is too high.- "Solvent shock" from rapid dilution. | - Decrease the final working concentration of this compound.- Add the stock solution drop-wise to the media while gently vortexing or swirling.[2]- Pre-warm the media to 37°C before adding the stock solution. |
| Precipitate forms over time in the incubator. | - Temperature shift affecting solubility.- pH shift in the media due to cellular metabolism.- Interaction with media components. | - Ensure the incubator temperature is stable.- Use media with a robust buffering system (e.g., HEPES) if pH fluctuation is suspected.- Consider using serum-containing media, as serum proteins can sometimes help to keep hydrophobic compounds in solution. |
| Inconsistent experimental results. | - Precipitation leading to a lower effective concentration of this compound. | - Visually inspect the media for any signs of precipitation before each experiment.- Prepare fresh working solutions of this compound for each experiment.- Follow a standardized protocol for solution preparation. |
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a detailed methodology for preparing a stock solution and subsequent working solutions of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
-
Calculate the required amount of this compound powder and DMSO to prepare your desired stock concentration. (Molecular Weight of this compound: ~352.2 g/mol )
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Part 2: Preparation of the Final Working Solution
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Determine the volume of the stock solution needed to achieve your desired final concentration in the media, ensuring the final DMSO concentration remains below the tolerated level for your cells (e.g., ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition helps to prevent localized high concentrations and "solvent shock".
-
After adding the stock solution, continue to mix gently for a few seconds to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: L-651,392 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of L-651,392 in cellular models. L-651,392 is a well-characterized inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] However, like many small molecule inhibitors, it is crucial to consider and investigate potential off-target interactions to ensure the specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of L-651,392?
A1: L-651,392 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an 18-kDa membrane protein essential for the cellular biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. L-651,392 binds to FLAP, preventing the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, thereby inhibiting the production of leukotrienes such as LTB4.[1]
Q2: Why should I be concerned about off-target effects of L-651,392?
A2: While L-651,392 is a potent FLAP inhibitor, its chemical structure, a phenothiazine (B1677639) derivative, may lead to interactions with other proteins.[1] Off-target effects can lead to misinterpretation of experimental data, attributing a biological response to the inhibition of FLAP when it might be caused by the modulation of another target. Identifying and understanding these off-target effects is critical for validating experimental findings and for the development of highly selective therapeutic agents.
Q3: What are some potential off-target liabilities for a compound like L-651,392?
A3: Given its chemical class, L-651,392, a 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, could potentially interact with a range of biological targets.[1] Phenothiazines have been known to interact with various receptors, ion channels, and enzymes due to their tricyclic structure and lipophilic nature. Therefore, comprehensive off-target profiling is recommended.
Q4: How can I experimentally identify potential off-target proteins of L-651,392 in my cellular model?
A4: Several unbiased, proteome-wide techniques can be employed to identify potential off-target proteins. These include:
-
Chemical Proteomics: This approach uses a tagged version of L-651,392 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA identifies target engagement by observing the thermal stabilization of a protein upon ligand binding.[2][3][4] When coupled with MS, it can provide a proteome-wide view of protein stabilization induced by L-651,392.[3]
-
Quantitative Proteomics: Comparing the proteome of cells treated with L-651,392 to untreated cells can reveal changes in protein expression or post-translational modifications that may indicate off-target effects.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with L-651,392.
Issue 1: Inconsistent or unexpected phenotypic responses in cellular assays.
-
Possible Cause: Off-target effects of L-651,392 may be contributing to the observed phenotype. The compound could be interacting with proteins other than FLAP, leading to a biological response that is independent of leukotriene inhibition.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that L-651,392 is engaging FLAP in your cellular model at the concentrations used. This can be done using a target engagement assay like CETSA.[2][3][5][6]
-
Use a Structurally Unrelated FLAP Inhibitor: As a control, use a different, structurally distinct FLAP inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Perform an Off-Target Screen: Employ a broad, unbiased screen such as a kinase panel or a wider proteomics approach to identify potential off-target interactions.[7]
-
Rescue Experiment: If a specific off-target is identified, use siRNA or CRISPR to knock down its expression and see if the phenotype is reversed in the presence of L-651,392.
-
Issue 2: High background or non-specific binding in pull-down experiments.
-
Possible Cause: L-651,392 is a lipophilic compound, which can lead to non-specific interactions with proteins and cellular membranes.
-
Troubleshooting Steps:
-
Optimize Washing Buffers: Increase the stringency of the wash buffers by adding low concentrations of non-ionic detergents (e.g., Tween-20, NP-40) to reduce non-specific binding.
-
Include a Competition Control: Perform the pull-down in the presence of an excess of free, untagged L-651,392. Proteins that are still pulled down in this condition are likely non-specific binders.
-
Use a Negative Control Compound: Include a structurally similar but inactive compound in your pull-down experiment to identify proteins that bind non-specifically to the chemical scaffold.
-
Issue 3: Difficulty validating off-target candidates identified from proteomic screens.
-
Possible Cause: Hits from proteomic screens can sometimes be indirect or context-dependent.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use a different assay to confirm the interaction. For example, if the hit was identified by CETSA-MS, try to validate it with an in-vitro binding assay using the purified protein.
-
Cellular Target Engagement: Confirm that L-651,392 engages the putative off-target in intact cells using techniques like NanoBRET or CETSA with a specific antibody for the protein of interest.[8]
-
Functional Assays: Investigate whether L-651,392 modulates the known function of the identified off-target protein.
-
Data Presentation: Hypothetical Off-Target Profiling Data
The following tables present hypothetical data to illustrate how quantitative results from off-target screening assays for L-651,392 could be structured. Note: This is example data for illustrative purposes only.
Table 1: Hypothetical Kinase Selectivity Profile for L-651,392 (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| FLAP (Positive Control) | 98% |
| Kinase A | 75% |
| Kinase B | 45% |
| Kinase C | 12% |
| Kinase D | 5% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for L-651,392
| Protein Target | ΔTm with L-651,392 (°C) | p-value |
| FLAP | +5.2 | <0.001 |
| Protein X | +2.1 | 0.045 |
| Protein Y | +0.5 | 0.350 |
| Protein Z | -1.8 | 0.080 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow for assessing the engagement of L-651,392 with its target(s) in intact cells.[2][3][4][9]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or L-651,392 at the desired concentration for 1-2 hours.
-
Heating Step: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
Protocol 2: Chemoproteomic Workflow for Off-Target Identification
This protocol outlines a general strategy for identifying protein targets of L-651,392 using a chemical probe.[10][11]
-
Probe Synthesis: Synthesize a derivative of L-651,392 that incorporates a reactive group (for covalent labeling) or an affinity tag (e.g., biotin) with a linker.
-
Cell Lysate Treatment: Prepare a native cell lysate. Treat the lysate with the L-651,392 probe. Include a control where the lysate is pre-incubated with an excess of the untagged L-651,392 to block specific binding sites.
-
Affinity Purification/Enrichment: Use affinity resin (e.g., streptavidin beads for a biotinylated probe) to capture the probe-bound proteins.
-
Washing: Wash the resin extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the resin and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were specifically captured by the L-651,392 probe.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support center.
References
- 1. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-651392 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of L-651392 in primary cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental assessment of this compound cytotoxicity in primary cells.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Prepare a master mix of the this compound dilution and add equal volumes to each well. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 4. Regularly check for signs of contamination and maintain aseptic techniques. |
| Low or no cytotoxic effect observed at expected concentrations | 1. This compound instability or degradation. 2. Insufficient incubation time. 3. Low sensitivity of the chosen cytotoxicity assay. 4. Primary cells are resistant to this compound. | 1. Prepare fresh solutions of this compound for each experiment. Check for proper storage conditions. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. 3. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis vs. necrosis). 4. Use a positive control known to induce cytotoxicity in your primary cell type to validate the experimental setup. |
| High background signal in control wells | 1. Contamination of media or reagents. 2. Poor health of primary cells prior to the experiment. 3. Reagent incompatibility with the cell type or media. | 1. Use fresh, sterile media and reagents. 2. Ensure high cell viability (>90%) after isolation and before seeding. Allow cells to acclimate in culture before adding the compound. 3. Check the literature for compatibility of the assay with your specific primary cells. |
| Inconsistent results between different batches of primary cells | 1. Donor-to-donor variability. 2. Differences in cell isolation and culture conditions. | 1. Use cells from multiple donors to assess the range of responses. 2. Standardize the cell isolation protocol and culture conditions to minimize batch-to-batch variation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cell cytotoxicity assays?
A1: For a novel compound like this compound, it is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar). A common starting point is a logarithmic dilution series, such as 0.01, 0.1, 1, 10, and 100 µM.
Q2: Which cytotoxicity assay is most suitable for assessing the effect of this compound on primary cells?
A2: The choice of assay depends on the expected mechanism of cell death.
-
MTT or WST-8 assays are suitable for measuring changes in metabolic activity, which can indicate a reduction in cell viability.[1]
-
LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and necrosis.[1]
-
Annexin V/PI staining followed by flow cytometry is ideal for distinguishing between early apoptosis, late apoptosis, and necrosis.
Q3: How can I confirm that this compound is inducing apoptosis in my primary cells?
A3: Apoptosis can be confirmed by observing key cellular changes. In addition to Annexin V/PI staining, you can perform:
-
Caspase activity assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[2][3]
-
TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western blotting: Analyze the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family.[4]
Q4: What are appropriate controls for a cytotoxicity experiment with this compound?
A4: The following controls are essential:
-
Untreated cells: Cells cultured in media alone to represent 100% viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control: A compound known to induce cytotoxicity in your primary cell type (e.g., staurosporine (B1682477) for apoptosis).
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from cytotoxicity assays performed on primary human hepatocytes treated with this compound for 48 hours.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 100 | 15.1 ± 3.9 |
Table 2: Membrane Integrity (LDH Release Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 0.1 | 6.1 ± 2.1 |
| 1 | 14.8 ± 3.5 |
| 10 | 45.6 ± 4.1 |
| 100 | 82.4 ± 5.3 |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 3.5 ± 0.8 |
| 10 | 25.4 ± 3.2 | 18.9 ± 2.7 |
Experimental Protocols
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls. Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay Protocol for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and comparing it to a maximum LDH release control.
Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed primary cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A logical guide for troubleshooting cytotoxicity experiments.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: L-651392 Storage and Stability Guide
For researchers, scientists, and drug development professionals utilizing L-651392, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This guide provides detailed information on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
-
Short-Term Storage: For immediate use or short durations, it is recommended to store this compound at 4°C in a tightly sealed container, protected from light.
-
Long-Term Storage: For extended periods, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C. This minimizes the risk of oxidation and hydrolysis.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is crucial to handle this compound in a controlled environment. It is advisable to work in a fume hood with low humidity. The compound should be allowed to equilibrate to room temperature in a desiccator before opening the container to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: What are the primary factors that can cause this compound degradation?
A3: The stability of this compound, an indole (B1671886) derivative, can be compromised by several factors:
-
Light: Exposure to UV or ambient light can induce photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity/Moisture: The presence of water can lead to hydrolysis of the methyl ester group.
-
pH: Both acidic and alkaline conditions can catalyze degradation. Alkaline conditions, in particular, can readily hydrolyze the ester linkage.
-
Oxygen: The indole ring can be susceptible to oxidation, especially in the presence of light and certain contaminants.
Q4: I suspect my stored this compound may have degraded. What are the signs of degradation?
A4: Visual inspection may reveal a change in color or physical state of the solid compound. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Assess the purity of the solid compound using HPLC. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. Consider performing a forced degradation study to identify potential degradation products. |
| Change in color of the solid compound | Possible oxidation or photodecomposition. | Store the compound under an inert atmosphere in an amber vial at the recommended low temperature. |
| Poor solubility of the compound | Potential degradation leading to less soluble byproducts. | Confirm the identity and purity of the compound using analytical techniques like NMR and Mass Spectrometry in addition to HPLC. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature and humidity-controlled stability chamber
-
Photostability chamber
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature. Withdraw and process aliquots as described for acid hydrolysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature. Withdraw and process aliquots for HPLC analysis.
-
Thermal Degradation: Store the solid this compound in a stability chamber at an elevated temperature (e.g., 60°C) and controlled humidity. Analyze samples at various time points.
-
Photostability: Expose the solid this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample after the exposure period.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
The total percentage of the drug and its degradation products should be close to 100% (mass balance).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
Technical Support Center: L-651,392 and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-651,392 in fluorescent assays. L-651,392, a potent 5-lipoxygenase (5-LOX) inhibitor, belongs to the phenothiazine (B1677639) class of compounds. Phenothiazines are known to possess intrinsic fluorescent properties, which can lead to interference in fluorescence-based experiments. This guide will help you identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is L-651,392 and what is its mechanism of action?
L-651,392 is a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, L-651,392 blocks the synthesis of leukotrienes, thereby exerting anti-inflammatory effects.
Q2: Why might L-651,392 interfere with my fluorescent assay?
L-651,392 is a phenothiazine derivative. Phenothiazine and its related compounds are known to be fluorescent, typically emitting light in the blue to green region of the spectrum.[1][2] This intrinsic fluorescence, often referred to as autofluorescence, can be a direct source of interference in your assay, potentially leading to false-positive results or high background noise.[3]
Q3: What are the common types of fluorescence interference caused by compounds like L-651,392?
There are two primary mechanisms of interference:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelength used for your fluorescent probe. This adds to the total measured fluorescence, potentially masking the true signal from your experiment or creating a false positive.[3]
-
Quenching: The compound absorbs light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal. This can result in false-negative results.
Q4: How can I determine if L-651,392 is interfering with my assay?
It is crucial to run proper controls. The most informative control is to measure the fluorescence of L-651,392 alone in your assay buffer at the same concentrations used in your experiment, but without the fluorescent probe or biological sample. If you observe a significant signal, it is likely due to the compound's autofluorescence.
Troubleshooting Guide
If you suspect that L-651,392 is interfering with your fluorescent assay, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in wells containing L-651,392 | Autofluorescence of L-651,392. | 1. Perform a spectral scan: If your plate reader has the capability, perform an excitation and emission scan of L-651,392 to determine its specific spectral properties. This will help you choose fluorophores with non-overlapping spectra.2. Switch to a red-shifted fluorophore: Phenothiazines typically fluoresce in the blue-green region.[1][2] Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often resolve the issue.3. Use a lower concentration of L-651,392: If experimentally feasible, reducing the concentration of L-651,392 may lower its autofluorescence to an acceptable level.4. Implement a background subtraction: For each experiment, include control wells with L-651,392 at the corresponding concentrations but without the fluorescent reporter. Subtract the average fluorescence of these control wells from your experimental wells. |
| Signal decreases with increasing concentrations of L-651,392 (in a non-inhibitory context) | Quenching of the fluorescent signal by L-651,392. | 1. Check for spectral overlap: Analyze the absorbance spectrum of L-651,392 and compare it to the excitation and emission spectra of your fluorophore. Significant overlap suggests a high probability of quenching.2. Change the fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of L-651,392.3. Consider a different assay format: If possible, switch to a non-fluorescence-based detection method, such as a colorimetric or chemiluminescent assay, to confirm your findings. |
| Inconsistent or variable results | A combination of autofluorescence and quenching, or compound precipitation. | 1. Visually inspect the wells: High concentrations of compounds can sometimes precipitate out of solution, causing light scatter that can be misinterpreted as fluorescence. Ensure L-651,392 is fully soluble in your assay buffer at the tested concentrations.2. Run comprehensive controls: Include controls for compound autofluorescence and quenching at every concentration of L-651,392 tested. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for assessing potential compound interference.
Experimental Protocols
Protocol 1: Determining Autofluorescence of L-651,392
Objective: To quantify the intrinsic fluorescence of L-651,392 under assay conditions.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer (the same buffer used in your main experiment)
-
L-651,392 stock solution
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of L-651,392 in your assay buffer. The concentration range should match that used in your main experiment.
-
Add a fixed volume (e.g., 100 µL) of each L-651,392 dilution to triplicate wells of the 96-well plate.
-
Include triplicate wells containing only the assay buffer to serve as a blank control.
-
Incubate the plate under the same conditions (temperature and time) as your main assay.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the average fluorescence of each L-651,392 concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: General 5-Lipoxygenase (5-LOX) Fluorometric Assay
Objective: To measure the inhibitory activity of L-651,392 on 5-LOX using a fluorescent probe. This is a general protocol and may need optimization for your specific enzyme source and substrate.
Materials:
-
Recombinant human 5-LOX enzyme
-
5-LOX assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM EDTA, 1 mM ATP)
-
Arachidonic acid (substrate)
-
A suitable fluorescent probe that detects hydroperoxides or other reaction products.
-
L-651,392
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of 5-LOX enzyme in cold assay buffer.
-
In the 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer
-
Negative Control (No Inhibitor): 5-LOX enzyme, assay buffer, and vehicle (e.g., DMSO).
-
Test Wells: 5-LOX enzyme, assay buffer, and varying concentrations of L-651,392.
-
-
Add the fluorescent probe to all wells.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically over a set period (e.g., 30 minutes) or as an endpoint measurement after a fixed time.
-
Data Analysis: Calculate the percent inhibition for each concentration of L-651,392 relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value. Remember to correct for any autofluorescence from L-651,392 as determined in Protocol 1.
References
- 1. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of L-651392
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the investigational compound L-651392. Given that this compound is a poorly water-soluble compound, this guide focuses on general yet effective strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of this compound?
A1: The low in vivo bioavailability of a compound like this compound is often attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2] Other contributing factors can include first-pass metabolism, where the drug is extensively metabolized in the liver before reaching systemic circulation, and poor membrane permeability.[3]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A good starting point is to focus on enhancing the dissolution rate.[4] This can be achieved through various formulation strategies, including particle size reduction (micronization or nanosizing), creating amorphous solid dispersions, and utilizing lipid-based delivery systems.[5][6]
Q3: Can altering the chemical form of this compound improve its bioavailability?
A3: Yes, creating a salt form of this compound can significantly improve its dissolution rate and, consequently, its bioavailability.[7] Another approach is to develop a prodrug, which is a chemically modified version of the active drug that is designed to have improved absorption characteristics.[6]
Q4: Are there parenteral routes of administration that can bypass the issues of oral bioavailability?
A4: Yes, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration can be employed to bypass the gastrointestinal tract and first-pass metabolism, leading to increased bioavailability.[8] These routes can be particularly useful in early-stage preclinical studies to understand the compound's intrinsic activity.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations of this compound between subjects. | Poor and inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanosuspension techniques to increase the surface area for dissolution.[1][7] 2. Formulation with Surfactants: Incorporate surfactants into the formulation to improve the wetting and dissolution of the drug particles.[4][7] |
| Low systemic exposure (low AUC) despite administering a high oral dose. | Limited absorption due to poor solubility or significant first-pass metabolism. | 1. Amorphous Solid Dispersion: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to enhance its solubility and dissolution rate.[6][9] 2. Lipid-Based Formulation: Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and potentially facilitate lymphatic absorption, bypassing the liver.[3][5] |
| Non-linear pharmacokinetics observed with increasing oral doses. | Saturation of absorption mechanisms or transporters in the gut. | 1. Permeation Enhancers: Include permeation enhancers in the formulation to improve the transport of this compound across the intestinal epithelium.[2][3] 2. Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to avoid saturating absorption pathways. |
| Discrepancy between in vitro dissolution data and in vivo bioavailability. | The in vitro dissolution method does not accurately reflect the in vivo conditions. | 1. Biorelevant Dissolution Media: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states. 2. In Vivo Animal Model Selection: Ensure the chosen animal model for in vivo studies has a gastrointestinal physiology that is relevant to humans.[10] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol (B129727) or other suitable volatile solvent
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Rotate the flask and apply a vacuum to evaporate the solvent.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the collected solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Store the resulting amorphous solid dispersion in a desiccator.
-
Characterize the ASD for its amorphous nature (e.g., using XRD or DSC) and perform dissolution testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the in vivo pharmacokinetic profile of a novel this compound formulation compared to a simple suspension.
Materials:
-
This compound formulation (e.g., ASD from Protocol 1)
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups (n=5 per group): Group A (this compound suspension) and Group B (this compound formulation).
-
Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each group and compare the bioavailability of the two formulations.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. upm-inc.com [upm-inc.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 9. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-651,392 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, L-651,392. This guide will assist in designing, executing, and interpreting dose-response curve experiments.
Key Experimental Data
Understanding the potency of L-651,392 is critical for designing effective experiments. While specific IC50 values can vary based on experimental conditions, the following table summarizes the reported in vivo inhibitory effects of L-651,392.
| Parameter | Species | Model System | Doses Administered | Observed Effect |
| Inhibition of Bronchoconstriction | Squirrel Monkey | Ascaris antigen-induced | 1 mg/kg and 5 mg/kg (oral) | Significant inhibition of the decrease in dynamic compliance at 1 mg/kg. Near complete inhibition of the increase in pulmonary resistance and decrease in dynamic compliance at 5 mg/kg. The 5 mg/kg dose also markedly inhibited the late-phase response. |
| Reduction of Inflammation | Rat | E. coli-induced pyelonephritis | 10 mg/kg/day | Significantly reduced the infiltration of polymorphonuclear cells and preserved tubular structure in the kidney.[1][2] |
Signaling Pathway
L-651,392 exerts its effect by inhibiting 5-lipoxygenase, a key enzyme in the arachidonic acid signaling cascade. This pathway is integral to the inflammatory response.
Experimental Workflow
A typical workflow for determining the dose-response curve of L-651,392 in a cell-based 5-lipoxygenase inhibition assay is outlined below.
Troubleshooting and FAQs
Q1: I am not observing a dose-dependent inhibition of 5-lipoxygenase activity with L-651,392. What could be the issue?
A1: There are several potential reasons for this:
-
Compound Stability: Ensure that your stock solution of L-651,392 is properly stored and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Viability: Verify the viability of your cells. High cell death can lead to inconsistent results. Perform a viability assay (e.g., trypan blue exclusion) before starting the experiment.
-
Stimulation Issues: The concentration of the cell stimulus (e.g., calcium ionophore A23187) may be suboptimal. Titrate the stimulus to determine the concentration that gives a robust and reproducible response.
-
Incubation Times: The pre-incubation time with L-651,392 or the subsequent stimulation time may need optimization. A typical pre-incubation time is 15-30 minutes, followed by a 5-15 minute stimulation period.
-
Assay Sensitivity: The method used to detect leukotriene production might not be sensitive enough. Consider using a more sensitive detection method like a commercially available ELISA kit or HPLC-based analysis.
Q2: How do I choose the appropriate concentration range for my L-651,392 dose-response curve?
A2: To determine the optimal concentration range, it is advisable to perform a preliminary range-finding experiment. Start with a wide range of concentrations, for example, from 1 nM to 100 µM, with 10-fold dilutions. Based on the results of this initial experiment, you can then select a narrower range of concentrations (typically 6-8 points) spanning the IC50 value for a more detailed dose-response curve.
Q3: What are the appropriate controls for a 5-lipoxygenase inhibition assay?
A3: It is essential to include the following controls in your experiment:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve L-651,392. This control represents 100% enzyme activity.
-
Unstimulated Control: Cells that are not treated with the stimulus. This helps to determine the basal level of leukotriene production.
-
Positive Control Inhibitor: A known 5-lipoxygenase inhibitor (e.g., Zileuton) can be used to validate the assay system.
Q4: My dose-response curve has a very steep or very shallow slope. What does this indicate?
A4: The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-enzyme interaction.
-
Steep Slope (Hill slope > 1): This may suggest positive cooperativity, where the binding of one inhibitor molecule facilitates the binding of others. It can also be an artifact of the assay conditions.
-
Shallow Slope (Hill slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or complex biological responses.
Q5: Can I use L-651,392 in a cell-free (enzyme) assay?
A5: Yes, L-651,392 can be used in cell-free assays with purified or recombinant 5-lipoxygenase. In this setup, you would combine the enzyme, the substrate (arachidonic acid), and different concentrations of the inhibitor in a suitable buffer. The reaction is typically monitored by measuring the formation of the product (e.g., by spectrophotometry at 234 nm). This approach can provide a more direct measure of the inhibitor's potency on the enzyme without the complexities of a cellular environment.
References
Addressing variability in L-651392 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with L-651,392, a potent 5-lipoxygenase (5-LOX) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in experiments involving L-651,392.
Q1: My IC50 value for L-651,392 is different from previously reported values. What could be the cause?
A1: Discrepancies in IC50 values are a common source of confusion and can arise from several factors:
-
Cell Line Differences: Different cell lines express varying levels of 5-lipoxygenase (5-LOX) and other interacting proteins, which can significantly impact the apparent potency of an inhibitor.
-
Assay Format: The type of assay used (e.g., cell-free enzymatic assay vs. cell-based assay) can yield different IC50 values. Cell-based assays provide a more physiologically relevant context but also introduce more variables.
-
Substrate Concentration: In competitive inhibition assays, the concentration of the substrate (arachidonic acid) will directly influence the apparent IC50 value of the inhibitor.
-
Calculation Method: Variations in the software and mathematical models used to calculate the IC50 from raw data can lead to different results.[1]
Q2: I am observing a high degree of variability between my replicate wells. What are the likely sources of this inconsistency?
A2: High variability between replicates can often be traced back to technical aspects of the experimental setup:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of L-651,392, enzyme, or substrate, can introduce significant errors.
-
Temperature Fluctuations: 5-LOX activity is sensitive to temperature. Maintaining a consistent temperature throughout the assay is critical for reproducibility.
-
Reagent Inconsistency: Using different batches of reagents (e.g., cell culture media, buffers, enzymes) can introduce variability.
-
Inconsistent Timing: The timing of reagent addition and incubation steps should be kept uniform across all wells and experiments.
Q3: I am not observing any inhibition, or the inhibition is much weaker than expected. What should I check?
A3: A lack of expected inhibitory activity can be due to several factors related to the compound itself or the assay conditions:
-
Inhibitor Solubility: Ensure that L-651,392 is fully dissolved. It is commonly dissolved in DMSO. Poor solubility can lead to a lower effective concentration in the assay.
-
Inhibitor Stability: Like many small molecules, L-651,392 may be unstable under certain conditions. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Improper Storage: Verify that the compound has been stored correctly according to the supplier's instructions to maintain its integrity.
-
Incorrect Assay Conditions: Confirm that the pH of the assay buffer is optimal for 5-LOX activity (typically around 7.4-8.0) and that necessary co-factors like calcium are present in cell-based assays.
Q4: Could L-651,392 be affecting other pathways in my experiment?
A4: While L-651,392 is a potent 5-LOX inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. The 5-lipoxygenase and cyclooxygenase (COX) pathways are both involved in arachidonic acid metabolism, and there can be crosstalk between them. Inhibition of the 5-LOX pathway could potentially lead to a shunting of the arachidonic acid substrate towards the COX pathway, leading to an increase in prostaglandin (B15479496) synthesis. It is advisable to measure the levels of key prostaglandins (B1171923) (e.g., PGE2) to assess any potential off-target effects on the COX pathway.
Data Presentation
Table 1: Physicochemical Properties of L-651,392
| Property | Value | Source/Note |
| Molecular Formula | C₁₅H₁₂BrNO₃S | PubChem |
| Molecular Weight | 382.2 g/mol | PubChem |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | Common solvent for in vitro assays |
| Storage | Store at -20°C | General recommendation for enzyme inhibitors |
Table 2: Factors Influencing Experimental IC50 Values of 5-LOX Inhibitors
| Factor | Description | Impact on IC50 | Recommendations |
| Cell Line | Different cell lines have varying expression levels of 5-LOX and associated proteins. | Can significantly alter the apparent potency. | Use a consistent cell line for all experiments and report the cell line used. |
| Assay Type | Cell-free assays measure direct enzyme inhibition, while cell-based assays include cellular uptake and metabolism. | Cell-based IC50s are often higher than cell-free IC50s. | Choose the assay type that best fits the research question and be consistent. |
| Substrate Concentration | The concentration of arachidonic acid can affect the binding of competitive inhibitors. | Higher substrate concentrations can lead to higher apparent IC50 values. | Use a substrate concentration at or below the Km of the enzyme if possible. |
| Incubation Time | The time the inhibitor is pre-incubated with the enzyme can affect the degree of inhibition. | Insufficient incubation time may lead to an underestimation of potency. | Optimize and standardize the pre-incubation time. |
| Data Analysis | The choice of curve-fitting model and software can influence the calculated IC50. | Can introduce variability in reported values. | Use a standardized data analysis protocol and report the software and model used. |
Experimental Protocols
Protocol 1: General Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of L-651,392 on 5-LOX in a cell-based format.
1. Cell Culture and Seeding:
- Culture a suitable cell line known to express 5-LOX (e.g., human neutrophils, HL-60 cells) in appropriate media.
- Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation and Treatment:
- Prepare a stock solution of L-651,392 in DMSO.
- Perform serial dilutions of the L-651,392 stock solution in cell culture medium to achieve the desired final concentrations.
- Include a vehicle control (DMSO at the same final concentration as the highest L-651,392 dose).
- Remove the culture medium from the cells and add the medium containing the different concentrations of L-651,392 or vehicle.
- Pre-incubate the cells with the compound for a predetermined time (e.g., 30-60 minutes) at 37°C.
3. Stimulation of 5-LOX Activity:
- Prepare a solution of a calcium ionophore (e.g., A23187) in an appropriate solvent.
- Add the calcium ionophore to each well to a final concentration known to stimulate 5-LOX activity (e.g., 1-5 µM).
- Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for the production of leukotrienes.
4. Measurement of 5-LOX Product (Leukotriene B4):
- Collect the cell culture supernatant from each well.
- Measure the concentration of Leukotriene B4 (LTB4) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of LTB4 production for each concentration of L-651,392 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the L-651,392 concentration.
- Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Measurement of Leukotriene B4 (LTB4) by ELISA
This protocol outlines the general steps for quantifying LTB4 in biological samples using a competitive ELISA kit.
1. Reagent Preparation:
- Prepare all standards, controls, and buffers as described in the ELISA kit manual.
2. Assay Procedure:
- Add standards, controls, and samples (e.g., cell culture supernatants) to the appropriate wells of the ELISA plate pre-coated with an anti-LTB4 antibody.
- Add the enzyme-conjugated LTB4 (e.g., HRP-conjugated LTB4) to each well.
- Incubate the plate as instructed to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add the substrate solution and incubate to allow for color development.
- Stop the reaction using the provided stop solution.
3. Data Acquisition and Analysis:
- Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of LTB4 in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by L-651,392.
References
Technical Support Center: L-651392 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of L-651392, a potent 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] Its primary mechanism of action is to block the catalytic activity of 5-LOX, thereby preventing the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[1][2] This inhibition of the 5-LOX pathway makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
Q2: What are the critical quality attributes to consider for this compound?
The critical quality attributes for this compound that can impact its experimental performance and safety include:
-
Purity: The percentage of the active pharmaceutical ingredient (API) in the sample.
-
Identity: Confirmation of the correct chemical structure.
-
Impurities: Presence of any related substances, residual solvents, or degradation products.
-
Solubility: The ability of the compound to dissolve in appropriate solvents for experimental use.
-
Stability: The propensity of the compound to degrade under various storage and experimental conditions.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] For long-term storage, it is advisable to keep the compound at -20°C.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid contact with skin and eyes.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Check for leaks at all fittings and connections. |
| Ghost Peaks | - Contamination in the injection solvent or mobile phase. - Carryover from previous injections. | - Use high-purity solvents for mobile phase and sample preparation. - Implement a needle wash step between injections. |
| Low Signal Intensity | - Low sample concentration. - Inappropriate detection wavelength. - Sample degradation. | - Increase the sample concentration. - Determine the optimal UV absorbance wavelength for this compound. - Prepare fresh samples and store them properly before analysis. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - Presence of paramagnetic impurities. - Sample aggregation. - Poor shimming of the magnet. | - Purify the sample to remove metal contaminants. - Use a different deuterated solvent or adjust the sample concentration. - Re-shim the magnet before acquiring the spectrum. |
| Presence of Impurity Peaks | - Incomplete reaction or purification. - Sample degradation. - Contaminated NMR tube or solvent. | - Re-purify the sample using an appropriate chromatographic technique. - Prepare a fresh sample and acquire the spectrum immediately. - Use a clean, dry NMR tube and high-purity deuterated solvent. |
| Poor Signal-to-Noise Ratio | - Low sample concentration. - Insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans to improve the signal-to-noise ratio. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | - Inefficient ionization. - Sample concentration is too low. - Clogged ion source or transfer optics. | - Optimize ionization source parameters (e.g., spray voltage, gas flow). - Increase the sample concentration. - Clean the ion source and transfer optics according to the manufacturer's instructions. |
| Inaccurate Mass Measurement | - Instrument not properly calibrated. - Presence of co-eluting interferences. | - Calibrate the mass spectrometer using a suitable reference standard. - Improve chromatographic separation to resolve interferences. |
| Presence of Adduct Ions | - High salt concentration in the sample. - Mobile phase additives. | - Desalt the sample before analysis. - Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). If needed, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare the this compound sample in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the this compound sample using the area percentage method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Principle: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = [(I_analyte / N_analyte) * (MW_analyte / m_analyte)] / [(I_std / N_std) * (MW_std / m_std)] * P_std * 100
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and characterize impurities in the this compound sample.
Instrumentation and Reagents:
-
LC-MS system (e.g., QTOF or Orbitrap for high-resolution mass spectrometry)
-
C18 reverse-phase column
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (volatile mobile phase additives)
-
This compound sample
Procedure:
-
Chromatographic Separation: Use an HPLC method similar to the one described for purity assessment, but with volatile mobile phase additives.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Range: Scan a wide mass range to detect potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan MS data and tandem MS (MS/MS) data for the detected impurity peaks.
-
-
Impurity Identification:
-
Determine the accurate mass of the impurity from the full scan MS data.
-
Generate a molecular formula for the impurity based on the accurate mass.
-
Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity.
-
Compare the proposed structure with known potential impurities from the synthesis or degradation pathways of phenothiazines.[5]
-
Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Purity Assessment
Caption: A generalized workflow for the purity assessment of this compound.
References
Technical Support Center: 5-Lipoxygenase (5-LOX) Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-lipoxygenase (5-LOX) inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 5-LOX inhibitors.
Q1: Why am I observing low or no inhibitory activity with my 5-LOX inhibitor in a cell-free assay?
A1: Several factors can contribute to a lack of inhibitor activity in cell-free systems:
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Some compounds may necessitate a small amount of a solvent like DMSO. However, be mindful of the final solvent concentration as it can impact enzyme activity.[1]
-
Enzyme Instability: 5-LOX is a notoriously unstable enzyme.[1] Ensure it is stored correctly at -80°C and avoid repeated freeze-thaw cycles.[1]
-
Improper Assay Conditions: Verify the pH of your assay buffer, which is typically between 7.4 and 8.0. Also, confirm the presence of necessary cofactors like calcium and ATP in cell-based assays.[1][2]
-
Assay Type Discrepancy: Some inhibitors, particularly those that target the 5-lipoxygenase-activating protein (FLAP) like MK-886, will not be active in cell-free systems that lack FLAP.[1][3] FLAP is crucial for 5-LOX activity within a cell.[1][3]
-
Incorrect Inhibitor Concentration: Double-check all calculations for your inhibitor dilutions to ensure accuracy.[1]
Q2: My IC50 values for the same inhibitor are inconsistent across different assay formats (e.g., cell-free vs. cell-based). What could be the reason?
A2: Discrepancies in IC50 values between different assay formats are common and can be attributed to several factors:
-
Presence of FLAP: Cell-based assays contain FLAP, which is essential for 5-LOX activation in a cellular environment.[1][3] Inhibitors that target the 5-LOX/FLAP interaction will only be effective in cell-based systems.[1][3]
-
Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach the intracellular 5-LOX enzyme in cell-based assays.[1]
-
Cellular Metabolism: The inhibitor could be metabolized by the cells into an inactive form.[1]
-
Off-Target Effects: The inhibitor might have other cellular effects that indirectly influence the 5-LOX pathway.[1]
-
Assay Principle: Different assay types (e.g., spectrophotometric, fluorometric) measure different aspects of the 5-LOX pathway and are prone to different kinds of interference.[3]
Q3: I am observing high background noise in my fluorometric 5-LOX inhibitor assay. How can I reduce it?
A3: High background in fluorometric assays can be caused by several factors:
-
Autofluorescence of Test Compounds: The test compound itself might be fluorescent at the excitation and emission wavelengths used. It is crucial to run a control with the compound alone (without the enzyme or substrate) to check for autofluorescence.[1]
-
Probe Instability: The fluorescent probe may be unstable and degrade over time. Always prepare the probe solution fresh and protect it from light.[1]
-
Contaminated Reagents or Plates: Use high-quality, clean plates and fresh reagents to minimize background fluorescence.[1]
Q4: My experimental results with 5-LOX inhibitors are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility in experiments can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when dealing with small volumes of enzyme, substrate, and inhibitors. Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions.[1]
-
Temperature Fluctuations: 5-LOX activity is sensitive to temperature. Maintain a consistent temperature throughout the assay.[1]
-
Inconsistent Incubation Times: Use a multichannel pipette for simultaneous addition of reagents to multiple wells to ensure consistent incubation times.[1]
-
Reagent Variability: Use the same batch of reagents whenever possible to minimize lot-to-lot variation.[1]
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. It is advisable to avoid using the outer wells or fill them with buffer to maintain a humid environment.[1]
Frequently Asked Questions (FAQs)
This section addresses general questions about the use of 5-LOX inhibitors.
Q1: What are the main classes of 5-LOX inhibitors and how do their mechanisms of action differ?
A1: 5-LOX inhibitors can be broadly classified based on their mechanism of action:
-
Redox-type Inhibitors: These inhibitors, such as nordihydroguaiaretic acid (NDGA), interact with the iron atom in the active site of 5-LOX, often by reducing it from the active Fe³⁺ state to the inactive Fe²⁺ state.
-
Non-redox-type Inhibitors: These compounds, which include Zileuton (B1683628), also chelate the iron atom in the active site but do not change its redox state.[4]
-
FLAP Inhibitors: These inhibitors, like MK-886, do not bind to 5-LOX directly. Instead, they bind to the 5-lipoxygenase-activating protein (FLAP), preventing the transfer of arachidonic acid to 5-LOX.[3]
Q2: What are the known off-target effects of commonly used 5-LOX inhibitors?
A2: Several 5-LOX inhibitors have been reported to have off-target effects, which can lead to misinterpretation of experimental results. For example, some 5-LOX inhibitors can interfere with prostaglandin (B15479496) E2 (PGE2) release.[4] It has been shown that frequently used 5-LOX inhibitors like AA-861, BWA4C, C06, CJ-13,610, and zileuton can inhibit the export of PGE2 from cells.[4] This is a critical consideration, as the observed biological effects might be due to the modulation of prostaglandin signaling rather than solely the inhibition of the 5-LOX pathway. Some studies also suggest that the anti-proliferative and cytotoxic effects of certain 5-LOX inhibitors in tumor cells may be independent of their 5-LOX inhibitory activity.[5]
Q3: What are the common side effects and drug interactions of the clinically used 5-LOX inhibitor, Zileuton?
A3: Zileuton (trade name Zyflo) is an orally active inhibitor of 5-lipoxygenase used for the treatment of asthma.[6][7]
-
Side Effects: The most serious side effect of Zileuton is the potential for elevated liver enzymes, which can lead to liver injury.[6][8] Regular monitoring of liver function is required for patients taking Zileuton.[8][9] Other common side effects include sinusitis, nausea, and pharyngolaryngeal pain.[6] Neuropsychiatric events, such as sleep disorders and behavioral changes, have also been reported.[6][8]
-
Drug Interactions: Zileuton is a weak inhibitor of the cytochrome P450 enzyme CYP1A2.[6] This can lead to increased plasma concentrations of drugs metabolized by this enzyme, such as theophylline (B1681296) and propranolol.[6]
Q4: What is Licofelone (B1675295) and how does it differ from other 5-LOX inhibitors?
A4: Licofelone is a dual inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[10] This dual action allows it to simultaneously block the production of both leukotrienes and prostaglandins, which are key mediators of inflammation and pain.[10] This mechanism is distinct from selective 5-LOX inhibitors like Zileuton or traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[10] Clinical trials have suggested that Licofelone may have a better gastrointestinal safety profile compared to traditional NSAIDs.[11][12]
Quantitative Data Summary
Table 1: In Vitro Potency of Common 5-LOX Inhibitors
| Inhibitor | Target | IC50 (Cell-Free Assay) | IC50 (Cell-Based Assay) | Reference |
| Zileuton | 5-LOX | ~1 µM | 0.5 - 1 µM | [4][5] |
| MK-886 | FLAP | Inactive | 5 - 10 nM | [1][3] |
| CJ-13,610 | 5-LOX | ~0.2 µM | Not Reported | [4] |
| AA-861 | 5-LOX | ~0.5 µM | Not Reported | [4] |
| BWA4C | 5-LOX | ~0.1 µM | 23 µM (anti-proliferative) | [4][5] |
Table 2: Clinical Efficacy and Safety of Licofelone in Osteoarthritis
| Study | Comparator | Duration | Key Efficacy Outcome | Key Safety Outcome | Reference |
| Pavelka et al. | Celecoxib (B62257) | 12 weeks | Licofelone was as effective as celecoxib in improving WOMAC scores. | Lower incidence of adverse events with Licofelone. | [13] |
| Blanco et al. | Naproxen | 52 weeks | Licofelone was at least as effective as naproxen. | Favorable GI safety profile for Licofelone. | [13] |
| Reginster et al. | Naproxen | 12 weeks | Similar improvement in WOMAC pain scores. | Fewer GI adverse events with Licofelone (13.9% vs 26.3%). | [13] |
Experimental Protocols
Protocol 1: Cell-Free 5-LOX Inhibition Assay (Spectrophotometric)
This protocol outlines a general procedure for a cell-free assay to screen for 5-LOX inhibitors by measuring the formation of conjugated dienes.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 8.0).[14]
-
Enzyme Solution: Use purified recombinant human 5-lipoxygenase. Dilute to a working concentration (e.g., 200-400 U/mL) in assay buffer just before use and keep on ice.[14]
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute with assay buffer to the desired final concentration.
-
Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.[14] Further dilute with the assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Set up reactions in a UV-transparent 96-well plate.
-
Add assay buffer, enzyme solution, and the test compound or vehicle control to the appropriate wells.
-
Incubate the mixture for 5-10 minutes at 25°C.[14]
-
Initiate the reaction by adding the substrate solution.[15]
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This corresponds to the formation of conjugated dienes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
-
Protocol 2: Cell-Based Leukotriene Biosynthesis Assay (ELISA)
This protocol describes a general method for measuring the inhibitory effect of compounds on leukotriene production in intact cells.
-
Cell Preparation:
-
Isolate primary human cells that express 5-LOX, such as neutrophils from peripheral blood.[15]
-
Resuspend the cells in a suitable buffer.
-
-
Compound Treatment and Cell Stimulation:
-
Sample Collection and Analysis:
-
After a specific incubation time, centrifuge the cell suspension to pellet the cells.[15]
-
Collect the supernatant, which contains the secreted leukotrienes.[14]
-
Quantify the concentration of a specific leukotriene (e.g., LTB₄) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
-
Visualizations
Caption: The 5-lipoxygenase (5-LOX) signaling cascade.
Caption: A logical workflow for troubleshooting low 5-LOX inhibitor activity.
Caption: A typical experimental workflow for a cell-based 5-LOX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zileuton - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
- 13. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
L-651392 compatibility with other research reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-651392, a potent 5-lipoxygenase inhibitor. The following sections include frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and orally active inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] Its primary mechanism of action is to block the catalytic activity of 5-LOX, which is the key enzyme responsible for the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, this compound effectively prevents the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).
Q2: What signaling pathway does this compound affect?
This compound directly targets the Leukotriene Biosynthesis Pathway . This pathway is initiated by the release of arachidonic acid from the cell membrane. The 5-LOX enzyme then converts arachidonic acid into Leukotriene A4 (LTA4), which is an unstable intermediate. LTA4 is subsequently metabolized into either LTB4 or LTC4, leading to various inflammatory responses. This compound acts at the initial 5-LOX step, thereby inhibiting the entire downstream cascade.
Q3: What are the common research applications for this compound?
This compound is primarily used in research to investigate the role of leukotrienes and the 5-LOX pathway in various physiological and pathological processes. Common applications include:
-
Inflammation Research: Studying the involvement of leukotrienes in inflammatory responses in various cell types and animal models.[1]
-
Asthma and Allergy Models: Investigating the role of leukotrienes in bronchoconstriction and allergic reactions.
-
Drug Discovery: Serving as a reference compound for the development of new anti-inflammatory drugs targeting the 5-LOX pathway.
Q4: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Solvation: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. It is sparingly soluble in aqueous buffers.
-
Stock Concentration: Prepare a concentrated primary stock solution (e.g., 10-20 mM in DMSO). This minimizes the amount of solvent introduced into the final experimental medium.
-
Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Quantitative Data Summary
Quantitative data for this compound is summarized below for easy reference in experimental design.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Target | Notes |
|---|
| IC₅₀ | 0.1 µM | 5-Lipoxygenase | The concentration required to inhibit 50% of 5-LOX enzyme activity. |
Table 2: Solubility of this compound
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 19.2 mg/mL |
| Ethanol | ≥ 14.6 mg/mL |
Compatibility with Other Reagents
Q5: What reagents are typically used to stimulate cells for a 5-LOX inhibition assay with this compound?
To measure the inhibitory effect of this compound, cells capable of producing leukotrienes (e.g., neutrophils, macrophages) must first be stimulated. The most common stimulus used in this context is the calcium ionophore A23187 . A23187 increases intracellular calcium levels, which activates the cellular machinery, including cPLA₂ and 5-LOX, required for leukotriene synthesis.
Q6: Can this compound be used with other enzyme inhibitors?
Yes, but caution is advised. While this compound is specific for 5-LOX, it's important to consider potential pathway crosstalk. For instance, some 5-LOX inhibitors have been reported to interfere with prostaglandin (B15479496) transport or synthesis.[2] When combining this compound with inhibitors of other pathways (e.g., cyclooxygenase (COX) inhibitors like indomethacin), appropriate controls are essential to delineate the specific effects of 5-LOX inhibition.
Detailed Experimental Protocol
Title: In Vitro Inhibition of A23187-Induced Leukotriene B4 (LTB4) Production in Murine Macrophages.
Objective: To determine the dose-dependent inhibitory effect of this compound on 5-LOX activity by quantifying LTB4 production in stimulated macrophages.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Murine macrophage cell line (e.g., J774.1 or primary peritoneal macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium Ionophore A23187
-
Phosphate-Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Culture macrophages to ~80% confluency.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of working solutions by serially diluting the stock solution in serum-free medium. Aim for final assay concentrations ranging from 0.01 µM to 10 µM.
-
Prepare a vehicle control (medium with the same final DMSO concentration, e.g., 0.1%).
-
Carefully remove the culture medium from the cells and wash once with 100 µL of PBS.
-
Add 90 µL of the prepared working solutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Cellular Stimulation:
-
Prepare a 10X stock of A23187 in serum-free medium. A final concentration of 1-5 µM is typically effective.
-
Add 10 µL of the 10X A23187 stock to each well (except for unstimulated controls).
-
Incubate for 15-30 minutes at 37°C. This time is critical and should be optimized.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for LTB4 analysis.
-
Quantify the concentration of LTB4 in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.
-
Troubleshooting Guide
Q7: I am not observing any inhibition of LTB4 production. What could be wrong?
This issue can arise from several factors related to the compound, cells, or assay procedure.
-
Compound Inactivity: The this compound may have degraded. Ensure it was stored correctly (at -20°C or -80°C, protected from light, and aliquotted to avoid freeze-thaw cycles). Prepare a fresh stock solution from powder as a first step.
-
Insufficient Cell Stimulation: The cells may not be producing enough LTB4 at baseline for inhibition to be measurable. Confirm that your A23187 stimulation is working by comparing the vehicle control to an unstimulated control. You may need to optimize the A23187 concentration or stimulation time.
-
Cell Health: Ensure cells are healthy and viable. Poor cell health can lead to inconsistent responses. Check viability with a method like Trypan Blue exclusion.
-
Incorrect Concentration: Double-check all dilution calculations to ensure the final concentration of this compound in the wells is accurate.
Q8: My vehicle control (DMSO) is showing significant toxicity or inhibition. How can I fix this?
-
High Solvent Concentration: The final concentration of DMSO in the assay should ideally be below 0.1%. Higher concentrations can be toxic to many cell lines. Calculate the final percentage and reduce it if necessary by adjusting your serial dilution scheme.
-
Solvent Purity: Ensure you are using a high-purity, cell-culture grade DMSO, as impurities can be toxic.
Q9: The compound precipitates when I add it to the cell culture medium. What should I do?
-
Exceeded Solubility: this compound has poor aqueous solubility. When diluting the DMSO stock into your aqueous medium, the final concentration may be exceeding its solubility limit.
-
Solution: Try vortexing the diluted solution gently before adding it to the cells. If precipitation persists, you may need to lower the highest concentration tested or include a small amount of a non-toxic surfactant or protein (like BSA) in your assay buffer to help maintain solubility. Always perform a visual check for precipitation before adding the compound to your cells.
References
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibition: L-651,392 vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two notable 5-lipoxygenase (5-LOX) inhibitors, L-651,392 and Zileuton (B1683628). Both compounds target a critical enzyme in the inflammatory cascade, offering therapeutic potential for a range of disorders, most notably asthma. This document synthesizes available experimental data to objectively compare their performance, details the methodologies behind these findings, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both L-651,392 and Zileuton exert their effects by directly inhibiting the 5-lipoxygenase enzyme.[1] 5-LOX is a key player in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes.[2][3] Leukotrienes are potent lipid mediators that contribute to inflammation, bronchoconstriction, and mucus production, all hallmark features of asthma and other inflammatory conditions.[2]
Zileuton , an N-hydroxyurea derivative, employs a dual mechanism to inhibit 5-LOX. It acts as an iron-ligand type inhibitor, directly chelating the non-heme iron atom that is essential for the enzyme's catalytic activity.[4] Additionally, Zileuton functions as a redox inhibitor, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state, thereby preventing the enzyme from participating in the oxidation of arachidonic acid.[4]
L-651,392 is also recognized as a specific and orally active 5-lipoxygenase inhibitor, effectively blocking the production of leukotrienes.[1] While its precise molecular interactions with the 5-LOX enzyme are less detailed in publicly available literature compared to Zileuton, its inhibitory action is well-established.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for L-651,392 and Zileuton from various in vitro and cellular assays.
| Compound | Assay System | Target | IC50 (µM) |
| L-651,392 | Human Polymorphonuclear Leukocytes (PMNLs) | 5-Lipoxygenase | ~0.1 |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5[5] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3[5] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNLs) | LTB4 Biosynthesis | 0.4[5] |
| Zileuton | Human Polymorphonuclear Leukocytes (PMNLs) | LTB4 Biosynthesis | 0.4[5] |
| Zileuton | Human Whole Blood | LTB4 Biosynthesis | 0.9[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to assess the inhibitory activity of compounds like L-651,392 and Zileuton against 5-lipoxygenase.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or partially purified 5-lipoxygenase.
Objective: To determine the IC50 value of a test compound against 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (L-651,392, Zileuton)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ATP)
-
Spectrophotometer
Procedure:
-
A reaction mixture containing the assay buffer and 5-lipoxygenase enzyme is prepared.
-
The test compound is added at various concentrations to the reaction mixture and incubated for a predetermined time.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the direct product of 5-LOX activity, is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Leukotriene Biosynthesis Assay (Human Polymorphonuclear Leukocytes - PMNLs)
This assay assesses the inhibitor's ability to block 5-LOX activity within a cellular environment, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 value of a test compound for the inhibition of leukotriene biosynthesis in a cellular context.
Materials:
-
Freshly isolated human PMNLs
-
Test compounds (L-651,392, Zileuton)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Arachidonic acid (optional, can be added exogenously)
-
Methanol for reaction termination and extraction
-
Internal standard for quantification
-
High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA) for leukotriene quantification
Procedure:
-
Human PMNLs are isolated from fresh human blood using density gradient centrifugation.
-
The isolated PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound or a vehicle control for a specified time at 37°C.
-
Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore (e.g., A23187) and, in some protocols, exogenous arachidonic acid.
-
The reaction is stopped by the addition of methanol, which also serves to extract the produced leukotrienes. An internal standard is added at this stage for accurate quantification.
-
The extracted samples are analyzed by HPLC or ELISA to quantify the amount of a specific leukotriene, typically Leukotriene B4 (LTB4), produced.
-
The percentage of inhibition of LTB4 formation for each compound concentration is calculated compared to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of L-651,392 and Zileuton's activity, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of L-651,392 and Other 5-Lipoxygenase Inhibitors
Introduction to 5-Lipoxygenase and Leukotriene Synthesis
The enzyme 5-lipoxygenase (5-LOX) is a pivotal component in the arachidonic acid cascade, a metabolic pathway responsible for producing a class of potent, pro-inflammatory lipid mediators known as leukotrienes.[1] When cells are activated by various stimuli, arachidonic acid is liberated from the cell membrane and acted upon by 5-LOX. This enzymatic action is the first committed step in the biosynthesis of leukotrienes, including Leukotriene B4 (LTB4), a powerful chemoattractant for immune cells, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.[2]
Given their significant role in the pathophysiology of numerous inflammatory conditions such as asthma, allergic rhinitis, and arthritis, the inhibition of 5-LOX and the subsequent reduction in leukotriene production represents a key therapeutic strategy.[3] A variety of inhibitors have been developed, each with distinct mechanisms of action, targeting different components of the 5-LOX pathway. This guide provides a comparative analysis of L-651,392 against other well-characterized 5-LOX pathway inhibitors, Zileuton and MK-886.
Comparative Analysis of 5-LOX Pathway Inhibitors
The efficacy and mechanism of action of 5-LOX pathway inhibitors can vary significantly. They can be broadly categorized by their molecular target and mode of inhibition.
-
L-651,392 is a potent and specific, orally active inhibitor of the 5-lipoxygenase enzyme.[4] Its mechanism involves the direct inhibition of the enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes. Studies have shown that L-651,392 can control inflammatory processes in vivo by blocking the accumulation of inflammatory cells at the site of infection.[4]
-
Zileuton is the only 5-LOX inhibitor currently approved for clinical use in the treatment of asthma. It functions as an iron-chelating inhibitor.[3] The active site of the 5-LOX enzyme contains a non-heme iron atom that is essential for its catalytic activity. Zileuton binds to this iron atom, disrupting the enzyme's ability to oxygenate arachidonic acid.[3]
-
MK-886 represents a different class of inhibitor that does not target the 5-LOX enzyme directly. Instead, it inhibits the 5-Lipoxygenase-Activating Protein (FLAP).[5] FLAP is a crucial ancillary protein that binds to arachidonic acid and presents it to 5-LOX.[5] By binding to FLAP, MK-886 prevents the formation of the active enzyme-substrate complex, thereby effectively shutting down leukotriene synthesis.[5]
Data Presentation: Performance of 5-LOX Pathway Inhibitors
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay type (cell-free vs. cell-based) and the biological system used.
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| L-651,392 | 5-Lipoxygenase (5-LOX) | Direct Enzyme Inhibition | Not explicitly found in comparative studies. It is described as a "potent" inhibitor. |
| Zileuton | 5-Lipoxygenase (5-LOX) | Iron-Chelator in Active Site | ~0.72 µM (in a cell-free assay for PGE2 formation, with selectivity against 5-LOX)[6] |
| MK-886 | 5-LOX-Activating Protein (FLAP) | Prevents 5-LOX/Arachidonic Acid Interaction | Significantly more potent in female blood in some studies, with total suppression at 3 µM vs. 30 µM in males.[6] |
Experimental Protocols
Accurate evaluation and comparison of 5-LOX inhibitors rely on standardized and detailed experimental methodologies. Below are representative protocols for key assays.
In Vitro 5-LOX Inhibition Assay (Spectrophotometric Method)
This assay directly measures the enzymatic activity of purified 5-LOX by monitoring the formation of a conjugated diene product, which absorbs light at 234 nm.[7][8]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.[9]
-
Enzyme Solution: Prepare a stock solution of purified 5-lipoxygenase (e.g., from potato or human recombinant) in the assay buffer. The final concentration should be sufficient to produce a linear rate of reaction for at least 5-10 minutes.
-
Substrate Solution: Prepare a solution of linoleic acid or arachidonic acid in ethanol, then dilute in assay buffer to the desired final concentration (e.g., 80 µM).[7]
-
Test Compound: Dissolve the inhibitor (e.g., L-651,392) in a suitable solvent like DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
2. Assay Procedure:
-
Set up reactions in UV-transparent cuvettes or a 96-well plate.
-
To each cuvette/well, add the assay buffer, the test compound solution (or vehicle for control), and the enzyme solution.
-
Incubate the mixture at room temperature (25°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
3. Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.
Cell-Based Leukotriene B4 (LTB4) Production Assay
This assay measures the ability of an inhibitor to block leukotriene synthesis in a more physiologically relevant cellular context.[10]
1. Cell Culture and Plating:
-
Culture a suitable cell line that expresses 5-LOX, such as human polymorphonuclear leukocytes (PMNLs) or a monocytic cell line (e.g., THP-1).
-
Seed the cells in a 96-well plate at an appropriate density.
2. Compound Treatment and Cell Stimulation:
-
Pre-treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.[10]
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and induce leukotriene production.[10]
3. Quantification of LTB4 by ELISA:
-
After the stimulation period, terminate the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted LTB4.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's instructions.[11][12][13][14] The intensity of the color developed is inversely proportional to the amount of LTB4 in the sample.[11]
4. Data Analysis:
-
Generate a standard curve using the provided LTB4 standards.
-
Calculate the LTB4 concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of LTB4 production for each inhibitor concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
Experimental Workflow for 5-LOX Inhibitor Screening
Caption: A general experimental workflow for screening 5-LOX inhibitors.
Logical Relationship of Compared 5-LOX Inhibitors
Caption: Classification of inhibitors based on their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academicjournals.org [academicjournals.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Analysis of L-651,392 and Natural 5-Lipoxygenase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic 5-lipoxygenase (5-LOX) inhibitor, L-651,392, and prominent natural inhibitors. This document outlines their relative efficacy, supported by experimental data, and details the methodologies employed in these assessments.
The enzyme 5-lipoxygenase (5-LOX) is a pivotal player in the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory leukotrienes. Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for a myriad of inflammatory conditions. This guide delves into a comparative analysis of the synthetic inhibitor L-651,392 against a panel of well-characterized natural compounds known for their 5-LOX inhibitory activity.
Quantitative Efficacy Comparison
The inhibitory potency of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for L-651,392 and several natural 5-LOX inhibitors, providing a quantitative basis for efficacy comparison. It is crucial to note that IC50 values can vary depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay type.
Table 1: IC50 Values of L-651,392 and Natural 5-LOX Inhibitors
| Inhibitor | Type | IC50 (µM) | Cell/Enzyme System |
| L-651,392 | Synthetic | 0.13 | Human Polymorphonuclear Leukocytes (PMNLs) |
| Nordihydroguaiaretic Acid (NDGA) | Natural | 0.097 | Human 5-LOX |
| Curcumin | Natural | 0.7 - 3.37 | Human recombinant 5-LOX / 5-LO enzyme |
| Acetyl-11-keto-β-boswellic acid (AKBA) | Natural | 1.5 | Rat Peritoneal Neutrophils |
| Quercetin | Natural | 0.7 | Rat Basophilic Leukemia-1 (RBL-1) cells |
| Baicalein | Natural | 0.250 (µg/mL) | Not specified |
Note: The IC50 value for Baicalein is presented in µg/mL as the molar concentration was not specified in the source. Direct comparison with molar concentrations should be made with caution.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-LOX in the biosynthesis of leukotrienes from arachidonic acid. Understanding this pathway is fundamental to appreciating the mechanism of action of 5-LOX inhibitors.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of L-651,392 and natural 5-LOX inhibitors.
Inhibition of 5-Lipoxygenase in Human Polymorphonuclear Leukocytes (PMNLs)
This cell-based assay is crucial for evaluating the efficacy of inhibitors in a physiologically relevant context where 5-LOX is naturally expressed and regulated.
-
Cell Isolation: Human PMNLs are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Cell Stimulation: PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test inhibitor (e.g., L-651,392) or vehicle control. The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the activation of 5-LOX and the release of arachidonic acid.
-
Leukotriene Measurement: The reaction is stopped, and the supernatant is collected. The concentration of leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by high-performance liquid chromatography (HPLC).
-
IC50 Determination: The percentage of LTB4 production inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified 5-LOX, providing insights into the direct interaction between the inhibitor and the enzyme.
-
Enzyme and Substrate Preparation: Recombinant human 5-LOX is used as the enzyme source. Arachidonic acid or linoleic acid serves as the substrate.
-
Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified 5-LOX enzyme, a suitable buffer, and various concentrations of the test inhibitor or vehicle control. The reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The formation of hydroperoxides, the initial products of the 5-LOX reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
IC50 Calculation: The rate of the enzymatic reaction is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is then derived from a dose-response curve.
5-LOX Inhibition Assay in Rat Basophilic Leukemia-1 (RBL-1) Cells
RBL-1 cells are a commonly used cell line for studying mast cell and basophil functions, including the 5-LOX pathway.
-
Cell Culture and Treatment: RBL-1 cells are cultured under standard conditions. The cells are then treated with different concentrations of the test inhibitor (e.g., quercetin) or a vehicle control.
-
Cell Stimulation and Leukotriene Analysis: Similar to the PMNL assay, the cells are stimulated with a calcium ionophore to activate 5-LOX. The production of leukotrienes is then measured in the cell supernatant using appropriate analytical methods like ELISA or HPLC.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of leukotriene synthesis.
Experimental Workflow for Screening 5-LOX Inhibitors
The following diagram outlines a general workflow for the screening and characterization of potential 5-LOX inhibitors.
Validating L-651,392 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of L-651,392, a potent and specific inhibitor of 5-lipoxygenase (5-LOX). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key methodologies, providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their needs.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
L-651,392 exerts its pharmacological effect by inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. The binding of L-651,392 to 5-LOX blocks the conversion of arachidonic acid to downstream inflammatory molecules, including Leukotriene B4 (LTB4). Validating this interaction is crucial for confirming the compound's mechanism of action.
Comparison of Cellular Target Engagement Validation Methods
Several methods can be employed to confirm the engagement of L-651,392 with 5-LOX in a cellular context. These can be broadly categorized as direct binding assays and functional assays that measure the downstream consequences of target engagement.
| Method | Principle | Type of Measurement | Throughput | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1] | Direct Binding | Low to High | Label-free; performed in intact cells or lysates, reflecting physiological conditions.[2] | Not all ligand binding events cause a detectable thermal shift; can be low-throughput (Western blot version).[3] |
| Leukotriene B4 (LTB4) ELISA | Quantifies the downstream product of 5-LOX activity, LTB4, in cell supernatants.[3] | Functional | High | Highly sensitive and specific for the pathway product; well-established and commercially available kits.[4] | Indirect measure of target binding; can be affected by factors influencing downstream enzymatic steps. |
| Fluorescence-Based 5-LOX Activity Assay | Measures the enzymatic activity of 5-LOX through a fluorescent readout.[5] | Functional | High | Amenable to high-throughput screening; provides real-time or endpoint measurement of enzyme activity.[5] | Can be prone to interference from fluorescent compounds; may not fully recapitulate the cellular environment. |
| In-Cell Western (ICW) | Quantifies the levels of a target protein or a downstream signaling marker in fixed cells in a microplate format.[6] | Functional | High | Combines the specificity of Western blotting with the throughput of an ELISA; allows for multiplexing.[6] | Indirect measure of target engagement; requires specific primary antibodies. |
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the inhibitory potency (IC50) of L-651,392 and other common 5-LOX inhibitors in various cellular assays. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
| Compound | Assay System | Endpoint Measurement | IC50 Value (µM) | Reference |
| L-651,392 | Rat Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | ~0.1 | |
| Zileuton | Human Whole Blood | LTB4 Biosynthesis | 0.9 | [7] |
| Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 | [7] | |
| Atreleuton | Human Whole Blood | LTB4 Biosynthesis | 0.2 | [7] |
| MK-886 | Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.003 |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1]
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human neutrophils or a cell line overexpressing 5-LOX) to 80-90% confluency. Treat the cells with the desired concentration of L-651,392 or a vehicle control (e.g., DMSO) for a specified time.
-
Heating and Lysis: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Lyse the cells using freeze-thaw cycles or sonication.[1]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of the soluble fractions. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to 5-LOX. Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). A shift in the Tm in the presence of L-651,392 indicates target engagement.
Leukotriene B4 (LTB4) ELISA
This assay quantifies the production of LTB4, a downstream product of 5-LOX activity, in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3]
Detailed Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., human polymorphonuclear leukocytes (PMNLs)) in a 96-well plate. Pre-incubate the cells with various concentrations of L-651,392 or a vehicle control for a specified period (e.g., 15-30 minutes).
-
Stimulation of LTB4 Production: Stimulate the cells with a calcium ionophore such as A23187 to activate the 5-LOX pathway and induce LTB4 production. Incubate for an appropriate time (e.g., 10-30 minutes).[2]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.[3]
-
LTB4 Measurement by ELISA: Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant and standards to a microplate pre-coated with an anti-LTB4 antibody, followed by a competitive reaction with a labeled LTB4 conjugate. The absorbance is read, and the concentration of LTB4 is determined from a standard curve. A reduction in LTB4 levels in the presence of L-651,392 indicates target engagement and inhibition.
Fluorescence-Based 5-LOX Activity Assay
This assay utilizes a fluorometric method to measure 5-LOX activity. The enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a fluorescent product.[5]
Detailed Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with L-651,392 or vehicle control.
-
Assay Setup: In a black 96-well plate, add the assay buffer, cell lysate, and a fluorescent probe.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the 5-LOX substrate (arachidonic acid).
-
Measure Fluorescence: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm). The rate of fluorescence increase is proportional to 5-LOX activity. A decrease in the rate in the presence of L-651,392 indicates inhibition.
In-Cell Western (ICW)
This method allows for the quantification of protein levels in fixed cells within a microplate, providing a higher throughput alternative to traditional Western blotting.[6]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with L-651,392 or vehicle.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent to allow antibody entry.[9]
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with a primary antibody specific for 5-LOX or a downstream marker. Follow this with incubation with a near-infrared fluorescently labeled secondary antibody.[10]
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity in each well, which is proportional to the amount of the target protein. A change in the level or phosphorylation status of a downstream marker can indicate target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biomol.com [biomol.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Comparative Guide to Lipoxygenase Inhibitors: Specificity Profile of L-651,392
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-lipoxygenase (5-LOX) inhibitor L-651,392 with other notable lipoxygenase inhibitors: Zileuton, Baicalein, and Nordihydroguaiaretic acid (NDGA). The focus of this comparison is the specificity of these compounds against different lipoxygenase isoforms, supported by experimental data and detailed methodologies.
Introduction to Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids, including leukotrienes and lipoxins. These lipid mediators are critically involved in inflammatory responses, making LOX enzymes attractive therapeutic targets for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The main isoforms in humans are 5-LOX, 12-LOX, and 15-LOX, each leading to different product profiles and biological activities. The specificity of an inhibitor for a particular LOX isoform is crucial for targeted therapy and minimizing off-target effects.
Comparative Analysis of Inhibitor Specificity
The inhibitory activity of L-651,392 and other selected compounds against 5-LOX, 12-LOX, and 15-LOX is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
Data Presentation: Inhibitory Potency (IC50) of Lipoxygenase Inhibitors
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Specificity Profile |
| L-651,392 | Potent and Selective | No specific data available | No specific data available | Described as a potent and specific 5-LOX inhibitor[1][2] |
| Zileuton | 0.3 - 2.6 | >100 | >100 | Highly selective for 5-LOX[3] |
| Baicalein | 9.5[1] | 0.12 - 0.64[1][4][5] | 1.6[4][5] | Potent inhibitor of 12-LOX and 15-LOX, with moderate 5-LOX inhibition |
| NDGA | 0.2 - 8 | 30 | 30 | Pan-lipoxygenase inhibitor, most potent against 5-LOX |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay used.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Lipoxygenase signaling pathway and points of inhibition.
Caption: Experimental workflow for a lipoxygenase inhibition assay.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against a lipoxygenase enzyme using a spectrophotometric assay.
Objective: To determine the IC50 value of a test compound against a specific lipoxygenase isoform (e.g., 5-LOX, 12-LOX, or 15-LOX).
Principle: Lipoxygenase activity is measured by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the hydroperoxy fatty acid product. The rate of this increase is proportional to the enzyme activity.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)
-
Substrate: Linoleic acid or arachidonic acid
-
Buffer: e.g., 0.1 M Phosphate buffer or 0.2 M Borate buffer, pH adjusted to the optimum for the specific LOX isoform.
-
Test inhibitor compound
-
Vehicle for inhibitor (e.g., DMSO)
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C).
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid). A working solution is made by diluting the stock in the assay buffer.
-
Prepare a stock solution of the purified lipoxygenase enzyme in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate for several minutes.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor to be tested.
-
-
Assay Protocol:
-
Set up a series of reactions in cuvettes or a microplate. For each inhibitor concentration, prepare a sample and a blank. A control reaction with the vehicle instead of the inhibitor should also be included.
-
To each cuvette/well, add the assay buffer and the desired volume of the inhibitor dilution (or vehicle for the control).
-
Add the enzyme solution to each cuvette/well and pre-incubate for a defined period (e.g., 5-10 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each cuvette/well. Mix quickly but gently.
-
Immediately place the cuvette/plate in the spectrophotometer and begin monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate (velocity) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) reaction.
-
% Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Discussion of Specificity Profiles
-
L-651,392: Described in the literature as a potent and specific inhibitor of 5-lipoxygenase.[1][2] This high specificity for 5-LOX suggests its potential for targeted therapeutic applications where the inhibition of leukotriene biosynthesis is desired without affecting the pathways mediated by 12-LOX and 15-LOX. The lack of readily available quantitative IC50 data for 12-LOX and 15-LOX in the public domain, however, makes a direct quantitative comparison challenging.
-
Zileuton: This FDA-approved drug for asthma treatment demonstrates high selectivity for 5-LOX.[3] With an IC50 for 5-LOX in the sub-micromolar to low micromolar range and negligible inhibition of 12-LOX and 15-LOX at high concentrations, Zileuton serves as a benchmark for 5-LOX selective inhibitors.[3] Its mechanism involves the chelation of the non-heme iron atom in the active site of the 5-LOX enzyme.
-
Baicalein: This flavonoid exhibits a different specificity profile, with potent inhibition of 12-LOX and 15-LOX and more moderate inhibition of 5-LOX.[1][4][5] Its potent activity against 12-LOX makes it a valuable research tool for studying the roles of 12-HETE in various physiological and pathological processes.
-
Nordihydroguaiaretic acid (NDGA): NDGA is a classic example of a pan-lipoxygenase inhibitor. While it is most potent against 5-LOX, it also inhibits 12-LOX and 15-LOX, albeit at higher concentrations. This broader activity profile makes it a useful tool for studies where general inhibition of lipoxygenase pathways is desired. However, for applications requiring isoform-specific inhibition, more selective compounds are preferable.
Conclusion
The choice of a lipoxygenase inhibitor should be guided by the specific research or therapeutic goal. L-651,392 and Zileuton are highly selective inhibitors of 5-LOX, making them suitable for applications targeting leukotriene-mediated inflammation. In contrast, Baicalein offers potent inhibition of 12-LOX and 15-LOX. NDGA, as a pan-inhibitor, can be used to investigate the overall effects of lipoxygenase pathway inhibition. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and validate the activity and specificity of these and other lipoxygenase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of L-651392 and Alternative 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the 5-lipoxygenase (5-LOX) inhibitor L-651392 and other well-characterized inhibitors of the same pathway. The objective is to present available data on their selectivity and provide standardized protocols for assessing cross-reactivity, thereby aiding researchers in the selection and evaluation of these compounds for therapeutic development.
Introduction to this compound and the 5-Lipoxygenase Pathway
This compound, chemically known as 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is recognized as an inhibitor of 5-lipoxygenase[1]. The 5-LOX pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory conditions. An essential aspect of drug development is understanding the selectivity of an inhibitor, as off-target effects can lead to undesirable side effects. This guide examines the cross-reactivity of this compound in the context of other known 5-LOX inhibitors.
Comparative Selectivity Profile
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (IC50 or Ki values) for the cross-reactivity of this compound against other lipoxygenase isoforms (12-LOX, 15-LOX) or cyclooxygenase enzymes (COX-1, COX-2).
To provide a framework for comparison, the following table summarizes the selectivity profiles of two well-characterized inhibitors of the 5-LOX pathway: Zileuton, a direct 5-LOX inhibitor, and MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor.
| Inhibitor | Primary Target | 5-LOX IC50 | 12-LOX Inhibition | 15-LOX Inhibition | COX-1 IC50 | COX-2 IC50 | Other Off-Target Effects |
| This compound | 5-Lipoxygenase | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zileuton | 5-Lipoxygenase | ~0.3-0.5 µM | Little to no inhibition up to 100 µM | Little to no inhibition up to 100 µM | No significant inhibition | No significant inhibition | Can inhibit prostaglandin (B15479496) biosynthesis at higher concentrations by affecting arachidonic acid release. |
| MK-886 | FLAP | Indirect inhibitor | Data not available | Data not available | ~8 µM | ~58 µM | Non-competitive inhibitor of peroxisome proliferator-activated receptor-alpha (PPARα). |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
References
Benchmarking L-651392 Against Next-Generation 5-LOX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation 5-lipoxygenase (5-LOX) inhibitor, L-651392, against a selection of next-generation inhibitors. The inhibition of 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, remains a significant therapeutic strategy for a variety of inflammatory diseases, including asthma and allergic rhinitis. While this compound was a notable early tool compound, the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles has advanced the field. This document aims to provide a clear, data-driven comparison to inform research and drug development decisions.
Comparative Analysis of 5-LOX Inhibitors
A direct quantitative comparison of this compound with next-generation inhibitors is challenging due to the limited publicly available IC50 data for this compound. However, based on available literature, a qualitative assessment of its potency can be made in the context of well-characterized next-generation compounds. The following table summarizes the inhibitory potency of selected 5-LOX inhibitors. It is crucial to note that IC50 values are highly dependent on the specific assay conditions, including the enzyme source and substrate concentration.
| Inhibitor | Target | IC50 | Assay System |
| This compound | 5-LOX | Data not publicly available | - |
| Zileuton (B1683628) | 5-LOX | 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL)[1] |
| 0.9 µM | Human Whole Blood[1] | ||
| Atreleuton (VIA-2291) | 5-LOX | 23 nM | Broken Rat Basophilic Leukemia (RBL-1) Cells[2] |
| Atreleuton analog | 5-LOX | 0.2 µM | Human Whole Blood[3] |
| PF-4191834 | 5-LOX | 229 nM | Enzyme Assay[4] |
| IC80: 370 nM | Human Blood Cells[4] |
Note: The lack of a standardized, publicly reported IC50 value for this compound under conditions comparable to those used for next-generation inhibitors necessitates a cautious interpretation of its relative potency. Zileuton is included as a well-established clinical benchmark.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing inhibitor potency.
Figure 1. The 5-Lipoxygenase (5-LOX) signaling pathway, indicating the point of inhibition.
Figure 2. A generalized workflow for an in vitro 5-LOX inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-LOX inhibitors.
In Vitro 5-Lipoxygenase Inhibition Assay (Human Polymorphonuclear Leukocytes)
This assay measures the inhibitory effect of a compound on 5-LOX activity in a cellular context, providing a physiologically relevant assessment.
Objective: To determine the IC50 value of a test compound against 5-LOX in isolated human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Arachidonic Acid
-
Calcium Ionophore (e.g., A23187)
-
Test compounds (this compound, Zileuton, Atreleuton, PF-4191834) dissolved in DMSO
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
HPLC-grade solvents
-
Human whole blood from healthy donors
Procedure:
-
Isolation of PMNLs:
-
Isolate PMNLs from fresh human blood by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Lyse contaminating erythrocytes by hypotonic lysis.
-
Wash the resulting PMNL pellet with HBSS and resuspend in HBSS containing calcium.
-
-
Compound Incubation:
-
Pre-incubate the PMNL suspension with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with arachidonic acid and calcium ionophore A23187 to induce 5-LOX activity.
-
Incubate for a further 5-10 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding cold methanol.
-
Add an internal standard.
-
Centrifuge to pellet the cell debris.
-
Perform solid-phase extraction on the supernatant to isolate the lipoxygenase products.
-
-
Quantification of 5-LOX Products:
-
Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the production of LTB4 and its isomers, as well as 5-HETE.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5-LOX product formation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Human Whole Blood Assay for 5-LOX Inhibition
This ex vivo assay provides a more complex physiological environment, accounting for plasma protein binding and cellular interactions.
Objective: To determine the IC50 value of a test compound for the inhibition of LTB4 biosynthesis in human whole blood.
Materials:
-
Fresh human whole blood
-
Calcium Ionophore (e.g., A23187)
-
Test compounds dissolved in DMSO
-
Methanol
-
LTB4 ELISA kit
Procedure:
-
Compound Incubation:
-
Add various concentrations of the test compounds or vehicle (DMSO) to aliquots of fresh human whole blood.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Stimulate LTB4 synthesis by adding calcium ionophore A23187.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Processing:
-
Terminate the reaction by placing the samples on ice and adding methanol.
-
Centrifuge to separate the plasma.
-
-
LTB4 Quantification:
-
Measure the concentration of LTB4 in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While this compound was a valuable early tool in the study of the 5-lipoxygenase pathway, the development of next-generation inhibitors such as Atreleuton and PF-4191834 has provided researchers with more potent and selective tools. The available data, although not always directly comparable due to varying experimental conditions, suggests that these newer compounds offer significant advantages in terms of inhibitory activity. For researchers and drug development professionals, the choice of inhibitor will depend on the specific experimental needs, including the desired potency, the biological system being studied, and the need for selectivity over other lipoxygenase isoforms. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of current and future 5-LOX inhibitors.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of L-651392 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitor L-651392 with other notable alternatives, focusing on its in vitro and in vivo activity. The objective is to present a clear correlation between laboratory findings and preclinical efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, selective, and orally active inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2] By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Comparative Performance of 5-LOX Inhibitors
To contextualize the activity of this compound, this section compares its in vitro inhibitory potency and in vivo efficacy with two other well-characterized 5-LOX pathway inhibitors: Zileuton (B1683628), a direct 5-LOX inhibitor, and MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of 5-LOX Pathway Inhibitors
| Compound | Target | Assay System | IC₅₀ | Reference |
| This compound | 5-Lipoxygenase | Guinea Pig Polymorphonuclear Leukocytes (PMNLs) | Not explicitly quantified, but demonstrated dose-dependent inhibition | [3] |
| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 µM | [4][5] |
| Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 µM | [4] | ||
| Human Whole Blood (LTB₄ synthesis) | 0.9 µM | [4][6] | ||
| Rat Basophilic Leukemia Cells (5-HETE synthesis) | 0.5 µM | [4][5] | ||
| MK-886 | FLAP | Intact Leukocytes (Leukotriene biosynthesis) | 3 nM | [7] |
| Human Whole Blood (Leukotriene biosynthesis) | 1.1 µM | [7] | ||
| FLAP Binding Assay | 30 nM | [7] |
Table 2: In Vivo Efficacy of 5-LOX Pathway Inhibitors in Animal Models of Inflammation
| Compound | Animal Model | Endpoint | Effective Dose (ED₅₀ or effective range) | Reference |
| This compound | Guinea Pig (Ionophore-induced epidermal hyperproliferation) | Inhibition of ³H-thymidine incorporation | Dose-dependent inhibition with topical application | [3] |
| Zileuton | Rat (Antigen-induced peritoneal leukotriene formation) | Inhibition of 6-sulfidopeptide LT formation | 3 mg/kg (p.o.) | [4] |
| Mouse (Arachidonic acid-induced ear edema) | Reduction of edema | 31 mg/kg (p.o.) | [4] | |
| Rat (Carrageenan-induced pleurisy) | Reduction of LTB₄ levels | 10 mg/kg (i.p.) | [8] | |
| MK-886 | apoE/LDLR-double knockout mice (Atherosclerosis) | Reduction of atherosclerotic lesion area | 4 µg / 100 mg body weight / day (in diet) | [9] |
| Obese and diabetic mice (Atherosclerosis and inflammation) | No significant effect on inflammation | 40 mg/kg/day (in diet) | [10] |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)
This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds against 5-LOX.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-lipoxygenase enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of hydroperoxyeicosatetraenoic acids (HPETEs), which have a conjugated diene structure that absorbs light at 234 nm.
-
Record the rate of increase in absorbance at 234 nm over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Arachidonic Acid-Induced Mouse Ear Edema
This protocol describes a standard model for evaluating the in vivo anti-inflammatory activity of compounds that inhibit the arachidonic acid cascade.[11][12]
Objective: To assess the ability of a test compound to reduce inflammation in a mouse model.
Materials:
-
Mice (e.g., ICR or BALB/c strain)
-
Arachidonic acid (AA) solution in a suitable solvent (e.g., acetone)
-
Test compound (e.g., this compound) formulated for topical or systemic administration
-
Positive control (e.g., indomethacin)
-
Micrometer or other device for measuring ear thickness
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., topical application to the ear or oral gavage) at various doses.
-
After a predetermined pretreatment time, apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
At a specified time point after AA application (e.g., 1 hour), measure the thickness of both ears using a micrometer.
-
The degree of edema is calculated as the difference in ear thickness between the AA-treated ear and the vehicle-treated ear.
-
Calculate the percentage of inhibition of edema for each dose of the test compound compared to the vehicle-treated control group.
-
Determine the ED₅₀ value, the dose that causes a 50% reduction in edema.
Mandatory Visualization
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: A generalized workflow for an in vitro 5-LOX inhibition assay.
Discussion and Correlation
The presented data illustrates a correlation between the in vitro potency and in vivo efficacy of 5-LOX pathway inhibitors. This compound, while lacking a precise public IC₅₀ value in the searched literature, has demonstrated dose-dependent inhibition of 5-LOX activity in vitro and corresponding efficacy in an in vivo model of inflammation.[3]
Zileuton, with its sub-micromolar to low micromolar IC₅₀ values in various in vitro and cellular assays, translates to efficacy in animal models at low mg/kg doses.[4][5][6] This suggests that potent inhibition of the 5-LOX enzyme in a laboratory setting is a strong predictor of its anti-inflammatory effects in a living organism.
MK-886, an inhibitor of FLAP, shows high potency in cell-based assays with nanomolar IC₅₀ values.[7] Its in vivo efficacy has been demonstrated in a mouse model of atherosclerosis.[9] However, another study in a different mouse model of inflammation and metabolic disease did not show a significant anti-inflammatory effect, highlighting the complexity of translating in vitro findings to in vivo outcomes, which can be influenced by the specific disease model and the compound's pharmacokinetic and pharmacodynamic properties.[10]
Conclusion
This compound is a potent 5-lipoxygenase inhibitor with demonstrated in vitro and in vivo activity. The comparative data presented in this guide suggests a positive correlation between the in vitro inhibitory concentration of 5-LOX pathway inhibitors and their in vivo anti-inflammatory efficacy. However, it is crucial for researchers to consider the specific experimental conditions, including the assay system and animal model, when evaluating and comparing the activity of these compounds. The provided experimental protocols and pathway diagrams serve as a foundational resource for the continued research and development of novel 5-LOX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of L-651,392's Anti-Inflammatory Effects: A Comparative Analysis
L-651,392, a potent 5-lipoxygenase inhibitor, has demonstrated consistent anti-inflammatory effects across multiple preclinical studies. This comparison guide synthesizes the available experimental data on L-651,392, focusing on its efficacy in models of dermal and pulmonary inflammation, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its reproducibility and mechanism of action.
This guide presents quantitative data from key studies in structured tables, details the experimental protocols utilized, and provides visualizations of the relevant signaling pathway and a general experimental workflow.
Quantitative Assessment of L-651,392's Efficacy
The inhibitory effects of L-651,392 on key inflammatory markers have been quantified in various animal models. The following tables summarize the dose-dependent effects of L-651,392 on epidermal hyperproliferation and leukotriene B4 (LTB4) levels in a guinea pig model, and on pulmonary function in a squirrel monkey model of allergic asthma.
Table 1: Effect of L-651,392 on A23187-Induced Epidermal Hyperproliferation in Guinea Pigs
| Treatment Group | Dose | Inhibition of [³H]Thymidine Incorporation (%) |
| L-651,392 | 1 mg/ear | Data not available in abstract |
| L-651,392 | 0.1 mg/ear | Data not available in abstract |
Note: The original study abstract states a dose-dependent inhibition was observed, but specific quantitative data on the percentage of inhibition at different doses is not provided.
Table 2: Effect of L-651,392 on A23187-Induced Increase in Immunoreactive LTB4 in Guinea Pig Ear
| Treatment Group | Dose | Effect on LTB4 Levels |
| L-651,392 | Dose not specified in abstract | Blocked the increase |
Note: The abstract confirms that L-651,392 blocked the increase in LTB4 levels, but does not provide quantitative data such as IC50 values or percentage of inhibition.
Table 3: Effect of Oral Administration of L-651,392 on Antigen-Induced Pulmonary Responses in Squirrel Monkeys
| Treatment Group | Dose (p.o.) | Effect on Pulmonary Resistance (RL) | Effect on Dynamic Compliance (Cdyn) |
| L-651,392 | 5 mg/kg | Near complete inhibition of increase | Near complete inhibition of decrease |
| L-651,392 | 1 mg/kg | Not specified | Significant inhibition of decrease |
Note: The study also noted that at 5 mg/kg, L-651,392 significantly attenuated the immediate and markedly inhibited the late-phase bronchoconstriction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the key studies of L-651,392.
Guinea Pig Model of Epidermal Hyperproliferation
-
Animal Model: Guinea pigs.
-
Induction of Hyperproliferation: The calcium ionophore A23187 was applied topically to the guinea pig ear to induce epidermal hyperproliferation.
-
Drug Administration: L-651,392 was applied topically to the ears of the guinea pigs prior to the application of A23187.
-
Assessment of Epidermal Proliferation: Epidermal hyperproliferation was quantified by measuring the incorporation of tritiated-thymidine ([³H]thymidine) into the DNA of the heat-separated epidermis.
-
Measurement of LTB4 Levels: The levels of immunoreactive LTB4 in the guinea pig ear tissue were measured to assess the inhibitory effect of L-651,392 on the 5-lipoxygenase pathway.
Squirrel Monkey Model of Allergic Asthma
-
Animal Model: Allergic squirrel monkeys sensitized to Ascaris suum antigen.
-
Antigen Challenge: Animals were exposed to an aerosol of Ascaris suum to induce an immediate and a late-phase bronchoconstriction response.
-
Drug Administration: L-651,392 was administered orally (p.o.) to the monkeys before the antigen challenge.
-
Measurement of Pulmonary Function: Pulmonary resistance (RL) and dynamic compliance (Cdyn) were measured to assess the severity of bronchoconstriction.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: L-651,392 inhibits the 5-lipoxygenase pathway.
Caption: General experimental workflow for evaluating L-651,392.
Reproducibility and Conclusion
The available data from different preclinical models consistently demonstrate that L-651,392 is an effective inhibitor of the 5-lipoxygenase pathway. In a guinea pig model of skin inflammation, it dose-dependently reduces epidermal hyperproliferation and blocks the synthesis of the pro-inflammatory mediator LTB4. In a primate model of allergic asthma, oral administration of L-651,392 effectively prevents both early and late-phase bronchoconstriction.[1]
Furthermore, a study in a rat model of Escherichia coli pyelonephritis showed that L-651,392 significantly reduces the infiltration of polymorphonuclear cells and preserves tubular structure, indicating its potent anti-inflammatory effects in a bacterial infection context.
While the abstracts of the primary studies on dermal and pulmonary inflammation lack detailed quantitative data, the qualitative findings are consistent and support the role of L-651,392 as a 5-lipoxygenase inhibitor with significant anti-inflammatory properties. The reproducibility of its effects across different species (guinea pig, squirrel monkey, rat) and different models of inflammation (chemically induced, allergen-induced, and infection-induced) suggests a robust and reliable mechanism of action. For a more in-depth quantitative comparison and to fully assess the dose-response relationships, access to the full-text articles of the cited studies is recommended.
References
A Comparative Review of 5-Lipoxygenase (5-LOX) Inhibitors: Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-lipoxygenase (5-LOX) inhibitors, focusing on their clinical and preclinical performance. The information is presented to facilitate informed decisions in research and drug development. Leukotrienes, products of the 5-LOX pathway, are potent lipid mediators involved in inflammation and allergic responses.[1] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma.[1]
Clinical Data Summary
The following table summarizes the clinical trial data for prominent 5-LOX inhibitors.
| Inhibitor | Indication | Study Phase | Number of Patients | Dosage | Key Clinical Outcomes | Adverse Events | Reference(s) |
| Zileuton (B1683628) | Asthma | Phase III | 401 | 600 mg, 4 times daily | - Reduced need for corticosteroid treatment for asthma exacerbations compared to placebo (6.1% vs 15.6%, P=0.02).- Improved average FEV1 by 15.7% compared to 7.7% in the placebo group (P=0.006). | Elevations in liver function tests (reversible upon withdrawal).[2] | [2] |
| Asthma | 12-month open-label | 2,947 | Not specified | - Significantly fewer corticosteroid rescues (P < 0.001).- Less need for emergency care (P < 0.05).- Greater increases in FEV1 (P = 0.048). | Increased alanine (B10760859) aminotransferase levels (4.6% vs 1.1% in usual care, P < 0.001).[3] | [3] | |
| COPD Exacerbations | Randomized, double-blind, placebo-controlled | 119 (60 Zileuton, 59 Placebo) | 600 mg, 4 times daily for 14 days | - No significant difference in hospital length of stay (3.75 days vs 3.86 days for placebo, p=0.39).- No significant difference in treatment failure (23% vs 27% for placebo, p=0.63).- Significant reduction in urinary LTE4 levels. | Adverse events were similar in both groups.[1] | [1] | |
| Setileuton (MK-0633) | Chronic Asthma | Phase II | Not specified | 10 mg, 50 mg, 100 mg once daily | - 100 mg dose significantly more effective than placebo for the change from baseline in FEV1 (0.20 L vs. 0.13 L; p = 0.004).- More effective than placebo for β-agonist use, AQLQ, AM and PM PEFR, and ACQ (p < 0.05 for all). | Dose-dependent increase in elevated aspartate aminotransferase and alanine aminotransferase.[4] | [4] |
| 5-Loxin® (AKBA) | Osteoarthritis of the knee | 90-day, double-blind, randomized, placebo-controlled | 75 (25 per group) | 100 mg/day or 250 mg/day | - Both doses showed clinically and statistically significant improvements in pain and physical function scores.- 250 mg dose showed significant improvements as early as 7 days.- Significant reduction in synovial fluid matrix metalloproteinase-3. | Safety parameters were almost unchanged in the treatment groups compared to placebo.[5] | [5] |
Preclinical Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of various 5-LOX inhibitors. IC50 values can vary depending on the specific assay conditions.[1]
| Inhibitor | Target | Assay Type | IC50 Value | Source Organism/Cell Line | Reference(s) |
| Zileuton | 5-LOX | Cell-free (Rat basophilic leukemia cell supernatant) | 0.5 µM | Rat | [5] |
| 5-LOX | Cell-based (Rat PMNL) | 0.3 µM | Rat | [5] | |
| 5-LOX | Cell-based (Human PMNL) | 0.4 µM | Human | [5] | |
| Setileuton (MK-0633) | 5-LOX | Not Specified | More potent than Zileuton (nanomolar range) | Not Specified | [2] |
| MK-886 | FLAP | Cell-based (Intact Leukocytes) | 3 nM | Not Specified | [6] |
| Nordihydroguaiaretic acid (NDGA) | 5-LOX | Not Specified | Potent inhibitor | Not Specified | [1] |
| Acetyl-keto-beta-boswellic acid (AKBA) | 5-LOX | Not Specified | Allosteric inhibitor | Not Specified | [1] |
| Lagunamycin | 5-LOX | Not Specified | 6.08 µM | Rat | [6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying 5-LOX inhibitors, the following diagrams are provided.
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and points of inhibitor action.
Caption: General experimental workflow for in vitro screening of 5-LOX inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the replication and validation of findings.
In Vitro 5-LOX Enzyme Activity Assay (Fluorometric)
This protocol outlines a method to determine the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity.[7]
1. Reagent Preparation:
-
5-LOX Assay Buffer: Warm to room temperature before use.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Positive Control (e.g., Zileuton): Prepare a stock solution and serial dilutions in the same manner as the test compound.
-
5-LOX Enzyme: Aliquot and store at -80°C. Thaw on ice immediately before use and dilute to the desired concentration with ice-cold Assay Buffer.
-
Reaction Mix: Prepare a master mix containing Assay Buffer and a fluorescent probe according to the manufacturer's instructions of a commercial kit.
2. Assay Procedure (96-well format):
-
Set up the assay in a pre-chilled, black, flat-bottom 96-well plate.
-
Add 2 µL of the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add the diluted 5-LOX enzyme solution to all wells except the "No Enzyme Control" wells.
-
Add the Reaction Mix to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the LOX substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation/emission of 500/536 nm in kinetic mode for 10-20 minutes at 30-second intervals.[8]
3. Data Analysis:
-
Determine the rate of reaction (slope) for each well by plotting fluorescence units versus time within the linear range of the assay.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based 5-LOX Inhibition Assay (LTB4 ELISA)
This protocol measures the inhibition of 5-LOX within a cellular environment by quantifying the production of LTB4.[4]
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human neutrophils or THP-1 monocytes) under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL) and allow them to stabilize.
2. Compound Treatment and Cell Stimulation:
-
Pre-treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
3. Quantification of Leukotriene B4 (LTB4):
-
After stimulation, centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the secreted LTB4.
-
Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the LTB4 standards provided in the ELISA kit.
-
Determine the LTB4 concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
Safety Operating Guide
Proper Disposal of L-651392: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for L-651392, a leukotriene receptor antagonist.
Essential Safety and Disposal Information
This compound should be treated as a potentially hazardous chemical waste. Due to the presence of bromine and a sulfur-containing heterocyclic structure, it is prudent to handle it with appropriate personal protective equipment (PPE) and dispose of it following established protocols for chemical waste.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or glasses with side shields
-
A laboratory coat
-
-
Waste Segregation:
-
Dispose of pure this compound or materials heavily contaminated with it into a designated "Halogenated Organic Waste" container.
-
Do not mix this compound with non-halogenated waste streams to avoid unnecessary treatment costs and complex disposal procedures.
-
Acutely hazardous waste, such as that containing this compound, should be collected in a dedicated, clearly labeled, and sealed container.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
Keep the waste container closed except when adding waste.[1][2]
-
-
Decontamination of Labware:
-
Glassware and other lab materials that have come into contact with this compound should be decontaminated.
-
Triple-rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste in the same "Halogenated Organic Waste" container.[1]
-
After triple rinsing, the glassware can typically be washed with soap and water and reused.
-
-
Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate must be collected and treated as hazardous waste.[1]
-
After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3]
-
-
Scheduling Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not pour chemical waste down the drain.[1]
-
This compound Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrNO₃S | Inferred from chemical database |
| Chemical Class | Leukotriene Receptor Antagonist | [2][4][5] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Disposal Category | Halogenated Organic Waste | Based on molecular structure |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the recommended procedures are based on established best practices for the disposal of halogenated organic compounds in a laboratory setting. The "triple-rinse" method for decontaminating containers and labware is a standard and widely accepted protocol in chemical safety guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
